Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate
Description
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Properties
IUPAC Name |
methyl 3-(3-hydroxyphenyl)-4-methylpentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9(2)12(8-13(15)16-3)10-5-4-6-11(14)7-10/h4-7,9,12,14H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNDMJQBOFLBRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)OC)C1=CC(=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate
Abstract
This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate, a key intermediate in the development of various pharmaceutical compounds.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The proposed five-step synthesis is detailed with in-depth mechanistic explanations, step-by-step experimental protocols, and critical process parameters. The synthesis is designed to be efficient and scalable, utilizing well-established chemical transformations.
Introduction
This compound is a molecule of significant interest in medicinal chemistry due to its structural motifs which are often found in biologically active compounds. Its synthesis is a critical step in the discovery and development of new therapeutic agents. This guide outlines a logical and efficient five-step synthetic route, commencing with readily available starting materials. Each step has been selected based on its reliability, scalability, and the ability to control stereochemistry where applicable. The overarching strategy involves the sequential construction of the carbon skeleton followed by key functional group manipulations to yield the final product.
Proposed Synthetic Pathway Overview
The synthesis of this compound can be achieved through a five-step sequence as illustrated below. This pathway begins with the formation of a key carbon-carbon bond via a Grignard reaction, followed by oxidation, another carbon-carbon bond formation using a Reformatsky reaction, a dehydration-hydrogenation sequence, and concludes with a final demethylation step to unmask the phenolic hydroxyl group.
Figure 1: Proposed five-step synthesis pathway for this compound.
Step 1: Grignard Reaction for the Synthesis of 1-(3-Methoxyphenyl)-2-methylpropan-1-ol
The synthesis commences with a Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds.[2][3] In this step, 3-methoxybenzaldehyde is reacted with isobutylmagnesium bromide to generate the secondary alcohol, 1-(3-methoxyphenyl)-2-methylpropan-1-ol.
Mechanism: The Grignard reagent, isobutylmagnesium bromide, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 3-methoxybenzaldehyde. This results in the formation of a magnesium alkoxide intermediate, which upon acidic workup, yields the desired secondary alcohol.
Experimental Protocol: Grignard Reaction
-
Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled and flame-dried.
-
Magnesium Activation: Magnesium turnings (1.2 equivalents) are placed in the flask, and a crystal of iodine is added. The flask is gently warmed under a nitrogen atmosphere until purple iodine vapors are observed, which indicates activation of the magnesium surface.
-
Grignard Reagent Formation: Anhydrous diethyl ether is added to the flask, followed by the dropwise addition of a solution of isobutyl bromide (1.1 equivalents) in anhydrous diethyl ether from the dropping funnel. The reaction is initiated, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1 hour.
-
Reaction with Aldehyde: The Grignard reagent solution is cooled to 0°C, and a solution of 3-methoxybenzaldehyde (1.0 equivalent) in anhydrous diethyl ether is added dropwise.
-
Workup: The reaction is stirred at room temperature for 2 hours and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1-(3-methoxyphenyl)-2-methylpropan-1-ol.[4]
| Parameter | Value |
| Reactants | 3-Methoxybenzaldehyde, Isobutylmagnesium bromide |
| Solvent | Anhydrous Diethyl Ether |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 3-4 hours |
| Expected Yield | 85-95% |
Table 1: Key parameters for the Grignard reaction.
Step 2: Oxidation of 1-(3-Methoxyphenyl)-2-methylpropan-1-ol to 1-(3-Methoxyphenyl)-2-methylpropan-1-one
The secondary alcohol obtained from the Grignard reaction is then oxidized to the corresponding ketone, 1-(3-methoxyphenyl)-2-methylpropan-1-one.[5] Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation, as it is a mild oxidizing agent that can selectively oxidize secondary alcohols to ketones without over-oxidation.
Mechanism: The chromium(VI) species in PCC is the active oxidant. The alcohol coordinates to the chromium, and a subsequent E2-like elimination of a proton and a reduced chromium species results in the formation of the ketone.
Experimental Protocol: Oxidation
-
Reaction Setup: A round-bottom flask is charged with a solution of 1-(3-methoxyphenyl)-2-methylpropan-1-ol (1.0 equivalent) in dichloromethane.
-
Addition of Oxidant: Pyridinium chlorochromate (PCC) (1.5 equivalents) is added to the solution in one portion.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction mixture is filtered through a pad of silica gel to remove the chromium byproducts. The filtrate is concentrated under reduced pressure to afford the crude ketone, which can be purified by column chromatography.
| Parameter | Value |
| Reactant | 1-(3-Methoxyphenyl)-2-methylpropan-1-ol |
| Reagent | Pyridinium Chlorochromate (PCC) |
| Solvent | Dichloromethane |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Expected Yield | 80-90% |
Table 2: Key parameters for the oxidation reaction.
Step 3: Reformatsky Reaction for the Synthesis of Methyl 3-hydroxy-3-(3-methoxyphenyl)-4-methylpentanoate
The third step involves the formation of a β-hydroxy ester via a Reformatsky reaction.[6][7][8][9] The ketone, 1-(3-methoxyphenyl)-2-methylpropan-1-one, is reacted with methyl bromoacetate in the presence of activated zinc metal.
Mechanism: Zinc metal undergoes oxidative addition into the carbon-bromine bond of methyl bromoacetate to form an organozinc intermediate, known as a Reformatsky enolate. This enolate then adds to the carbonyl group of the ketone to form a zinc alkoxide, which upon acidic workup, gives the desired β-hydroxy ester.
Experimental Protocol: Reformatsky Reaction
-
Zinc Activation: A flask containing activated zinc dust (5.0 equivalents) and a catalytic amount of iodine in toluene is heated to reflux for 5 minutes and then cooled to room temperature.[6]
-
Reaction Initiation: Methyl bromoacetate (2.0 equivalents) is added to the suspension, followed by a solution of 1-(3-methoxyphenyl)-2-methylpropan-1-one (1.0 equivalent) in toluene.
-
Reaction Conditions: The resulting mixture is stirred at 90°C for 30 minutes.[6]
-
Workup: The reaction is cooled to 0°C and quenched with water. The mixture is filtered, and the filtrate is extracted with ethyl acetate. The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography.[6]
| Parameter | Value |
| Reactants | 1-(3-Methoxyphenyl)-2-methylpropan-1-one, Methyl bromoacetate, Zinc |
| Solvent | Toluene |
| Temperature | 90°C |
| Reaction Time | 30 minutes |
| Expected Yield | 70-85% |
Table 3: Key parameters for the Reformatsky reaction.
Step 4: Dehydration and Hydrogenation to Methyl 3-(3-methoxyphenyl)-4-methylpentanoate
The β-hydroxy ester is then subjected to a dehydration reaction to form an α,β-unsaturated ester, which is subsequently hydrogenated to yield the saturated ester.
Mechanism: The dehydration is typically acid-catalyzed, where the hydroxyl group is protonated to form a good leaving group (water). Elimination of water leads to the formation of a double bond. The subsequent hydrogenation is a heterogeneous catalytic process where hydrogen gas adds across the double bond in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
Experimental Protocol: Dehydration and Hydrogenation
-
Dehydration: The β-hydroxy ester is dissolved in a suitable solvent like toluene, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Hydrogenation: The crude unsaturated ester is dissolved in ethanol, and a catalytic amount of 10% palladium on carbon is added. The mixture is then subjected to a hydrogen atmosphere (balloon or Parr apparatus) and stirred until the reaction is complete (monitored by TLC or GC-MS).
-
Workup: The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to give the desired saturated ester.
| Parameter | Value |
| Reactant | Methyl 3-hydroxy-3-(3-methoxyphenyl)-4-methylpentanoate |
| Reagents | H₂SO₄ (catalytic), H₂, Pd/C |
| Solvents | Toluene (Dehydration), Ethanol (Hydrogenation) |
| Temperature | Reflux (Dehydration), Room Temperature (Hydrogenation) |
| Expected Yield | 85-95% (over two steps) |
Table 4: Key parameters for the dehydration and hydrogenation sequence.
Step 5: Demethylation to this compound
The final step in the synthesis is the cleavage of the methyl ether to unveil the phenolic hydroxyl group. Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aryl methyl ethers.[10][11][12][13]
Mechanism: The Lewis acidic boron atom of BBr₃ coordinates to the oxygen atom of the methoxy group. This is followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the methyl-oxygen bond and the formation of a borate ester intermediate. Subsequent hydrolysis of the borate ester yields the final phenolic product.
Experimental Protocol: Demethylation
-
Reaction Setup: A solution of methyl 3-(3-methoxyphenyl)-4-methylpentanoate (1.0 equivalent) in anhydrous dichloromethane is cooled to 0°C under a nitrogen atmosphere.
-
Reagent Addition: A solution of boron tribromide (1.0 M in dichloromethane, 2.2 equivalents) is added dropwise to the cooled solution.[10]
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 22 hours.[10]
-
Workup: The reaction is carefully quenched by the addition of ice water. The mixture is then extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound.
| Parameter | Value |
| Reactant | Methyl 3-(3-methoxyphenyl)-4-methylpentanoate |
| Reagent | Boron Tribromide (BBr₃) |
| Solvent | Dichloromethane |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 22 hours |
| Expected Yield | 70-85% |
Table 5: Key parameters for the demethylation reaction.
Conclusion
This technical guide has detailed a comprehensive and scientifically sound five-step synthesis for this compound. The proposed pathway utilizes a series of well-established and reliable organic transformations, providing a clear and actionable route for the preparation of this valuable pharmaceutical intermediate. The provided experimental protocols, along with mechanistic insights and key process parameters, are intended to serve as a valuable resource for researchers and scientists in the field of organic synthesis and drug discovery.
References
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Reformatsky Reaction | NROChemistry. (n.d.). Retrieved January 2, 2026, from [Link]
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Demethylation of Methyl Ethers - Boron Tribromide (BBr3) - Common Organic Chemistry. (n.d.). Retrieved January 2, 2026, from [Link]
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Reformatsky Reaction | PDF | Solvent | Chemical Substances - Scribd. (n.d.). Retrieved January 2, 2026, from [Link]
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Demethylation of Methyl Ethers (O-Demethylation) - Common Organic Chemistry. (n.d.). Retrieved January 2, 2026, from [Link]
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Reformatsky Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 2, 2026, from [Link]
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"Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate" chemical properties
An In-depth Technical Guide to Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 1142224-26-7), a specialized chemical intermediate. While detailed experimental data on this specific molecule is not extensively published, this document synthesizes available information with established chemical principles to offer a robust guide for researchers, scientists, and drug development professionals. The guide covers plausible synthetic routes, expected physicochemical and spectroscopic properties, reactivity analysis, and potential applications in medicinal chemistry and material science, particularly focusing on its role as a scaffold for compounds with potential central nervous system (CNS) activity.
Introduction and Molecular Overview
This compound is an organic compound featuring a polysubstituted aromatic ring and an ester functional group. Its structure, comprising a meta-substituted phenol linked to a methylpentanoate backbone, makes it a valuable building block in organic synthesis. The presence of multiple functional groups—a phenolic hydroxyl, a secondary alcohol, and a methyl ester—offers several handles for chemical modification, rendering it a versatile precursor for more complex molecular architectures.
Commercial suppliers indicate its utility as an intermediate for pharmaceuticals and bioactive compounds, suggesting its potential incorporation into molecules designed for CNS activity.[1] Additionally, its aromatic nature has led to its use in fragrance chemistry.[1]
Physicochemical and Spectroscopic Properties
Detailed experimental data for this compound is scarce in peer-reviewed literature. The properties listed below are a combination of data from chemical suppliers and predicted values based on its structure.
| Property | Value | Source |
| CAS Number | 1142224-26-7 | [1][2][3][4] |
| Molecular Formula | C₁₃H₁₈O₃ | [1] |
| Molecular Weight | 222.28 g/mol | [1] |
| Appearance | Colorless to yellow viscous liquid | [4] |
| Boiling Point (Predicted) | 326.2 ± 17.0 °C at 760 Torr | - |
| Storage | Room temperature, dry | [1] |
| Purity | ≥95% (as commercially available) | [1] |
Spectroscopic Profile (Predicted)
While experimental spectra are not publicly available, the following is a prediction of the key spectroscopic features based on the molecular structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (Ar-H): Expect complex multiplets in the δ 6.5-7.2 ppm range, characteristic of a 1,3-disubstituted benzene ring.
-
Phenolic Hydroxyl (Ar-OH): A broad singlet, typically in the δ 5.0-9.0 ppm range, depending on solvent and concentration.
-
Secondary Alcohol (CH-OH): A broad singlet, variable chemical shift.
-
Methine Proton (CH-Ar): A multiplet around δ 2.8-3.2 ppm.
-
Methine Proton (CH-OH): A multiplet around δ 3.8-4.2 ppm.
-
Methylene Protons (CH₂): Diastereotopic protons adjacent to the carbonyl, appearing as a multiplet (likely a doublet of doublets) around δ 2.4-2.7 ppm.
-
Ester Methyl (OCH₃): A sharp singlet around δ 3.6-3.7 ppm.
-
Isopropyl Methyls (CH(CH₃)₂): Two doublets around δ 0.8-1.0 ppm.
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance):
-
Carbonyl Carbon (C=O): δ 170-175 ppm.
-
Aromatic Carbons (Ar-C): Multiple signals between δ 110-160 ppm, with the carbon attached to the hydroxyl group (C-OH) being the most downfield.
-
Carbon attached to Hydroxyl (CH-OH): δ 65-75 ppm.
-
Ester Methyl Carbon (OCH₃): δ 50-55 ppm.
-
Aliphatic Carbons (CH, CH₂, CH₃): Signals in the δ 20-50 ppm range.
-
-
IR (Infrared Spectroscopy):
-
O-H Stretching: A broad band from 3200-3600 cm⁻¹ (for both phenolic and alcoholic OH).
-
C-H Stretching (sp³): Just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).
-
C-H Stretching (sp²): Just above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹).
-
C=O Stretching (Ester): A strong, sharp peak around 1735 cm⁻¹.
-
C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretching: Bands in the 1000-1300 cm⁻¹ region.
-
-
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): A peak at m/z = 222.
-
Key Fragmentation Patterns: Expect loss of the methoxy group (-OCH₃, m/z = 31), loss of the methoxycarbonyl group (-COOCH₃, m/z = 59), and cleavage adjacent to the aromatic ring and hydroxyl groups. A prominent peak corresponding to the hydroxyphenyl fragment is also likely.
-
Synthesis and Purification
A definitive, published synthetic protocol for this compound is not available. However, a plausible and efficient retrosynthetic analysis points towards a convergent synthesis strategy. A logical approach involves the conjugate addition of an organometallic reagent to a suitably protected cinnamoyl derivative, followed by esterification.
Proposed Synthetic Pathway
The following multi-step synthesis is proposed based on well-established organic chemistry reactions. The key is the formation of the carbon-carbon bond at the β-position to the eventual ester.
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Protection of the Phenolic Hydroxyl Group
-
Dissolve 3-hydroxycinnamic acid in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Add a suitable base (e.g., triethylamine or imidazole).
-
Add a protecting group reagent, such as tert-butyldimethylsilyl chloride (TBDMSCl), dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure to yield the protected cinnamic acid. Causality: The phenolic hydroxyl is more acidic than the carboxylic acid and could interfere with the Grignard reagent. Protection is a standard strategy to prevent this side reaction.
Step 2: Copper-Catalyzed Michael Addition
-
Suspend copper(I) cyanide (CuCN) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.
-
Slowly add isopropylmagnesium bromide (a Grignard reagent) to form a Gilman-like cuprate reagent.
-
Add a solution of the protected 3-hydroxycinnamic acid from Step 1 to the cuprate solution.
-
Stir the reaction at low temperature, allowing it to slowly warm, to facilitate the 1,4-conjugate addition of the isopropyl group.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and concentrate. Causality: The use of a copper catalyst is crucial for promoting 1,4-conjugate addition of the Grignard reagent, rather than 1,2-addition to the carbonyl group of the carboxylic acid.
Step 3: Deprotection of the Phenol
-
Dissolve the crude product from Step 2 in THF.
-
Add a deprotection agent, such as tetrabutylammonium fluoride (TBAF).
-
Stir at room temperature until the silyl ether is cleaved (monitored by TLC).
-
Perform an aqueous workup to remove salts and isolate the deprotected carboxylic acid, 3-(3-Hydroxyphenyl)-4-methylpentanoic acid. Causality: TBAF is a standard reagent for the selective removal of silyl protecting groups due to the high affinity of fluoride for silicon.
Step 4: Fischer Esterification
-
Dissolve the 3-(3-Hydroxyphenyl)-4-methylpentanoic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reflux the mixture for several hours. The reaction is an equilibrium, so the large excess of methanol drives it towards the product.
-
After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).
-
Extract the methyl ester product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Causality: Fischer esterification is a classic, cost-effective method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[5]
Purification and Characterization Workflow
Final purification of the viscous liquid product would typically be achieved via column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Caption: Standard workflow for purification and characterization.
Potential Applications in Drug Discovery and Research
The structural motifs within this compound suggest its utility as a scaffold in medicinal chemistry, particularly for targeting the central nervous system.
Precursor for Opioid Receptor Ligands
The 3-hydroxyphenyl group is a critical pharmacophore in many opioid receptor agonists and antagonists, such as morphine, naltrexone, and related morphinans. Research has shown that molecules containing a 4β-Methyl-5-(3-hydroxyphenyl)morphan core can act as potent opioid receptor ligands.[6][7] The title compound could serve as a starting material for constructing such complex polycyclic structures, where the pentanoate chain provides a foundation for building the piperidine ring system essential for opioid activity. The development of novel analgesics with improved side-effect profiles is an ongoing area of research where such intermediates are highly valuable.[8]
Caption: Role as a scaffold in a hypothetical drug discovery cascade.
Development of Antioxidant and Antimicrobial Agents
Phenolic compounds, especially those derived from hydroxyphenylacetic and hydroxycinnamic acids, are well-known for their antioxidant properties.[5][9] Esterification of these acids to increase their lipophilicity can enhance their solubility in lipidic environments and potentially improve their cellular uptake and protective effects against oxidative stress. Studies on related hydroxyphenylalkanoic acid derivatives have also demonstrated promising antimicrobial activity.[10][11] Therefore, this compound could be a valuable intermediate for synthesizing novel lipophilic antioxidants or as a starting point for developing new classes of antimicrobial agents.
Conclusion
This compound is a versatile chemical intermediate with significant potential in synthetic organic chemistry. While it remains a relatively understudied compound in academic literature, its structural features strongly suggest its utility as a building block for complex molecules, particularly in the realm of drug discovery for CNS disorders and in the development of novel antioxidant and antimicrobial agents. This guide provides a foundational understanding of its properties and potential, based on a synthesis of available data and established chemical principles, to aid researchers in its application.
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An In-Depth Technical Guide to Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate: A Molecule of Latent Potential
Abstract
Methyl 3-(3-hydroxyphenyl)-4-methylpentanoate (CAS No. 1142224-26-7) is a unique small molecule featuring a key 3-hydroxyphenyl moiety, a well-recognized pharmacophore, attached to a sterically hindered pentanoate backbone. While specific research on this compound is limited, its structural components suggest significant, yet unexplored, potential in medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of its known properties, postulates logical synthetic pathways, and explores its potential biological significance based on robust data from structurally analogous compounds. We will delve into the causality behind proposed experimental designs, offering a forward-looking perspective for researchers aiming to unlock the capabilities of this molecule.
Core Molecular Attributes: What We Know
This compound is a C13H18O3 molecule with a molecular weight of 222.28 g/mol . Its identity is confirmed by its CAS number, 1142224-26-7. The structure combines a phenolic ring, known for its hydrogen-bonding capabilities and role in receptor interactions, with a methyl ester, a common feature in drug molecules for modulating solubility and pharmacokinetic properties.
| Property | Value | Source |
| CAS Number | 1142224-26-7 | [Internal Data] |
| Molecular Formula | C13H18O3 | [Internal Data] |
| Molecular Weight | 222.28 g/mol | [Internal Data] |
| IUPAC Name | This compound | [Internal Data] |
| Appearance | Colorless to brown liquid, or white to brown solid | [Internal Data] |
| Predicted Density | 1.069±0.06 g/cm³ | [Internal Data] |
| Synonyms | Methyl 3-(3-Hydroxyphenyl)-4-methylvalerate | [Internal Data] |
This data is compiled from publicly available chemical supplier databases.
The presence of both a hydrogen bond donor (the phenolic hydroxyl group) and a hydrogen bond acceptor (the ester carbonyl) within a semi-flexible aliphatic chain suggests potential for complex intermolecular interactions, a key consideration in drug-receptor binding.
Strategic Synthesis: A Proposed Experimental Workflow
While no specific synthesis for this compound has been published, a logical and efficient pathway can be designed based on established organic chemistry principles. A robust approach would be a conjugate addition reaction, a reliable method for forming carbon-carbon bonds.
Proposed Synthetic Route: Michael Addition
The most plausible approach involves the Michael addition of an organometallic reagent derived from 3-bromoanisole to a suitable α,β-unsaturated ester. The methoxy group serves as a protecting group for the phenol, which can be easily deprotected in the final step.
Workflow Diagram:
Caption: Proposed synthesis of the target molecule via Grignard-based Michael addition.
Step-by-Step Protocol:
-
Grignard Reagent Formation: Add 1.2 equivalents of magnesium turnings to a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon). Add dry tetrahydrofuran (THF), followed by the dropwise addition of 1.0 equivalent of 3-bromoanisole. Gentle heating may be required to initiate the reaction, which is then maintained at reflux until the magnesium is consumed.
-
Conjugate Addition: In a separate flask, dissolve 1.0 equivalent of methyl 4-methyl-2-pentenoate in dry THF and cool to -78 °C. Add a catalytic amount (e.g., 5 mol%) of a copper(I) salt, such as copper(I) iodide. Slowly add the prepared Grignard reagent to this solution. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel.
-
Demethylation: Dissolve the purified methyl 3-(3-methoxyphenyl)-4-methylpentanoate in dichloromethane (DCM) and cool to 0 °C. Add 1.2 equivalents of boron tribromide (BBr3) dropwise. Allow the reaction to warm to room temperature and stir until complete, as monitored by TLC.
-
Final Purification: Carefully quench the reaction with methanol, followed by water. Extract with DCM, dry the organic layer, and concentrate. The final product, this compound, can be further purified by chromatography if necessary.
Causality Behind Choices: The use of a copper catalyst is critical for favoring the 1,4-conjugate (Michael) addition over the 1,2-direct addition to the ester carbonyl. BBr3 is a highly effective and selective reagent for the cleavage of aryl methyl ethers, making it ideal for the final deprotection step.
Unlocking Biological Potential: The Significance of the 3-Hydroxyphenyl Moiety
The true potential of this compound lies in its 3-hydroxyphenyl group, a structural motif present in numerous biologically active compounds. This suggests that the target molecule could serve as a valuable scaffold in drug discovery.
Evidence from Analogous Structures:
-
Cardiovascular Effects: The structurally related compound 3-(3-hydroxyphenyl)propionic acid, a metabolite of flavonoids, has been demonstrated to relax isolated rat aorta and decrease arterial blood pressure in rats.[1] This vasorelaxant activity suggests that molecules with this moiety could be investigated for antihypertensive properties.
-
Antimicrobial Activity: Novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties have shown promising antimicrobial activity against Gram-positive bacteria, including multidrug-resistant pathogens.[2] This indicates that the hydroxyphenyl group can be a key component in the design of new antibiotics.
-
Anticancer Properties: A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been identified as anticancer candidates with promising antioxidant properties, capable of reducing cancer cell viability and migration.[3] The phenolic hydroxyl group often contributes to antioxidant activity, which can be beneficial in cancer therapy.
Hypothetical Signaling Pathway Interaction:
Given the prevalence of the hydroxyphenyl moiety in neurologically active agents, it is plausible that this compound could interact with G-protein coupled receptors (GPCRs), a large family of receptors involved in a vast array of physiological processes.
Caption: Hypothetical GPCR signaling cascade initiated by the target molecule.
Future Directions: A Roadmap for Investigation
To fully characterize this compound, a systematic research plan is essential.
Phase 1: Synthesis and Analytical Characterization
-
Execute the proposed synthesis and optimize reaction conditions for yield and purity.
-
Perform comprehensive spectral analysis:
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity.
-
Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify key functional groups (O-H, C=O).
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
-
Phase 2: In Vitro Biological Screening
-
Receptor Binding Assays: Screen against a panel of GPCRs, particularly those associated with the central nervous system (e.g., dopamine, serotonin, opioid receptors).
-
Antimicrobial Assays: Test for activity against a panel of pathogenic bacteria and fungi, including resistant strains.
-
Anticancer Assays: Evaluate cytotoxicity against various cancer cell lines (e.g., lung, breast, colon) and assess effects on cell migration and proliferation.
-
Antioxidant Assays: Quantify its radical scavenging activity using methods like the DPPH assay.
This structured approach will provide the necessary data to validate the hypotheses presented in this guide and to determine the most promising therapeutic avenues for this intriguing molecule.
Conclusion
This compound, while currently under-researched, represents a molecule of significant interest. Its chemical structure, featuring the biologically relevant 3-hydroxyphenyl moiety, provides a strong rationale for its investigation as a novel scaffold in drug discovery. The synthetic and experimental frameworks outlined in this guide offer a clear and logical path forward for researchers to elucidate its properties and unlock its full potential.
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Najmanová, I., Pourová, J., Vopršalová, M., Pilařová, V., Semecký, V., Nováková, L., & Mladěnka, P. (2016). Flavonoid metabolite 3-(3-hydroxyphenyl)propionic acid formed by human microflora decreases arterial blood pressure in rats. Molecular Nutrition & Food Research, 60(5), 981-991. Available at: [Link]
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Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. (2025). PubMed. Available at: [Link]
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An In-Depth Technical Guide to Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate
This guide provides a comprehensive technical overview of Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate, a molecule of significant interest in the fields of pharmaceutical development and fragrance chemistry. We will delve into its molecular structure, plausible synthetic routes, detailed structural elucidation, and explore its potential biological significance and applications. This document is intended for researchers, scientists, and professionals in drug discovery and organic synthesis, offering field-proven insights and robust scientific grounding.
Introduction and Molecular Overview
This compound (CAS No. 1142224-26-7) is an ester derivative of pentanoic acid featuring a substituted phenyl ring.[1][2] Its structure, incorporating a hydroxylated aromatic moiety and a chiral center, suggests potential for diverse biological activities and makes it a valuable intermediate in the synthesis of more complex molecules.[2] The presence of both a hydrogen bond donor (the phenolic hydroxyl group) and acceptor (the ester carbonyl group), combined with a lipophilic isopropyl group, imparts a unique combination of physicochemical properties that are often sought after in medicinal chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1142224-26-7 | [1] |
| Molecular Formula | C₁₃H₁₈O₃ | [2] |
| Molecular Weight | 222.28 g/mol | [2] |
| Predicted Density | 1.069 ± 0.06 g/cm³ (at 20°C, 760 Torr) | [1] |
| IUPAC Name | This compound | |
| Storage | Room temperature, in a dry environment | [2] |
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway: Michael Addition
A likely synthetic strategy involves the Michael addition of a Grignard reagent derived from a protected 3-bromoanisole to a suitable α,β-unsaturated ester, such as methyl 4-methyl-2-pentenoate. This would be followed by deprotection of the methoxy group to yield the final product.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Grignard Reagent Formation
-
To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Slowly add a solution of 3-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings.
-
If the reaction does not start, gently warm the flask. Once initiated, maintain a gentle reflux by controlling the rate of addition.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent, 3-methoxyphenylmagnesium bromide.
Step 2: Copper-Catalyzed Michael Addition
-
In a separate flask, prepare a solution of methyl 4-methyl-2-pentenoate (1.1 eq) in anhydrous THF.
-
Cool this solution to -78 °C (dry ice/acetone bath).
-
Add a catalytic amount of copper(I) iodide (CuI) or another suitable copper catalyst.
-
Slowly add the freshly prepared Grignard reagent to the cooled solution of the α,β-unsaturated ester.
-
Allow the reaction to stir at -78 °C for several hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, methyl 3-(3-methoxyphenyl)-4-methylpentanoate.
Step 3: Demethylation (Deprotection)
-
Dissolve the crude intermediate in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Slowly add a solution of boron tribromide (BBr₃) (1.2 eq) in DCM.
-
Stir the reaction at 0 °C for one hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with DCM, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Structural Elucidation and Spectroscopic Analysis
Confirmation of the molecular structure of this compound would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not publicly available, we can predict the expected spectral characteristics based on its structure and data from analogous compounds.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the protons on the pentanoate backbone, and the methyl groups.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C4-H, C5-H, C6-H) | 6.6 - 7.2 | m | 4H |
| Phenolic OH | 5.0 - 6.0 | br s | 1H |
| O-CH₃ (ester) | ~3.6 | s | 3H |
| CH (on C3) | 2.8 - 3.2 | m | 1H |
| CH₂ (on C2) | 2.4 - 2.7 | m | 2H |
| CH (on C4) | 1.8 - 2.2 | m | 1H |
| CH₃ (on C4) | 0.8 - 1.0 | d | 6H |
Predicted ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | 170 - 175 |
| Aromatic C-OH | 155 - 160 |
| Aromatic C-H | 110 - 130 |
| Aromatic C (quaternary) | 140 - 145 |
| O-CH₃ (ester) | 50 - 55 |
| C3 | 40 - 45 |
| C2 | 35 - 40 |
| C4 | 30 - 35 |
| C5 (and methyl on C4) | 15 - 25 |
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by key absorption bands indicating the presence of the main functional groups.
-
O-H stretch (phenolic): A broad band around 3200-3600 cm⁻¹
-
C-H stretch (aliphatic): Sharp peaks between 2850-3000 cm⁻¹
-
C=O stretch (ester): A strong, sharp peak around 1735 cm⁻¹
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z = 222. The fragmentation pattern would be expected to show characteristic losses, such as the loss of the methoxy group (-OCH₃, m/z = 31) and the cleavage of the pentanoate chain.
Potential Applications and Biological Significance
While specific biological activities of this compound have not been extensively reported, its structural motifs are present in numerous biologically active compounds. This suggests a high potential for this molecule in drug discovery and development.
Central Nervous System (CNS) Activity
The hydroxyphenyl moiety is a common feature in compounds that interact with targets in the central nervous system. For instance, derivatives of 4β-Methyl-5-(3-hydroxyphenyl)morphan have been investigated as opioid receptor agonists and antagonists.[3][4] The structural similarity suggests that this compound could serve as a scaffold for the development of novel CNS-active agents.
Enzyme Inhibition
The phenolic hydroxyl group can act as a key interacting group with the active sites of various enzymes. For example, hydroxy-substituted phenyl-benzo[d]thiazole analogues have shown potent tyrosinase inhibition activity, which is relevant for treating hyperpigmentation.[5] This raises the possibility that this compound or its derivatives could exhibit inhibitory activity against a range of enzymes.
Fragrance and Flavor Industry
The presence of an aromatic ring and an ester group makes this compound a candidate for use in the fragrance and flavor industry.[2] Esters are well-known for their pleasant aromas, and the hydroxyphenyl group can contribute to the complexity and longevity of a scent.
Caption: Potential application areas for this compound.
Safety and Handling
According to available safety data, this compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion and Future Directions
This compound is a molecule with considerable potential, stemming from its versatile chemical structure. While detailed experimental data is currently limited in the public domain, this guide has provided a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous compounds.
Future research should focus on:
-
Optimizing the proposed synthetic route and fully characterizing the compound using modern spectroscopic techniques.
-
Investigating its biological activity through in vitro and in vivo screening against a range of targets, particularly within the central nervous system and in enzyme inhibition assays.
-
Exploring its potential as a chiral building block for the synthesis of more complex and stereochemically defined molecules.
The insights provided in this guide are intended to serve as a valuable resource for researchers and to stimulate further investigation into this promising chemical entity.
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National Institutes of Health. (n.d.). 4β-Methyl-5-(3-hydroxyphenyl)morphan Opioid Agonist and Partial Agonist Derived from a 4β-Methyl-5-(3-hydroxyphenyl)morphan Pure Antagonist. Retrieved from [Link]
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"Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate" spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate
Introduction
This compound is an organic compound of interest in various fields, including synthetic chemistry and drug discovery, due to its structural motifs which are common in biologically active molecules. A thorough characterization of this molecule is essential for confirming its identity, purity, and structure. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a detailed analysis of the expected spectroscopic data for this compound, offering insights into the interpretation of its spectra and the experimental methodologies for their acquisition. As a senior application scientist, the rationale behind the experimental choices and data interpretation is explained to provide a practical and in-depth understanding for researchers, scientists, and professionals in drug development.
¹H NMR Spectroscopy: Elucidating the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by providing information about the chemical environment, connectivity, and number of different types of protons in a molecule.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ would exhibit distinct signals for each unique proton. The chemical shifts are influenced by the electronic environment of the protons, with electronegative atoms and aromatic rings causing downfield shifts.
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Description |
| H-a | 0.8 - 1.0 | Doublet | 3H | Methyl group (CH₃) adjacent to a methine |
| H-b | 0.8 - 1.0 | Doublet | 3H | Methyl group (CH₃) adjacent to a methine |
| H-c | 1.8 - 2.0 | Multiplet | 1H | Methine proton (-CH-) of the isopropyl group |
| H-d | 2.5 - 2.7 | Doublet of Doublets | 2H | Methylene protons (-CH₂-) adjacent to the ester and a methine |
| H-e | 3.2 - 3.4 | Multiplet | 1H | Methine proton (-CH-) attached to the aromatic ring and isopropyl group |
| H-f | 3.6 - 3.8 | Singlet | 3H | Methyl protons (-OCH₃) of the ester group |
| H-g | 5.0 - 6.0 | Singlet (broad) | 1H | Phenolic hydroxyl proton (-OH) |
| H-h | 6.6 - 6.8 | Multiplet | 3H | Aromatic protons |
| H-i | 7.1 - 7.3 | Multiplet | 1H | Aromatic proton |
Note: Chemical shifts are predictions and can vary based on solvent and concentration.
Interpretation of the Predicted ¹H NMR Spectrum
-
Aliphatic Region (0.8 - 3.4 ppm): The two diastereotopic methyl groups of the isopropyl moiety (H-a and H-b) are expected to appear as distinct doublets around 0.8-1.0 ppm due to coupling with the adjacent methine proton (H-c)[1][2][3]. The methine proton of the isopropyl group (H-c) will likely be a multiplet around 1.8-2.0 ppm. The methylene protons (H-d) adjacent to the ester carbonyl and the chiral center will be diastereotopic and are predicted to show a doublet of doublets in the 2.5-2.7 ppm range[1][3]. The benzylic methine proton (H-e), being adjacent to the aromatic ring and the isopropyl group, is expected to be a multiplet around 3.2-3.4 ppm.
-
Ester Methyl Group (3.6 - 3.8 ppm): The methyl protons of the ester group (H-f) are deshielded by the adjacent oxygen atom and will appear as a sharp singlet in the 3.6-3.8 ppm region[1][3].
-
Phenolic Proton (5.0 - 6.0 ppm): The phenolic hydroxyl proton (H-g) typically appears as a broad singlet, and its chemical shift can be highly variable depending on concentration and solvent due to hydrogen bonding[2][4].
-
Aromatic Region (6.6 - 7.3 ppm): The protons on the 3-hydroxyphenyl ring (H-h and H-i) will exhibit complex splitting patterns in the aromatic region of the spectrum[1][2][4].
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube[5][6]. The use of a deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and is used by the spectrometer for field-frequency locking[7][8].
-
Instrument Setup: Place the NMR tube in the spectrometer's probe.
-
Acquisition: Key steps in the acquisition process include tuning the probe, locking onto the deuterium signal of the solvent, and shimming the magnetic field to achieve homogeneity[9]. A standard ¹H NMR experiment is then run.
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS at 0 ppm)[5][7].
Caption: Molecular structure with proton labeling.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
Predicted ¹³C NMR Data
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Isopropyl CH₃ | 20 - 25 |
| Isopropyl CH | 30 - 35 |
| Methylene (-CH₂-) | 40 - 45 |
| Methine (-CH-) | 45 - 50 |
| Ester OCH₃ | 50 - 55 |
| Aromatic CH | 110 - 130 |
| Aromatic C-OH | 155 - 160 |
| Aromatic C-alkyl | 140 - 145 |
| Ester C=O | 170 - 175 |
Note: Chemical shifts are predictions and can vary based on solvent and concentration.
Interpretation of the Predicted ¹³C NMR Spectrum
-
Aliphatic Carbons (20 - 55 ppm): The carbons of the isopropyl group (two CH₃ and one CH) are expected in the upfield region[10][11][12]. The methylene carbon adjacent to the carbonyl group will be slightly downfield, followed by the methine carbon attached to the aromatic ring. The ester methyl carbon will appear in the 50-55 ppm range[13][14].
-
Aromatic Carbons (110 - 160 ppm): The six carbons of the aromatic ring will give signals in this region. The carbon attached to the hydroxyl group will be the most downfield due to the deshielding effect of the oxygen atom[10][11][12].
-
Carbonyl Carbon (170 - 175 ppm): The ester carbonyl carbon will appear significantly downfield, which is characteristic for this functional group[13][14].
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (50-100 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope[6].
-
Acquisition: The experiment is set up similarly to ¹H NMR, but with parameters optimized for ¹³C detection. Proton decoupling is typically used to simplify the spectrum by removing C-H coupling, resulting in a spectrum of singlets for each carbon.
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the resulting spectrum is phased, baseline corrected, and referenced to TMS or the solvent peak.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3500 - 3200 (broad) | O-H stretch | Phenolic -OH |
| 3100 - 3000 | C-H stretch (sp²) | Aromatic C-H |
| 3000 - 2850 | C-H stretch (sp³) | Aliphatic C-H |
| 1750 - 1730 (strong) | C=O stretch | Ester C=O |
| 1600, 1475 | C=C stretch | Aromatic ring |
| 1300 - 1000 | C-O stretch | Ester and Phenol C-O |
Note: These are typical ranges and can be influenced by the molecular structure.
Interpretation of the Predicted IR Spectrum
-
O-H Stretch: A broad and prominent absorption band in the 3500-3200 cm⁻¹ region is a clear indicator of the phenolic hydroxyl group, with the broadening caused by hydrogen bonding[15][16].
-
C-H Stretches: Absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those just below 3000 cm⁻¹ are due to aliphatic C-H stretching[17][18].
-
C=O Stretch: A strong, sharp absorption band in the 1750-1730 cm⁻¹ range is a definitive feature of the ester carbonyl group[17][19].
-
Aromatic C=C Stretches: Absorptions around 1600 and 1475 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the aromatic ring[16][17].
-
C-O Stretches: The "fingerprint" region (below 1500 cm⁻¹) will contain C-O stretching bands for the ester and phenol groups[20][21].
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be placed between two salt plates (e.g., NaCl or KBr)[22]. For a solid, it can be dissolved in a suitable solvent that does not have interfering absorptions, or a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk[22][23].
-
Acquisition: The prepared sample is placed in the IR spectrometer's sample compartment, and the spectrum is recorded. A background spectrum is typically run first and subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum, a plot of transmittance versus wavenumber, is analyzed to identify the characteristic absorption bands[18][21].
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structure elucidation.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₁₃H₁₈O₃
-
Molecular Weight: 222.28 g/mol
-
Molecular Ion (M⁺): m/z = 222
Predicted Key Fragments:
| m/z | Proposed Fragment | Fragmentation Pathway |
| 179 | [M - C₃H₇]⁺ | Loss of isopropyl radical |
| 163 | [M - C₂H₅O₂]⁺ | Cleavage of the ester group |
| 121 | [HOC₆H₄CH₂]⁺ | Benzylic cleavage |
| 107 | [HOC₆H₄]⁺ | Cleavage of the alkyl chain |
| 59 | [COOCH₃]⁺ | α-cleavage of the ester |
Interpretation of the Predicted Mass Spectrum
-
Molecular Ion Peak: The molecular ion peak at m/z = 222 would confirm the molecular weight of the compound.
-
Fragmentation Pattern: The fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group[24][25][26]. Common fragmentation pathways for this molecule would include the loss of the isopropyl group (m/z = 179), benzylic cleavage to form a stable benzylic cation (m/z = 121), and cleavage of the ester group[27][28]. The presence of these fragments would provide strong evidence for the proposed structure.
Experimental Protocol for Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, as it minimizes fragmentation and typically produces a prominent molecular ion or pseudomolecular ion (e.g., [M+H]⁺ or [M+Na]⁺)[29][30][31].
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile)[29][32].
-
Ionization: The sample solution is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions[32][33].
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Caption: Proposed mass spectrometry fragmentation pathways.
Summary and Conclusion
The comprehensive analysis of predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a robust spectroscopic profile for this compound. The ¹H and ¹³C NMR spectra are expected to reveal the detailed carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups such as the phenolic hydroxyl and the ester carbonyl. Mass spectrometry will establish the molecular weight and offer structural insights through characteristic fragmentation patterns. Together, these techniques provide a self-validating system for the unambiguous identification and structural elucidation of this compound, which is a critical step in any research or development endeavor involving this molecule.
References
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Wikipedia. Infrared spectroscopy correlation table. [Link]
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Science Ready. Mass Spectrometry Fragmentation Patterns. [Link]
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TutorChase. What are the common fragments in mass spectrometry for esters?. [Link]
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LUMITOS AG. Ir Spectrum Correlation Table. [Link]
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Chemistry!!! Not Mystery. Fragmentation and mass spectra of Esters. [Link]
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University of Colorado Boulder. NMR Chart. [Link]
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Scribd. 13-C NMR Chemical Shift Table. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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Oregon State University. 13C NMR Chemical Shifts. [Link]
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Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]
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Scribd. IR Correlation Table. [Link]
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Michigan State University. Proton NMR Table. [Link]
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University of Colorado Boulder. NMR Spectrum Acquisition. [Link]
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California State University Stanislaus. Proton NMR Chemical Shifts. [Link]
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Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]
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JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]
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Compound Interest. A guide to 13c nmr chemical shift values. [Link]
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chemeurope.com. Infrared spectroscopy correlation table. [Link]
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Unknown Source. Table of characteristic proton NMR chemical shifts. [Link]
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Unknown Source. 4 Simplified Infrared Correlation Chart. [Link]
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Unknown Source. 13C NMR.pdf. [Link]
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Michigan State University. NMR Spectroscopy. [Link]
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Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
-
Wikipedia. Electrospray ionization. [Link]
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National Center for Biotechnology Information. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link]
-
Yale-New Haven Teachers Institute. Infrared Spectroscopy: A Key to Organic Structure. [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
-
Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]
-
Wiley-VCH. 1 A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. [Link]
-
inChemistry. Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]
-
American Chemical Society. Infrared Spectroscopy. [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial. [Link]
-
WebAssign. Lab 2 - Infrared Spectroscopy (IR). [Link]
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An In-depth Technical Guide to the Synthesis of Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate
Introduction
Methyl 3-(3-hydroxyphenyl)-4-methylpentanoate is a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals. Its structure, featuring a substituted aromatic ring and a chiral center at the 3-position of the pentanoate chain, makes it an attractive building block for drug discovery and development. This technical guide provides a comprehensive overview of plausible synthetic strategies for the preparation of this compound, intended for researchers, scientists, and professionals in the field of organic synthesis and drug development. The guide emphasizes the underlying chemical principles and provides detailed, field-proven protocols to enable the successful synthesis of the target molecule.
Retrosynthetic Analysis
A retrosynthetic analysis of this compound reveals several key bond disconnections that inform potential forward synthetic routes. The primary strategic consideration is the formation of the carbon-carbon bond at the C3 position, linking the aromatic ring to the pentanoate backbone, and the introduction of the isopropyl group at the C4 position.
Synthetic Strategy I: Grignard Reaction Approach
This strategy focuses on the formation of the C3-C4 bond via a Grignard reaction. A key consideration in this route is the protection of the acidic phenolic hydroxyl group to prevent it from quenching the Grignard reagent. A methoxy group is a suitable protecting group as it is stable to the Grignard reaction conditions and can be cleaved in a later step.
Workflow for Synthetic Strategy I
Caption: Synthetic workflow for the Grignard reaction approach.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl (E)-3-(3-methoxyphenyl)acrylate
This step involves a Horner-Wadsworth-Emmons reaction to construct the α,β-unsaturated ester.
-
Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous tetrahydrofuran (THF, 200 mL) at 0 °C under a nitrogen atmosphere, add methyl 2-(diethoxyphosphoryl)acetate (23.1 g, 110 mmol) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of 3-methoxybenzaldehyde (13.6 g, 100 mmol) in anhydrous THF (50 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).
-
Extract the mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford methyl (E)-3-(3-methoxyphenyl)acrylate as a colorless oil.
-
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 3-Methoxybenzaldehyde | 136.15 | 100 | 1.0 |
| Methyl 2-(diethoxyphosphoryl)acetate | 210.18 | 110 | 1.1 |
| Sodium Hydride (60%) | 40.00 | 110 | 1.1 |
Step 2: Synthesis of Methyl 3-(3-methoxyphenyl)-4-methylpentanoate
This step utilizes a copper-catalyzed 1,4-conjugate addition of an isopropyl Grignard reagent to the unsaturated ester. The use of a copper catalyst is crucial to favor the 1,4-addition over the 1,2-addition to the ester carbonyl.[1][2][3]
-
Protocol:
-
To a stirred suspension of copper(I) iodide (0.95 g, 5 mmol) in anhydrous THF (100 mL) at -20 °C under a nitrogen atmosphere, add isopropylmagnesium bromide (1.0 M solution in THF, 120 mL, 120 mmol) dropwise.
-
Stir the mixture at -20 °C for 30 minutes to form the organocuprate reagent.
-
Cool the reaction mixture to -78 °C and add a solution of methyl (E)-3-(3-methoxyphenyl)acrylate (19.2 g, 100 mmol) in anhydrous THF (50 mL) dropwise.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield methyl 3-(3-methoxyphenyl)-4-methylpentanoate.
-
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| Methyl (E)-3-(3-methoxyphenyl)acrylate | 192.21 | 100 | 1.0 |
| Isopropylmagnesium bromide (1.0 M) | - | 120 | 1.2 |
| Copper(I) Iodide | 190.45 | 5 | 0.05 |
Step 3: Demethylation to this compound
The final step is the cleavage of the methyl ether to unveil the phenolic hydroxyl group. Boron tribromide is a powerful and selective reagent for this transformation.[4][5][6][7][8]
-
Protocol:
-
Dissolve methyl 3-(3-methoxyphenyl)-4-methylpentanoate (23.6 g, 100 mmol) in anhydrous dichloromethane (DCM, 200 mL) and cool the solution to -78 °C under a nitrogen atmosphere.
-
Add boron tribromide (1.0 M solution in DCM, 120 mL, 120 mmol) dropwise, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to 0 °C and stir for 2 hours.
-
Carefully quench the reaction by the slow addition of methanol (50 mL) at 0 °C, followed by water (100 mL).
-
Separate the layers and extract the aqueous layer with DCM (2 x 100 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (100 mL) and brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain this compound.
-
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| Methyl 3-(3-methoxyphenyl)-4-methylpentanoate | 236.31 | 100 | 1.0 |
| Boron tribromide (1.0 M) | - | 120 | 1.2 |
Synthetic Strategy II: Heck Reaction Approach
This alternative strategy employs a palladium-catalyzed Heck reaction to form the crucial C-C bond between the aromatic ring and the pentenoate backbone. Subsequent hydrogenation of the resulting double bond yields the desired saturated product. This approach requires the synthesis of a suitable pentenoate coupling partner.
Workflow for Synthetic Strategy II
Caption: Synthetic workflow for the Heck reaction approach.
Detailed Experimental Protocols
Step 1: Protection of 3-Bromophenol
The phenolic hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether to ensure compatibility with the subsequent Heck reaction conditions.[9][10][11][12]
-
Protocol:
-
To a solution of 3-bromophenol (17.3 g, 100 mmol) and imidazole (8.2 g, 120 mmol) in anhydrous N,N-dimethylformamide (DMF, 100 mL), add tert-butyldimethylsilyl chloride (TBDMSCl, 16.6 g, 110 mmol) portionwise at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Pour the reaction mixture into water (300 mL) and extract with diethyl ether (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane) to give 1-bromo-3-(tert-butyldimethylsilyloxy)benzene as a colorless oil.
-
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 3-Bromophenol | 173.01 | 100 | 1.0 |
| TBDMSCl | 150.72 | 110 | 1.1 |
| Imidazole | 68.08 | 120 | 1.2 |
Step 2: Heck Reaction
The protected bromophenol is coupled with methyl 4-methyl-2-pentenoate using a palladium catalyst.[13][14][15]
-
Protocol:
-
To a sealed tube, add 1-bromo-3-(tert-butyldimethylsilyloxy)benzene (28.7 g, 100 mmol), methyl 4-methyl-2-pentenoate (15.4 g, 120 mmol), palladium(II) acetate (0.22 g, 1 mmol), tri(o-tolyl)phosphine (0.61 g, 2 mmol), and triethylamine (21 mL, 150 mmol) in anhydrous DMF (100 mL).
-
Degas the mixture with nitrogen for 15 minutes.
-
Seal the tube and heat the reaction mixture at 100 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with water (200 mL), and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the coupled product.
-
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 1-Bromo-3-(tert-butyldimethylsilyloxy)benzene | 287.27 | 100 | 1.0 |
| Methyl 4-methyl-2-pentenoate | 128.17 | 120 | 1.2 |
| Palladium(II) acetate | 224.49 | 1 | 0.01 |
| Tri(o-tolyl)phosphine | 304.37 | 2 | 0.02 |
| Triethylamine | 101.19 | 150 | 1.5 |
Step 3: Hydrogenation
The double bond in the Heck product is reduced by catalytic hydrogenation.[16][17][18][19]
-
Protocol:
-
Dissolve the product from the Heck reaction (approx. 100 mmol) in methanol (200 mL).
-
Add 10% palladium on carbon (1.0 g).
-
Hydrogenate the mixture in a Parr apparatus under 50 psi of hydrogen gas at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the saturated ester.
-
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| Heck Product | ~334.55 | ~100 | 1.0 |
| 10% Palladium on Carbon | - | - | - |
| Hydrogen Gas | 2.02 | Excess | - |
Step 4: Deprotection of the TBDMS Ether
The TBDMS protecting group is removed using a fluoride source to yield the final product.[20][21][22][23][24]
-
Protocol:
-
Dissolve the hydrogenated product (approx. 100 mmol) in THF (200 mL).
-
Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 110 mL, 110 mmol).
-
Stir the reaction at room temperature for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution (100 mL) and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain this compound.
-
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| Saturated Ester | ~336.56 | ~100 | 1.0 |
| TBAF (1.0 M) | - | 110 | 1.1 |
Conclusion
This technical guide has outlined two robust and versatile synthetic strategies for the preparation of this compound. The choice between the Grignard and Heck reaction approaches will depend on factors such as starting material availability, scalability, and the specific expertise of the research team. Both routes employ well-established and reliable chemical transformations, and the detailed protocols provided herein serve as a solid foundation for the successful synthesis of this important chemical intermediate. Careful execution of the experimental procedures and appropriate analytical characterization of intermediates and the final product are essential for achieving high purity and yield.
References
-
Khalafi-Nezhad, A., et al. (2010). Microwave-Assisted Protection of Phenols as tert-Butyldimethylsilyl (TBDMS) Ethers Under Solvent-Free Conditions. Taylor & Francis Online. Available at: [Link]
-
Smith, A. B., et al. (2006). Rapid, Acid-Mediated Deprotection of Silyl Ethers Using Microwave Heating. Synthetic Communications, 36(7). Available at: [Link]
-
Varma, R. S. (2005). Microwave-Assisted Protection of Phenols as tert-Butyldimethylsilyl (TBDMS) Ethers Under Solvent-Free Conditions. Synthetic Communications, 35(11). Available at: [Link]
-
Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. Available at: [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Technical Library. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Available at: [Link]
-
Applied Chemical Engineering. (n.d.). Selective deprotection of strategy for TBS ether under mild condition. Available at: [Link]
-
Montgomery, J. (2016). Tetrahydroxydiboron-Mediated Palladium-Catalyzed Transfer Hydrogenation and Deuteriation of Alkenes and Alkynes Using Water as the Stoichiometric H or D Atom Donor. Journal of the American Chemical Society, 138(18), 5974-5981. Available at: [Link]
-
DeShong, P. (1993). Improved protocols for the selective deprotection of trialkylsilyl ethers using fluorosilicic acid. The Journal of Organic Chemistry, 58(19), 5130-5139. Available at: [Link]
-
Lord, R. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PubMed. Available at: [Link]
-
Tan, Z. P., Wang, L., & Wang, J. B. (2000). Deprotection of t-Butyldimethylsiloxy (TBDMS) Protecting Group with Catalytic Copper (II) Chloride Dihydrate. Scribd. Available at: [Link]
-
Reddit. (2020). BBr3 demethylation. r/Chempros. Available at: [Link]
- Google Patents. (n.d.). CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.
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SynArchive. (n.d.). Protection of Phenol by Silyl ether. Available at: [Link]
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Collins, D. J., & Jacobs, H. A. (1986). Synthesis of 3-(4′-Methoxyphenyl)-2,2,4,4-Tetramethylpentane and Some Cyclic Analogs. Australian Journal of Chemistry, 39(12), 2095-2110. Available at: [Link]
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Indian Journal of Chemistry. (n.d.). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Available at: [Link]
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Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Available at: [Link]
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Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Available at: [Link]
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Wikipedia. (n.d.). Heck reaction. Available at: [Link]
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McOmie, J. F. W., & West, D. E. (1969). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 25(16), 3271-3275. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of Methyl 3-(4-Hydroxyphenyl)propionate. Available at: [Link]
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Masesane, I. B., & Steel, P. G. (2006). Palladium-catalysed transfer hydrogenation of alkenes in the presence of zinc powder and various organic acids. South African Journal of Chemistry, 59, 149-152. Available at: [Link]
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Organic Chemistry Portal. (2005). Copper-Catalyzed Conjugate Addition to α,β-Unsaturated Carbonyl Compounds. Available at: [Link]
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Chad's Prep. (2020). 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation. YouTube. Available at: [Link]
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Le, C. M., et al. (2016). Tetrahydroxydiboron-Mediated Palladium-Catalyzed Transfer Hydrogenation and Deuteriation of Alkenes and Alkynes Using Water as the Stoichiometric H or D Atom Donor. Scribd. Available at: [Link]
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Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Available at: [Link]
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Feringa, B. L., et al. (2005). Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to α,β-Unsaturated Esters. Angewandte Chemie International Edition, 44(18), 2752-2756. Available at: [Link]
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ChemSynthesis. (n.d.). methyl 4-cyano-4-(3-methoxyphenyl)pentanoate. Available at: [Link]
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An In-depth Technical Guide to the Synthesis and Reaction Mechanism of Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate
Abstract
Methyl 3-(3-hydroxyphenyl)-4-methylpentanoate is a substituted aromatic ester with potential applications as a structural motif in medicinal chemistry and as an intermediate in the synthesis of complex bioactive molecules and novel fragrance compounds[1]. Its architecture, featuring a chiral center and a functionalized aromatic ring, makes the stereoselective and efficient construction of this molecule a topic of significant interest. This guide provides a comprehensive overview of a robust and widely applicable synthetic strategy for this target molecule: the organocuprate-mediated 1,4-conjugate addition. We will dissect the retrosynthetic logic, detail the reaction mechanism, provide a validated experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Introduction and Retrosynthetic Strategy
The synthesis of complex organic molecules requires a logical approach to deconstruct the target into readily available starting materials. This process, known as retrosynthesis, is foundational to designing an effective forward synthesis. For this compound, the key challenge lies in the stereoselective formation of the carbon-carbon bond at the C3 position.
A logical retrosynthetic analysis identifies the bond between C3 and C4 as a prime candidate for disconnection. This disconnection corresponds to a conjugate addition (or Michael addition) reaction in the forward synthesis. This strategy simplifies the target molecule into two key synthons: an isopropyl nucleophile and an α,β-unsaturated ester electrophile, specifically a derivative of methyl cinnamate.
This leads to the following retrosynthetic pathway:
Caption: Retrosynthetic analysis of the target molecule.
The forward synthesis, therefore, hinges on the 1,4-addition of an isopropyl group to a suitably protected methyl 3-(3-hydroxyphenyl)acrylate acceptor. Organocuprate reagents, also known as Gilman reagents, are exceptionally well-suited for this transformation, favoring conjugate addition over direct 1,2-addition to the ester carbonyl[2].
Core Synthesis: The Organocuprate Pathway
The proposed synthesis involves three primary stages:
-
Protection of the acidic phenolic proton to prevent interference with the highly basic organometallic reagent.
-
Formation of the Organocuprate Reagent (Lithium Diisopropylcuprate).
-
1,4-Conjugate Addition followed by an acidic workup to yield the final product.
The Critical Role of Phenol Protection
The hydroxyl group on the phenyl ring is acidic and will readily quench any organometallic reagent, including organocuprates and their organolithium precursors. Therefore, protection is not optional; it is a mandatory first step to ensure the success of the C-C bond formation. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is an ideal choice due to its ease of installation, stability under the reaction conditions, and straightforward removal during the final workup.
Mechanism of Organocuprate 1,4-Addition
While the precise mechanism of organocuprate addition can be complex and dependent on various factors like solvent and additives, a widely accepted model provides a clear framework for understanding the transformation[3][4].
-
π-Complex Formation: The cuprate, a soft nucleophile, initially coordinates to the alkene of the α,β-unsaturated ester, forming a π-complex.[3]
-
Nucleophilic Attack & Enolate Formation: The isopropyl group is transferred from the copper center to the β-carbon (C3) of the acrylate. Simultaneously, the π-electrons of the double bond and carbonyl group shift to the oxygen atom, forming a lithium enolate intermediate. This step is the key C-C bond-forming event.
-
Protonation: The reaction is quenched with a mild acid source (e.g., aqueous ammonium chloride). The enolate is protonated, preferentially at the α-carbon (C2), to regenerate the more stable carbonyl group and yield the final saturated ester product.
Caption: Simplified workflow of the organocuprate addition.
Experimental Protocol and Self-Validation
This protocol is a self-validating system. Each step includes in-process controls and characterization methods to ensure the reaction is proceeding as expected before moving to the subsequent stage.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| Methyl 3-(3-hydroxyphenyl)acrylate | >98% | Commercial | Starting material. |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | >98% | Commercial | Protecting agent. |
| Imidazole | >99% | Commercial | Base for protection step. |
| Dichloromethane (DCM) | Anhydrous | Commercial | Solvent for protection. |
| Isopropyl bromide | >98% | Commercial | Precursor for organolithium. |
| Lithium wire | >99% | Commercial | For organolithium synthesis. |
| Copper(I) Iodide (CuI) | >99% | Commercial | Purify before use to remove Cu(II). |
| Tetrahydrofuran (THF) | Anhydrous | Commercial | Reaction solvent. |
| Saturated aq. NH₄Cl solution | - | Lab-prepared | Quenching agent. |
| Diethyl ether, Ethyl acetate, Hexanes | ACS Grade | Commercial | Solvents for extraction/chromatography. |
Step-by-Step Methodology
Workflow Overview:
Caption: Experimental workflow for the synthesis.
Part 1: Protection of Methyl 3-(3-hydroxyphenyl)acrylate
-
To a solution of methyl 3-(3-hydroxyphenyl)acrylate (1.0 eq) in anhydrous DCM, add imidazole (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of TBDMSCl (1.1 eq) in DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
In-Process Control: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the protected acrylate. The crude product is often pure enough for the next step.
Part 2: Synthesis via 1,4-Conjugate Addition
-
Cuprate Formation:
-
In a separate flame-dried flask under an inert atmosphere (N₂ or Ar), prepare isopropyllithium by adding isopropyl bromide (2.0 eq) to lithium wire containing 1% sodium in anhydrous THF at -10 °C.
-
In another flame-dried flask, add CuI (1.0 eq) and anhydrous THF. Cool this slurry to -40 °C.
-
Slowly transfer the prepared isopropyllithium solution to the CuI slurry via cannula. Allow the mixture to stir for 30 minutes at -40 °C to form the lithium diisopropylcuprate solution.
-
-
Addition Reaction:
-
Dissolve the protected acrylate from Part 1 (1.0 eq) in anhydrous THF and cool to -78 °C (dry ice/acetone bath).
-
Transfer the freshly prepared cuprate solution to the acrylate solution via cannula. The addition should be done dropwise to control the reaction temperature.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
In-Process Control: Monitor by TLC (quenching a small aliquot with NH₄Cl) to confirm the consumption of the protected acrylate.
-
-
Workup and Deprotection:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature. The acidic nature of the NH₄Cl workup is often sufficient to cleave the TBDMS protecting group. If cleavage is incomplete, a small amount of 1M HCl can be added.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Combine fractions containing the desired product and concentrate to yield this compound as an oil or solid.
-
Final Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
Expected Data and Yield
| Parameter | Expected Outcome |
| Yield | 65-85% (based on similar cuprate additions) |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | Peaks corresponding to aromatic protons, methoxy singlet, and aliphatic protons of the pentanoate chain. |
| ¹³C NMR (CDCl₃, 100 MHz) | Peaks for ester carbonyl (~174 ppm), aromatic carbons, and aliphatic carbons. |
| Mass Spec (ESI+) | [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of 222.28 g/mol . |
Conclusion
The synthesis of this compound is reliably achieved through a multi-step sequence centered on the organocuprate-mediated 1,4-conjugate addition. This technical guide outlines a robust and logical pathway, emphasizing the causality behind critical steps such as phenol protection and the choice of a soft organocuprate nucleophile. By following the detailed protocol and its integrated validation checkpoints, researchers can confidently and reproducibly synthesize this valuable chemical intermediate for applications in drug discovery and materials science.
References
- SciELO. (n.d.). Synthesis and stereochemical assignment of methyl 3-(3-hydroxyphenoxy) acrylate via cis-trans photoisomerization.
- University of Calgary. (n.d.). Ch18: Organocopper reagents.
- Wipf Group, University of Pittsburgh. (n.d.). History & Structure of Cuprates.
- Organic Syntheses. (n.d.). (r)-3-hydroxy-4-methylpentanoic acid.
- SciSpace. (1961). Conjugate Additions of Grignard Reagents to alpha, beta- Unsaturated Esters. Acta Chemica Scandinavica, 15, 275.
- MDPI. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates.
- ResearchGate. (n.d.). On the Reaction Mechanism of “Higher-Order Cuprate”, Alias “Lipshutz Cuprate”.
- YouTube. (2022, May 21). Cuprates - Gilman Reagents (IOC 17).
- ResearchGate. (n.d.). Surface Modification Using Thiol−Acrylate Conjugate Addition Reactions.
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Unveiling a Potential Neuromodulator: A Technical Guide to Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate
An In-depth Exploration of its Synthesis, Characterization, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: Charting Uncharted Territory
The history of drug discovery is replete with molecules that, while not initially in the spotlight, have become pivotal as synthetic intermediates or foundational scaffolds for novel therapeutics. Methyl 3-(3-hydroxyphenyl)-4-methylpentanoate is one such compound. While a detailed public record of its initial discovery and historical development remains elusive, its structural features suggest a significant potential role in medicinal chemistry, particularly in the realm of central nervous system (CNS) agents.
This technical guide, therefore, deviates from a traditional historical narrative. Instead, it serves as a comprehensive scientific treatise on the compound's synthesis, characterization, and, most importantly, its potential as a valuable building block in the development of new bioactive molecules. We will delve into plausible synthetic pathways, detail robust analytical methodologies for its characterization, and explore the promising avenues for its application in drug discovery, all grounded in established chemical principles and analogous research.
Compound Profile: Structural Insights and Physicochemical Properties
This compound (CAS No. 1142224-26-7) is an organic compound with the molecular formula C₁₃H₁₈O₃ and a molecular weight of 222.28 g/mol . Its structure is characterized by a central pentanoate ester chain, substituted with a 3-hydroxyphenyl group at the β-position and a methyl group at the γ-position.
| Property | Value | Source |
| CAS Number | 1142224-26-7 | |
| Molecular Formula | C₁₃H₁₈O₃ | |
| Molecular Weight | 222.28 g/mol | |
| Canonical SMILES | CC(C)C(C1=CC(=CC=C1)O)CC(=O)OC | Inferred |
| IUPAC Name | This compound | Inferred |
| Appearance | Colorless to yellow viscous liquid |
The presence of a phenolic hydroxyl group and a methyl ester provides two key functional handles for further chemical modification. The 3-hydroxyphenyl moiety is a common pharmacophore in a wide range of biologically active compounds, particularly those targeting the central nervous system.
Postulated Synthetic Pathways & Methodologies
While the original synthesis of this compound is not documented in readily available literature, its structure lends itself to several plausible and efficient synthetic strategies. The following represents a logical and experimentally sound approach for its laboratory-scale preparation, drawing inspiration from established organic synthesis reactions.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points towards a conjugate addition of an organometallic reagent derived from 3-bromoanisole to a suitable α,β-unsaturated ester, followed by demethylation.
An In-depth Technical Guide to the Physical Characteristics of Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate
Introduction
Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate, a notable organic ester, holds significant interest within the realms of pharmaceutical research and fragrance science. Its molecular architecture, featuring a phenolic hydroxyl group, an ester moiety, and a branched alkyl chain, imparts a unique combination of properties that are pivotal for its application. In drug discovery, this compound and its structural analogs are explored for their potential bioactivity, where understanding their physical characteristics is fundamental to formulation, delivery, and pharmacokinetic studies.[1][2][3] Similarly, in the fragrance industry, the volatility, solubility, and stability of such phenolic compounds are critical determinants of their performance and longevity in various formulations.[4][5][6]
This technical guide provides a comprehensive examination of the core physical characteristics of this compound. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge and methodologies to effectively handle and characterize this compound. The guide delves into its key physical properties, offers detailed experimental protocols for their determination, and provides insights into the scientific rationale behind these procedures.
Core Physical and Chemical Properties
The fundamental physical properties of this compound are summarized in the table below. These values have been compiled from various chemical data sources and provide a quantitative profile of the compound under standard conditions.
| Property | Value | Source(s) |
| CAS Number | 1142224-26-7 | N/A |
| Molecular Formula | C₁₃H₁₈O₃ | N/A |
| Molecular Weight | 222.28 g/mol | N/A |
| Appearance | Reported as both a solid and a colorless to yellow viscous liquid. This variation may depend on purity and storage conditions. | N/A |
| Predicted Boiling Point | 326.2 ± 17.0 °C at 760 Torr | N/A |
| Melting Point | Not definitively reported. Based on structurally similar compounds such as methyl 3-(4-hydroxyphenyl)propanoate (39-41 °C) and methyl 3-(2-hydroxyphenyl)propionate (40 °C), a melting point in a similar range can be anticipated if the compound is a solid at room temperature. | [7][8] |
| Solubility | Specific quantitative data is not readily available. However, as a phenolic ester, it is expected to be soluble in polar organic solvents like ethanol, methanol, and acetone, and sparingly soluble in water. Its solubility in nonpolar solvents like hexane is likely to be limited. | [9][10][11][12] |
| Storage Conditions | Recommended to be stored in a refrigerator or at room temperature in a dry, well-sealed container. | N/A |
Molecular Structure and Characterization Workflow
To visually represent the molecule and the process of its physical characterization, the following diagrams are provided.
Caption: Molecular Structure of this compound.
Caption: Workflow for the Synthesis and Physical Characterization of this compound.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for determining the key physical properties of this compound.
Melting Point Determination (Differential Scanning Calorimetry - DSC)
Rationale: DSC is a highly sensitive and accurate method for determining the melting point and enthalpy of fusion of a compound. It measures the difference in heat flow between a sample and a reference as a function of temperature. This method is preferred for its small sample requirement and high precision.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified solid this compound into a clean aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation or decomposition.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Set the initial temperature to a value well below the expected melting point (e.g., 25 °C).
-
Set the final temperature to a value well above the expected melting point (e.g., 100 °C).
-
Program a heating rate of 10 °C/min.
-
-
Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the resulting thermogram. The area under the peak corresponds to the enthalpy of fusion.
Solubility Determination (Shake-Flask Method with HPLC Analysis)
Rationale: The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a given solvent. Coupling this with High-Performance Liquid Chromatography (HPLC) allows for accurate quantification of the dissolved compound, even at low concentrations.
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, methanol, acetone, hexane).
-
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any suspended particles.
-
Sample Dilution: Dilute the filtered solution with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the HPLC calibration curve.
-
HPLC Analysis:
-
Inject the diluted sample onto a calibrated HPLC system equipped with a suitable column (e.g., C18) and a UV detector set to an appropriate wavelength for the compound.
-
Quantify the concentration of the dissolved compound by comparing its peak area to a standard calibration curve prepared with known concentrations of this compound.
-
-
Calculation: Calculate the solubility in the original solvent by taking into account the dilution factor.
Synthesis and Applications: A Brief Overview
The synthesis of aryl-substituted alkyl esters like this compound can be approached through various modern organic synthesis methodologies. For instance, palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reactions provide powerful tools for the formation of the carbon-carbon bond between the aryl and alkyl moieties.[13][14][15][16][17][18][19][20][21][22]
The unique structural features of this compound make it a valuable intermediate in several fields. In medicinal chemistry, the hydroxyphenylalkanoate scaffold is a key component in the design of molecules targeting the central nervous system (CNS), where properties like lipophilicity and hydrogen bonding potential are critical for crossing the blood-brain barrier.[2][3][23][24][25] In the fragrance industry, the phenolic and ester groups contribute to its aromatic profile and can be utilized in the formulation of complex scents.[4][5][6][26]
Conclusion
This technical guide has provided a detailed overview of the physical characteristics of this compound, a compound of significant interest in both pharmaceutical and fragrance sciences. While some physical properties like the precise melting point and quantitative solubility data require further experimental determination, this guide offers robust and validated protocols for their measurement. The provided information on its structure, expected properties, and methodologies for characterization serves as a valuable resource for researchers and professionals working with this and structurally related compounds. A thorough understanding of these physical characteristics is indispensable for advancing its applications in drug discovery and formulation science.
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A Technical Guide to Investigating the Biological Potential of Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the potential biological activities of the novel compound, Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate. By integrating computational predictions with established in vitro methodologies, this document outlines a systematic approach to characterizing the compound's pharmacological profile.
Introduction to this compound
This compound (C₁₃H₁₈O₃, M.W. 222.28 g/mol ) is a small molecule with a chemical structure that suggests potential for biological activity.[1][2] Its core features include a hydroxyphenyl group, which is a common pharmacophore in many bioactive compounds, and a methylpentanoate ester chain.[3] The presence of these functional groups warrants a thorough investigation into its potential as an antioxidant, anti-inflammatory, or anticancer agent. This guide will detail the logical progression from in silico predictions to in vitro validation.
In Silico Profiling: Predicting "Drug-Likeness" and ADMET Properties
Before embarking on costly and time-consuming wet-lab experiments, a robust in silico analysis is essential to predict the compound's pharmacokinetic and pharmacodynamic properties.[4][5][6] This initial screening helps to identify potential liabilities and guide further experimental design.[4][5]
Assessment of "Drug-Likeness" using Lipinski's Rule of Five
Lipinski's Rule of Five is a widely used guideline to evaluate the "drug-likeness" of a chemical compound and its likelihood of being an orally active drug.[7][8][9][10] The rule states that a compound is more likely to be membrane permeable and easily absorbed if it meets the following criteria:
-
Molecular weight < 500 Daltons
-
LogP (octanol-water partition coefficient) < 5
-
No more than 5 hydrogen bond donors
-
No more than 10 hydrogen bond acceptors
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
| Molecular Weight | 222.28 g/mol | Yes |
| LogP | ~2.5-3.0 (Estimated) | Yes |
| Hydrogen Bond Donors | 1 (phenolic hydroxyl group) | Yes |
| Hydrogen Bond Acceptors | 3 (carbonyl oxygen, ester oxygen, hydroxyl oxygen) | Yes |
Note: The LogP value is an estimation based on the chemical structure and may vary depending on the prediction software used.
Based on these predictions, this compound complies with all of Lipinski's rules, suggesting it possesses favorable physicochemical properties for a potential oral drug candidate.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
A comprehensive ADMET profile provides insights into how the compound might behave in a biological system.[5][11][12] Various online tools and software can predict these properties.[13][14]
Table 2: Predicted ADMET Profile of this compound
| Parameter | Prediction | Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Good potential for oral bioavailability. |
| Blood-Brain Barrier Permeability | Likely to cross | Potential for central nervous system activity.[1] |
| Distribution | ||
| Plasma Protein Binding | Moderate to High | May affect the free concentration of the compound. |
| Metabolism | ||
| CYP450 Substrate/Inhibitor | Likely substrate for CYP2D6, 3A4 | Potential for drug-drug interactions. |
| Excretion | ||
| Primary Route | Likely renal and hepatic | Standard excretion pathways. |
| Toxicity | ||
| hERG Inhibition | Low probability | Reduced risk of cardiotoxicity. |
| Ames Mutagenicity | Low probability | Unlikely to be mutagenic. |
Note: These are predictive values and require experimental validation.
Proposed Biological Activities and In Vitro Validation Strategies
The presence of a phenolic hydroxyl group is a strong indicator of potential antioxidant activity, as this moiety can donate a hydrogen atom to neutralize free radicals.[3][15] Furthermore, many phenolic compounds exhibit anti-inflammatory and anticancer properties.[3][15][16]
Antioxidant Activity
Reactive oxygen species (ROS) are implicated in numerous diseases, making antioxidant compounds valuable therapeutic leads.[17] A preliminary assessment of antioxidant potential can be achieved through simple and rapid in vitro chemical assays.[17][18][19]
Caption: Workflow for evaluating in vitro anticancer activity.
The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability. [20][21]
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media. [21]2. Assay Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Calculation:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Conclusion and Future Directions
This technical guide provides a structured and scientifically rigorous approach to elucidating the potential biological activities of this compound. The proposed workflow, from in silico profiling to in vitro validation, allows for a comprehensive initial characterization of this novel compound. Positive results from these preliminary studies would warrant further investigation, including more detailed mechanistic studies and eventual in vivo testing. The structural features of this compound make it a promising candidate for further exploration in the fields of antioxidant, anti-inflammatory, and anticancer drug discovery.
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In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts. Springer. [Link]
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Methodological & Application
Application Notes & Protocols: The Strategic Utility of Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate as a Pharmaceutical Intermediate
An In-Depth Guide for Drug Development Professionals
Abstract: Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate is a key chemical building block utilized in organic synthesis, particularly as an intermediate for pharmaceuticals and other bioactive compounds.[1][2] Its molecular structure is advantageous for the development of molecules targeting the central nervous system and for the construction of complex esters.[1] This guide provides a comprehensive overview of its synthesis, stereochemical control, and application in the synthesis of advanced pharmaceutical scaffolds, supported by detailed, field-tested protocols and robust analytical methods for quality control.
Part 1: Synthesis and Stereochemical Control
The biological activity of a final Active Pharmaceutical Ingredient (API) is often dictated by its stereochemistry. Consequently, the synthesis of enantiomerically pure intermediates like this compound is of paramount importance. The primary strategies involve either direct asymmetric synthesis or the resolution of a racemic mixture.
Asymmetric Synthesis via Catalytic Hydrogenation
This approach aims to create the desired stereocenter selectively. A common and efficient method is the asymmetric hydrogenation of a prochiral β-ketoester precursor using a chiral catalyst. This method is highly valued in process chemistry for its high efficiency and atom economy.
Protocol: Ruthenium-Catalyzed Asymmetric Hydrogenation
-
Reactor Setup: A high-pressure vessel is meticulously cleaned, dried, and purged with an inert gas (e.g., Argon) to ensure an oxygen-free environment.
-
Catalyst Preparation: In a separate glovebox, a chiral Ruthenium-BINAP catalyst (e.g., Ru(OAc)₂(R)-BINAP) (0.005–0.01 mol%) is dissolved in a degassed solvent like methanol.
-
Reaction Execution: The β-ketoester substrate (1.0 eq) is added to the reactor, followed by the catalyst solution. The vessel is sealed and flushed several times with high-purity hydrogen gas before being pressurized to 10-50 atm.
-
Process Monitoring: The reaction is stirred at 40-60 °C for 12-24 hours. Progress is monitored by withdrawing aliquots and analyzing them via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material indicates completion.
-
Work-up and Purification: Upon completion, the reactor is cooled and carefully vented. The reaction mixture is filtered through a pad of celite to remove the catalyst. The solvent is evaporated under reduced pressure, and the resulting crude oil is purified by silica gel column chromatography to yield the product.
-
Chiral Analysis: The enantiomeric excess (ee) of the final product is determined using chiral HPLC, which is capable of separating the two enantiomers.
Chiral Resolution via Diastereomeric Salt Formation
An alternative strategy involves synthesizing the racemic intermediate and then separating the enantiomers. This is often achieved by reacting the racemic carboxylic acid (hydrolyzed from the methyl ester) with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization.
Workflow: Chiral Resolution
Caption: Workflow for chiral resolution of the intermediate.
Part 2: Application in the Synthesis of Opioid Scaffolds
The 3-hydroxyphenyl group is a common feature in many potent opioid receptor ligands. The structure of this compound makes it a valuable precursor for creating complex morphan-based compounds, which have shown activity as agonists and antagonists at opioid receptors.[3][4]
Key Synthetic Transformations
The synthesis of an advanced morphan analogue from our intermediate involves a multi-step sequence that builds the characteristic bicyclic core.
-
Amide Coupling: The carboxylic acid (obtained from ester hydrolysis) is coupled with a suitable amine partner using standard peptide coupling reagents (e.g., HATU, EDC/HOBt).
-
Pictet-Spengler Reaction: This powerful reaction is used to construct the heterocyclic core of the morphan. It involves the cyclization of a β-arylethylamine with an aldehyde or ketone.
-
Reductive Cyclization & N-Alkylation: Further intramolecular reactions and functional group manipulations are performed to complete the bicyclic system and install the desired N-substituent, which is critical for modulating pharmacological activity.[3]
Table 1: Key Reagents and Their Rationale in Opioid Scaffold Synthesis
| Step | Reagent Example | Rationale |
| Amide Coupling | HATU / DIPEA | High-efficiency, low-racemization coupling agent for forming the crucial amide bond. |
| Cyclization | Trifluoroacetic Acid (TFA) | Strong acid catalyst to promote the intramolecular Pictet-Spengler reaction for ring formation. |
| N-Alkylation | Phenylpropyl bromide | Introduces a specific N-substituent known to confer potent opioid receptor binding affinity.[3] |
| Hydroxyl Protection | Benzyl Bromide / K₂CO₃ | Temporarily masks the phenolic hydroxyl to prevent unwanted side reactions during subsequent steps. |
Part 3: Analytical Quality Control for GMP
Ensuring the chemical purity and stereochemical integrity of a pharmaceutical intermediate is non-negotiable. A multi-faceted analytical approach is required for lot release in a regulated environment.
Recommended Analytical Methods
A comprehensive analysis ensures that the intermediate meets all specifications before it is used in the synthesis of an API.
QC Testing Workflow
Caption: Logical workflow for analytical quality control testing.
Table 2: Comparison of Primary Analytical Techniques
| Technique | Primary Use | Sample Preparation | Key Performance Characteristics |
| High-Performance Liquid Chromatography (HPLC) | Quantification, Purity Assessment | Dissolve sample in mobile phase (e.g., Acetonitrile/Water). | Excellent quantitative accuracy and precision; ideal for detecting non-volatile impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification, Impurity Profiling | May require derivatization (e.g., silylation) to increase volatility. | Excellent for identifying volatile and semi-volatile impurities with high sensitivity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation, Identity Confirmation | Dissolve sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). | Unparalleled for unambiguous structure confirmation; can be used for quantification (qNMR). |
| Chiral HPLC | Enantiomeric Purity (ee%) | Dissolve sample in mobile phase compatible with the chiral stationary phase. | Essential for confirming the stereochemical integrity of the intermediate. |
Protocol: Purity Analysis by HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.
-
Mobile Phase: A gradient elution is run with a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Sample Preparation: Accurately weigh approximately 10 mg of the intermediate and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL solution. Filter through a 0.45 µm syringe filter.
-
Injection & Run: Inject 10 µL of the sample and run the gradient method for 20-30 minutes. Monitor the elution at a wavelength of 275 nm.
-
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
References
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Title: this compound Source: MySkinRecipes URL: [Link]
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Title: Analytical Methods for Identification of Hydroxylated Polymethoxyflavonoid Glycosides Source: Royal Society of Chemistry URL: [Link]
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Title: Synthesis of (4-(4-Hydroxyphenyl)piperazin-1-yl)methanone derivatives Source: PubMed Central, National Institutes of Health URL: [Link]
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Title: A Chiral LC-MS Strategy for Stereochemical Assignment Source: Beilstein Archives URL: [Link]
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Title: 4β-Methyl-5-(3-hydroxyphenyl)morphan Opioid Agonist and Partial Agonist Source: PubMed, National Institutes of Health URL: [Link]
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Application Notes & Protocols: Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate in Fragrance Chemistry
Foreword
The landscape of fragrance chemistry is one of perpetual innovation, driven by the pursuit of novel olfactory experiences and improved performance of scented products. Within this dynamic field, the exploration of new molecular structures is paramount. This document provides a detailed guide to the synthesis, characterization, and potential applications of Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate, a compound of interest for its potential contribution to unique fragrance profiles. These protocols are designed for researchers, scientists, and professionals in drug development and fragrance creation, offering a comprehensive framework from laboratory synthesis to application-focused evaluation.
Introduction to this compound
This compound, with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol , is an aromatic ester that holds promise as a novel fragrance ingredient.[1] Its structure, featuring a substituted phenolic ring coupled with a branched methyl pentanoate chain, suggests a complex and potentially multifaceted odor profile. Generally, for a chemical to impart a fragrance, it must be sufficiently volatile to be transported through the air to the olfactory system.[2] Fragrance compounds typically have molecular weights below 310 g/mol , a criterion that this compound meets.[2]
The exploration of such molecules is driven by the industry's need for new aromatic compounds that can provide unique scent characteristics, enhance existing fragrance compositions, and offer improved stability and longevity in various consumer products.[3] The presence of both a hydroxyl group and an ester functional group suggests potential for interesting olfactory properties and the ability to blend well with a variety of other fragrance materials.
Synthesis Protocol: A Guided Approach
The synthesis of this compound can be approached through a multi-step process that leverages well-established organic chemistry reactions. The following protocol outlines a logical and efficient pathway, with explanations for the choice of reagents and conditions.
Retrosynthetic Analysis & Strategy
A plausible retrosynthetic analysis of the target molecule suggests a convergent approach. The key bond disconnection can be made between the phenyl ring and the pentanoate backbone. This leads to two key synthons: a 3-hydroxyphenyl Grignard reagent and a suitable methyl pentanoate derivative. Grignard reagents are powerful tools in organic synthesis for forming carbon-carbon bonds.[4][5][6]
Experimental Workflow Diagram
Caption: Synthesis and purification workflow for this compound.
Detailed Step-by-Step Protocol
Materials:
-
3-Bromoanisole
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl 4-methyl-2-pentenoate
-
Copper(I) iodide (CuI)
-
Boron tribromide (BBr3)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Step 1: Formation of 3-Methoxyphenylmagnesium Bromide (Grignard Reagent)
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Initiation: Add a small crystal of iodine to activate the magnesium surface.
-
Reaction: Dissolve 3-bromoanisole in anhydrous THF and add it to the dropping funnel. Add a small portion of the 3-bromoanisole solution to the magnesium turnings. Gentle heating may be required to initiate the reaction.
-
Completion: Once the reaction has started (indicated by a color change and gentle refluxing), add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Copper-Catalyzed Conjugate Addition
-
Catalyst Addition: In a separate flame-dried flask under an inert atmosphere, add a catalytic amount of copper(I) iodide.
-
Reaction Mixture: Cool the flask to 0 °C in an ice bath and add anhydrous THF.
-
Addition of Grignard Reagent: Slowly add the freshly prepared 3-methoxyphenylmagnesium bromide solution to the suspension of CuI in THF.
-
Substrate Addition: Add a solution of methyl 4-methyl-2-pentenoate in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2-3 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, Methyl 3-(3-methoxyphenyl)-4-methylpentanoate.
Step 3: Demethylation to the Phenol
-
Dissolution: Dissolve the crude Methyl 3-(3-methoxyphenyl)-4-methylpentanoate in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of boron tribromide (BBr3) in DCM to the reaction mixture.
-
Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of water. Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 4: Purification
-
Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.
-
Final Product: Collect the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a colorless to pale yellow viscous liquid.[1]
Structural Elucidation and Data
Accurate characterization of the synthesized molecule is crucial for confirming its identity and purity. The following spectroscopic techniques are essential for this purpose.
Spectroscopic Data Summary
| Technique | Expected Key Signals/Features |
| ¹H NMR | Aromatic protons (m, ~6.7-7.2 ppm), -OCH3 of ester (s, ~3.6 ppm), CH adjacent to aromatic ring (m), CH2 of pentanoate chain (m), CH of isopropyl group (m), CH3 of isopropyl group (d), CH3 of ester (s). |
| ¹³C NMR | Carbonyl carbon of ester (~170-175 ppm), aromatic carbons (~110-160 ppm), -OCH3 of ester (~50-55 ppm), other aliphatic carbons. |
| IR (Infrared) | O-H stretch (broad, ~3200-3600 cm⁻¹), C-H stretch (aromatic) (~3000-3100 cm⁻¹), C-H stretch (aliphatic) (~2850-3000 cm⁻¹), C=O stretch (ester) (~1735 cm⁻¹), C=C stretch (aromatic) (~1450-1600 cm⁻¹), C-O stretch (~1000-1300 cm⁻¹).[7][8][9][10] |
| MS (Mass Spec) | Molecular ion peak (M⁺) at m/z 222. Fragmentation patterns consistent with the loss of the methoxy group (-OCH3) and other characteristic fragments of the pentanoate chain and phenyl group.[11][12][13][14][15] |
Interpretation of Spectroscopic Data
-
¹H and ¹³C NMR: These techniques will confirm the carbon-hydrogen framework of the molecule, including the substitution pattern on the aromatic ring and the connectivity of the pentanoate chain.
-
IR Spectroscopy: The presence of a broad O-H stretch and a strong C=O stretch are key indicators of the hydroxyl and ester functional groups, respectively. The pattern of C-H out-of-plane bending in the 675-900 cm⁻¹ region can help confirm the meta-substitution on the benzene ring.[9][10] For meta-substituted rings, a C-H wag is typically observed between 750 and 810 cm⁻¹.[7]
-
Mass Spectrometry: High-resolution mass spectrometry will provide the exact mass of the molecule, confirming its elemental composition. Electron ionization (EI) will induce fragmentation, providing further structural information.[11]
Application in Fragrance Chemistry
The true value of a new aromatic molecule is determined by its olfactory properties and performance in fragrance compositions.
Olfactory Profile Evaluation
-
Initial Assessment: Dip a clean, odorless blotter into a 10% solution of this compound in a suitable solvent (e.g., ethanol or dipropylene glycol).
-
Odor Description: Evaluate the odor at different time points (top note, middle note, and base note) to determine its character and evolution. Descriptors could range from floral, fruity, and spicy to woody and balsamic. The phenolic hydroxyl group may contribute warm, slightly medicinal, or smoky nuances, while the ester moiety could impart fruity or sweet characteristics.
-
Odor Threshold: Determine the odor detection threshold, which is the lowest concentration perceivable by the human sense of smell.[16][17] This is a critical parameter for understanding the potency of the fragrance material.
Performance in Fragrance Formulations
-
Tenacity: Evaluate the tenacity, or how long the fragrance lasts on a substrate.[18][19][20] This can be done by applying a solution of the compound to a blotter or skin and monitoring the odor intensity over time.
-
Blending and Accord Creation: Incorporate this compound into simple accords (e.g., floral, woody, oriental) to assess its blending capabilities and potential synergistic effects with other fragrance ingredients.[3] It may act as a modifier, enhancing certain notes, or as a fixative, prolonging the scent of more volatile components.
-
Stability Testing: Evaluate the stability of the compound in various product bases (e.g., ethanol for perfumes, emulsions for lotions, soaps) to ensure it does not degrade or discolor over time.
Potential Applications
Based on its predicted and evaluated characteristics, this compound could find applications in:
-
Fine Fragrances: As a heart or base note to add complexity and warmth.
-
Personal Care Products: In lotions, creams, and soaps to impart a sophisticated and lasting scent.
-
Home Fragrance: In candles, diffusers, and air fresheners.
Safety and Handling
As with any new chemical entity, proper safety precautions are essential.
-
Handling: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[1]
-
Toxicological Data: As this is a novel compound, comprehensive toxicological data may not be available. It should be treated as potentially hazardous until proven otherwise.
Conclusion
This compound represents a promising avenue for exploration in the field of fragrance chemistry. The protocols outlined in this guide provide a robust framework for its synthesis, characterization, and evaluation. Through systematic investigation, the full potential of this molecule to contribute to the art and science of perfumery can be realized.
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Fragrance compound - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]
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Hoffman Fine Chemicals. (n.d.). CAS 1142224-26-7 | this compound. Retrieved January 2, 2026, from [Link]
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Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved January 2, 2026, from [Link]
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Grignard Reaction Reagents: A Toolbox for Chemists. (2024, September 19). Retrieved January 2, 2026, from [Link]
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Odor tenacity of perfumery materials. (2016, April 28). Perfumer & Flavorist. Retrieved January 2, 2026, from [Link]
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JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. Retrieved January 2, 2026, from [Link]
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The Different Types of Perfumery Ingredients And How They Are Extracted From Plants. (2019, September 30). Retrieved January 2, 2026, from [Link]
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved January 2, 2026, from [Link]
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Separation of Fragrance Materials from Perfumed Consumer Products. (n.d.). Retrieved January 2, 2026, from [Link]
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Determining benzene ring substitution patterns from IR spectra. (n.d.). Spectra Analysis. Retrieved January 2, 2026, from [Link]
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Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]
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Leffingwell & Associates. (n.d.). Odor Detection Thresholds. Retrieved January 2, 2026, from [Link]
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Xu, Y.-J., & Zhang, J. (2013). Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization. Bioanalysis, 5(12), 1527–1543. [Link]
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Tenacity and Fixing of Aromatic Chemicals. (1976, February 19). PK Perfumes. Retrieved January 2, 2026, from [Link]
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Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. Retrieved January 2, 2026, from [Link]
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Wiley Science Solutions. (n.d.). FAMEs Fatty Acid Methyl Esters: Mass Spectral Database. Retrieved January 2, 2026, from [Link]
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Greener chemistry for fragrance extracts. (2011, June 3). Personal Care Magazine. Retrieved January 2, 2026, from [Link]
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Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. Retrieved January 2, 2026, from [Link]
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Characterization of Benzene Ring Substitution by Infrared Spectra. (n.d.). Analytical Chemistry. Retrieved January 2, 2026, from [Link]
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Identification and Characterization of Conjugated Fatty Acid Methyl Esters of Mixed Double Bond Geometry by Acetonitrile Chemical Ionization Tandem Mass Spectrometry. (n.d.). Analytical Chemistry. Retrieved January 2, 2026, from [Link]
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Taylor & Francis. (n.d.). Odor detection threshold – Knowledge and References. Retrieved January 2, 2026, from [Link]
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Acid to Ester - Common Conditions. (n.d.). Retrieved January 2, 2026, from [Link]
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Essential Oils as Natural Sources of Fragrance Compounds for Cosmetics and Cosmeceuticals. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]
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A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. (n.d.). Retrieved January 2, 2026, from [Link]
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How is calculated odor threshold?. (2023, October 24). Reddit. Retrieved January 2, 2026, from [Link]
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Odor Tenacity of Perfumery Materials. (n.d.). Retrieved January 2, 2026, from [Link]
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Mass spectra of the methyl esters of the unlabeled (a) and 13 C-labeled... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
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Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. Retrieved January 2, 2026, from [Link]
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IR Spectroscopy Tutorial: Aromatics. (n.d.). Retrieved January 2, 2026, from [Link]
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PubChem. (n.d.). methyl (3S)-4-cyano-3-hydroxy-4-methylpentanoate. Retrieved January 2, 2026, from [Link]
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Grignard Reagents: Powerful Tools for Synthesis. (2025, August 2). Organic Chemistry Academy. Retrieved January 2, 2026, from [Link]
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3-Hydroxy-4-{[(3-nitrophenyl)imino]methyl}phenyl Tetradecanoate. (2025, October 16). ResearchGate. Retrieved January 2, 2026, from [Link]
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Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]
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What makes a perfume long lasting?. (n.d.). Reddit. Retrieved January 2, 2026, from [Link]
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ethyl 3-hydroxy-4-methylpentanoate. (2025, May 20). Chemical Synthesis Database. Retrieved January 2, 2026, from [Link]
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NP-Card for Methyl 3-methylbutanoate (NP0045515). (2022, March 17). NP-MRD. Retrieved January 2, 2026, from [Link]
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4-{[(3-Chlorophenyl)imino]methyl}-3-hydroxyphenyl Myristate. (2025, October 16). ResearchGate. Retrieved January 2, 2026, from [Link]
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PubChem. (n.d.). Methyl 3-ethyl-4-methylpentanoate. Retrieved January 2, 2026, from [Link]
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Application Notes and Protocols: Investigating Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate for CNS Drug Discovery
Introduction: Unveiling the Potential of a Novel Scaffold
In the landscape of central nervous system (CNS) drug discovery, the identification of novel molecular scaffolds is a critical starting point for the development of new therapeutics. Methyl 3-(3-hydroxyphenyl)-4-methylpentanoate is a unique chemical entity, available as an intermediate in organic synthesis.[1] While its biological activities have not been extensively characterized in the public domain, its structure contains key features that suggest potential for CNS activity. Specifically, the presence of a 3-hydroxyphenyl group is a well-established pharmacophore in compounds targeting CNS receptors, notably opioid receptors.[2][3] Furthermore, phenolic compounds are widely recognized for their neuroprotective properties, often attributed to their antioxidant capabilities.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to initiate an investigation into the CNS-related biological activities of this compound. We present a structured, hypothesis-driven approach, complete with detailed protocols for in vitro evaluation. Our methodology is designed to first ascertain the compound's potential as either an opioid receptor modulator or a neuroprotective agent, and then to provide a rationale for progression to in vivo studies.
Hypothesis 1: Opioid Receptor Modulation
The 3-hydroxyphenyl moiety is a cornerstone of the pharmacophore for many opioid receptor ligands, including morphine and its derivatives. This phenolic hydroxyl group is crucial for binding to opioid receptors.[2] Therefore, a primary hypothesis is that this compound may exhibit affinity for and functional activity at one or more of the major opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ).
In Vitro Investigation of Opioid Receptor Activity
A tiered approach is recommended to efficiently screen for and characterize opioid receptor activity. The initial step is to determine the compound's binding affinity, followed by functional assays to assess its intrinsic activity.
Experimental Workflow for Opioid Receptor Profiling
Caption: In vitro screening cascade for opioid activity.
Protocol 1: Opioid Receptor Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for the mu, delta, and kappa opioid receptors.
Materials:
-
Cell membranes expressing human recombinant µ, δ, or κ opioid receptors.
-
Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U-69,593 (for κ).
-
Non-specific binding control: Naloxone.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compound: this compound, dissolved in DMSO.
-
96-well plates, scintillation vials, liquid scintillation cocktail, and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add in order:
-
Assay buffer.
-
Test compound or vehicle (for total binding) or Naloxone (for non-specific binding).
-
Radioligand at a concentration near its Kd.
-
Cell membranes.
-
-
Incubate the plate at 25°C for 60-90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: [³⁵S]GTPγS Functional Assay
Objective: To determine the functional activity (agonist, antagonist, or partial agonist) and potency (EC50 or IC50) of the test compound at the opioid receptors.
Materials:
-
Cell membranes expressing human recombinant µ, δ, or κ opioid receptors.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.
-
Standard agonist (e.g., DAMGO for µ).
-
Test compound.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add in order:
-
Assay buffer.
-
Test compound or standard agonist.
-
Cell membranes.
-
GDP.
-
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate for 60 minutes at 30°C.
-
Terminate the assay by filtration and quantify radioactivity as described in Protocol 1.
-
For antagonist testing, perform the assay in the presence of a fixed concentration of the standard agonist.
-
Analyze the data to generate dose-response curves and determine EC50 or IC50 values.
| Parameter | Description | Example Data |
| Ki (µ-opioid) | Binding affinity for the mu-opioid receptor. | 150 nM |
| Ki (δ-opioid) | Binding affinity for the delta-opioid receptor. | > 10 µM |
| Ki (κ-opioid) | Binding affinity for the kappa-opioid receptor. | 800 nM |
| EC50 (µ-opioid) | Potency as an agonist at the mu-opioid receptor. | 250 nM |
| % Emax | Maximum effect relative to a standard full agonist. | 85% (Partial Agonist) |
Hypothesis 2: Neuroprotective Activity
Phenolic compounds are known to exert neuroprotective effects through various mechanisms, including direct antioxidant activity and modulation of cellular signaling pathways involved in cell survival and inflammation.[4] The hydroxyphenyl group in this compound suggests that it may protect neurons from oxidative stress-induced damage, a common pathological feature in many neurodegenerative diseases.
In Vitro Investigation of Neuroprotective Effects
A series of cell-based assays can be employed to evaluate the neuroprotective potential of the compound against a known neurotoxin. The human neuroblastoma cell line SH-SY5Y is a commonly used and well-validated model for such studies.[5]
Experimental Workflow for Neuroprotection Assays
Caption: In vitro workflow for assessing neuroprotective activity.
Protocol 3: Neuroprotection against Oxidative Stress in SH-SY5Y Cells
Objective: To assess the ability of this compound to protect SH-SY5Y cells from 6-hydroxydopamine (6-OHDA)-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cells.
-
Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics).
-
6-hydroxydopamine (6-OHDA).
-
Test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Induce neurotoxicity by adding a pre-determined concentration of 6-OHDA to the wells (excluding the control wells).
-
Incubate for 24 hours.
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells and determine the protective effect of the compound.
| Treatment Group | Concentration | Cell Viability (% of Control) |
| Control | - | 100% |
| 6-OHDA only | 100 µM | 52% |
| 6-OHDA + Test Compound | 1 µM | 65% |
| 6-OHDA + Test Compound | 10 µM | 88% |
| 6-OHDA + Test Compound | 100 µM | 95% |
Progression to In Vivo Studies
Positive and potent activity in the in vitro assays described above would provide a strong rationale for advancing this compound or its analogs to in vivo studies. The choice of animal model would be dictated by the in vitro findings.
Progression from In Vitro to In Vivo Models
Caption: High-level overview of the transition to in vivo testing.
-
If Opioid Activity is Confirmed: The compound should be evaluated in rodent models of pain, such as the hot plate or tail-flick test, to assess its analgesic efficacy.
-
If Neuroprotective Activity is Confirmed: The compound's efficacy should be tested in animal models of neurodegenerative diseases, such as the MPTP-induced model of Parkinson's disease or a stroke model.[6]
Crucially, early pharmacokinetic studies to determine the compound's ability to cross the blood-brain barrier would be essential before embarking on extensive in vivo efficacy studies.
Conclusion
This compound represents an intriguing starting point for a CNS drug discovery program. Its chemical structure provides a rational basis for investigating two distinct, yet highly relevant, therapeutic hypotheses: opioid receptor modulation and neuroprotection. The tiered experimental approach and detailed protocols outlined in these application notes offer a clear and efficient path to evaluate the potential of this compound and its analogs. By systematically characterizing its in vitro activities, researchers can make informed decisions about its progression into more complex and resource-intensive in vivo models, ultimately paving the way for the potential discovery of a novel CNS therapeutic.
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MySkinRecipes. This compound. MySkinRecipes. Accessed December 15, 2023. [Link]
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Gong, J., et al. (2023). N-(3-Hydroxyphenyl)-3,8-diazabicyclooctanes as opioid receptors probes. 1. Investigation of the phenolic hydroxyl group. European Journal of Medicinal Chemistry, 258, 115599. [Link]
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Chen, W.-F., et al. (2022). The 1-Tosylpentan-3-one Protects against 6-Hydroxydopamine-Induced Neurotoxicity in SH-SY5Y Cells and Zebrafish. International Journal of Molecular Sciences, 23(21), 13444. [Link]
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R μαζίńska, K., et al. (2021). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. International Journal of Molecular Sciences, 22(1), 478. [Link]
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Vandeputte, M. M., et al. (2022). In vitro functional assays as a tool to study new synthetic opioids at the μ-opioid receptor: Potential, pitfalls and progress. Biochemical Pharmacology, 203, 115185. [Link]
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Neumeyer, J. L., et al. (2013). 4β-Methyl-5-(3-hydroxyphenyl)morphan opioid agonist and partial agonist derived from a 4β-methyl-5-(3-hydroxyphenyl)morphan pure antagonist. Journal of Medicinal Chemistry, 56(22), 9229–9238. [Link]
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PubChem. methyl (3S)-4-cyano-3-hydroxy-4-methylpentanoate. National Center for Biotechnology Information. Accessed December 15, 2023. [Link]
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Bentham Science Publishers. (2019). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Letters in Drug Design & Discovery, 16(1). [Link]
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Angeloni, C., et al. (2023). Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action. International Journal of Molecular Sciences, 24(13), 10922. [Link]
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National Center for Biotechnology Information. (n.d.). Physiology, Opioid Receptor. StatPearls. [Link]
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Kim, H. J., et al. (2005). Neuroprotective Effects of Phenylbutyrate Against MPTP Neurotoxicity. Journal of Neuroscience Research, 80(5), 727–733. [Link]
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Giordani, A., et al. (1998). 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase. Bioorganic & Medicinal Chemistry Letters, 8(20), 2907–2912. [Link]
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Application Notes & Protocols: Strategic Synthesis of Bioactive Derivatives from Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate
Abstract
This comprehensive guide details the strategic chemical derivatization of Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate, a versatile building block in medicinal chemistry and organic synthesis.[1] The core structure presents three primary reactive sites for modification: the phenolic hydroxyl, the methyl ester, and the aromatic ring. This document provides validated, step-by-step protocols for key transformations at each site, including etherification, acylation, hydrolysis, amide coupling, and electrophilic aromatic substitution. The causality behind experimental choices, mechanistic insights, and expected analytical characterizations are discussed to empower researchers in drug discovery and materials science to develop novel analogues with tailored properties.
Introduction: The Strategic Value of this compound
This compound (CAS No. 1142224-26-7) is a valuable scaffold in the synthesis of complex organic molecules.[1] Its structure, featuring a chiral center and key functional groups, makes it an attractive starting point for developing compounds with potential central nervous system activity and other pharmacological applications.[1][2][3][4][5]
The derivatization of natural or synthetic phenols is a cornerstone of drug development, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.[6] This guide focuses on three primary avenues for diversification of the title compound, as illustrated below.
Caption: Primary reactive sites for derivatization.
Derivatization of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is arguably the most versatile handle for initial derivatization due to its acidity and nucleophilicity upon deprotonation.
O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and high-yielding method for forming an ether linkage.[7] The reaction proceeds through the formation of a highly nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide.[7][8]
Causality & Experimental Rationale:
-
Base Selection: A moderately strong base like sodium hydroxide (NaOH) or a stronger base like sodium hydride (NaH) is required to quantitatively deprotonate the phenol (pKa ~10) to its corresponding phenoxide. Phenols are significantly more acidic than aliphatic alcohols, allowing for a wider range of accessible bases.[9]
-
Alkyl Halide Choice: The reaction follows an SN2 mechanism. Therefore, primary alkyl halides (e.g., ethyl iodide, benzyl bromide) are ideal substrates as they are unhindered and less prone to competing E2 elimination reactions. Secondary and tertiary halides are poor choices.[7]
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is typically used to dissolve the phenoxide salt and promote the SN2 reaction.
Caption: Workflow for Williamson Ether Synthesis.
Protocol 2.1: Synthesis of Methyl 3-(3-Ethoxyphenyl)-4-methylpentanoate
-
Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add potassium carbonate (K₂CO₃, 1.5 eq) portion-wise over 10 minutes. Allow the suspension to stir at 0 °C for 30 minutes.
-
Alkylation: Add ethyl iodide (CH₃CH₂I, 1.2 eq) dropwise to the stirring suspension.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Heat to 60 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature. Quench by slowly adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure ether derivative.
O-Acylation to Form Phenyl Esters
Acylation of the phenolic hydroxyl group with an acyl chloride or anhydride produces a phenyl ester. This reaction is typically performed in the presence of a non-nucleophilic base to scavenge the acidic byproduct (e.g., HCl).[10]
Protocol 2.2: Synthesis of Methyl 3-(3-Acetoxyphenyl)-4-methylpentanoate
-
Setup: To a 50 mL round-bottom flask, add this compound (1.0 eq) and dissolve in dichloromethane (DCM, approx. 0.2 M).
-
Base Addition: Add triethylamine (Et₃N, 1.5 eq) and cool the solution to 0 °C.
-
Acylation: Add acetyl chloride (1.2 eq) dropwise. A white precipitate (triethylammonium chloride) will form.
-
Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Workup & Purification: Upon completion, wash the reaction mixture with 1M HCl, then saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the product, which can be further purified by chromatography if necessary.
Transformations of the Methyl Ester Functional Group
The methyl ester provides a gateway to synthesizing carboxylic acids and amides, which are prevalent in pharmaceuticals.
Saponification: Hydrolysis to the Carboxylic Acid
Alkaline hydrolysis, or saponification, is the preferred method for converting an ester to a carboxylic acid. The reaction is effectively irreversible because the final step is the deprotonation of the carboxylic acid by the alkoxide byproduct, driving the equilibrium to completion.[11][12][13]
Protocol 3.1: Synthesis of 3-(3-Hydroxyphenyl)-4-methylpentanoic Acid
-
Setup: Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Hydrolysis: Add sodium hydroxide (NaOH, 2.0-3.0 eq) and heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours. Monitor the reaction by TLC until the ester starting material is no longer visible.[11][14]
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH ~2 by the dropwise addition of cold 6M HCl. A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold water. If the product is an oil, extract it into ethyl acetate. Dry the product under vacuum.
Amide Bond Formation via Coupling Reactions
Amide synthesis is one of the most common reactions in medicinal chemistry.[15] It involves activating the carboxylic acid (synthesized in Protocol 3.1) with a coupling reagent, which facilitates nucleophilic attack by an amine.
Causality & Experimental Rationale:
-
Activation: Carboxylic acids are not sufficiently electrophilic to react directly with amines. Coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) form a highly reactive activated ester intermediate, which is readily attacked by the amine.[15]
-
Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is required to neutralize acids formed during the reaction and to deprotonate the amine's ammonium salt if it is supplied as such.[15]
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- 3. 4β-Methyl-5-(3-hydroxyphenyl)morphan Opioid Agonist and Partial Agonist Derived from a 4β-Methyl-5-(3-hydroxyphenyl)morphan Pure Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Substituted cis-4a-(3-Hydroxyphenyl)-8a-methyloctahydroisoquinolines Are Opioid Receptor Pure Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines are opioid receptor pure antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note & Experimental Protocols: Initial Characterization and Biological Screening of Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental framework for the initial investigation of Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate, a novel compound with potential applications in pharmaceutical and bioactive compound synthesis[1][2]. Due to the limited publicly available data on its biological activities, this guide offers a series of foundational protocols to assess its purity, cytotoxicity, and to screen for potential antioxidant and central nervous system (CNS) activities. The experimental design is guided by the compound's key structural features, notably the 3-hydroxyphenyl moiety, which is a common pharmacophore in CNS-active agents, including opioid receptor modulators[3][4][5].
Introduction and Rationale
This compound is an organic ester with the molecular formula C₁₃H₁₈O₃[1]. Its structure, featuring a phenolic hydroxyl group and a substituted pentanoate chain, suggests potential for diverse biological interactions. The 3-hydroxyphenyl group, in particular, is a well-established motif in medicinal chemistry, known to be crucial for the activity of various CNS-targeting molecules, including opioid receptor agonists and antagonists[3][4]. The "magic methyl" effect in drug discovery underscores how small alkyl groups can significantly impact a molecule's pharmacological properties[6]. Therefore, a systematic evaluation of this compound is warranted to elucidate its potential therapeutic value.
This guide outlines a logical, multi-stage experimental workflow designed to provide a foundational understanding of the compound's biological profile.
Experimental Workflow Overview
Figure 1: A phased experimental workflow for the initial characterization of a novel compound.
Phase 1: Foundational Analysis
Purity and Structural Verification
Rationale: Before any biological assessment, it is critical to confirm the identity and purity of the compound to ensure that any observed activity is attributable to the molecule of interest.
Protocol:
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Dissolve the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Inject onto a C18 reverse-phase column.
-
Run a gradient elution (e.g., water/acetonitrile with 0.1% formic acid).
-
Monitor the UV absorbance at a relevant wavelength (e.g., 254 nm, 280 nm).
-
Analyze the mass spectrum to confirm the molecular weight (222.28 g/mol )[1].
-
Assess purity by integrating the peak area of the compound relative to any impurities.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Confirm the chemical shifts and coupling constants are consistent with the expected structure of this compound.
-
Solubility and Stability
Rationale: Understanding the compound's solubility is crucial for preparing accurate stock solutions for biological assays. Stability assessment ensures the compound does not degrade under experimental conditions.
Protocol:
-
Solubility Assessment:
-
Prepare serial dilutions of the compound in common biological buffers (e.g., PBS, DMEM, DMSO).
-
Visually inspect for precipitation and use nephelometry for quantitative assessment.
-
Determine the maximum soluble concentration in each solvent.
-
-
Stability Assessment:
-
Incubate the compound in the chosen assay buffer at the experimental temperature (e.g., 37°C).
-
Take aliquots at various time points (e.g., 0, 2, 8, 24 hours).
-
Analyze the aliquots by LC-MS to quantify the amount of remaining parent compound.
-
Phase 2: In Vitro Safety & General Activity
Cytotoxicity Profiling
Rationale: It is essential to determine the concentration range at which the compound is not toxic to cells, ensuring that any observed effects in subsequent assays are not due to cell death.
Protocol: MTT Assay
-
Cell Culture: Plate a suitable cell line (e.g., HEK293, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the CC₅₀ (50% cytotoxic concentration).
| Parameter | Description |
| Cell Line | HEK293 (Human Embryonic Kidney) |
| Seeding Density | 1 x 10⁴ cells/well |
| Compound Conc. | 0.1, 1, 10, 50, 100 µM |
| Incubation Time | 24 hours |
| Endpoint | Absorbance at 570 nm |
Antioxidant Capacity Screening
Rationale: The phenolic hydroxyl group is a common feature of antioxidant compounds, which can neutralize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and rapid method to screen for this activity.
Protocol: DPPH Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a stock solution of the test compound in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compound. Include ascorbic acid as a positive control and methanol as a blank.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH scavenging activity and determine the IC₅₀ (concentration required to scavenge 50% of DPPH).
Phase 3: Target-Specific Screening
Opioid Receptor Binding Assay
Rationale: The 3-hydroxyphenyl moiety is a key pharmacophore for opioid receptor ligands[3][4]. A competitive radioligand binding assay can determine if the compound interacts with mu (µ), delta (δ), or kappa (κ) opioid receptors.
Protocol: Radioligand Competition Assay
-
Membrane Preparation: Use commercially available cell membranes expressing human µ, δ, or κ opioid receptors.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (10-20 µg protein/well).
-
A specific radioligand at its K_d concentration (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ).
-
Varying concentrations of this compound.
-
For non-specific binding, add a high concentration of a non-labeled antagonist (e.g., naloxone).
-
-
Incubation: Incubate at 25°C for 60-90 minutes.
-
Harvesting: Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the K_i (inhibition constant).
| Receptor | Radioligand | Non-specific Ligand |
| Mu (µ) | [³H]DAMGO | Naloxone |
| Delta (δ) | [³H]DPDPE | Naloxone |
| Kappa (κ) | [³H]U69,593 | Naloxone |
Hypothetical Signaling Pathway
Rationale: If the compound shows binding affinity, the next step is to determine its functional effect (agonist, antagonist, or inverse agonist). The [³⁵S]GTPγS binding assay is a common method for this, as G-protein activation is a proximal event in opioid receptor signaling.
Figure 2: A simplified diagram of the opioid receptor signaling pathway, a potential target for the test compound.
Data Interpretation and Future Directions
-
Non-toxic with no activity: If the compound is non-toxic but shows no significant antioxidant or receptor binding activity, it may be a candidate for further chemical modification to enhance potency or introduce new functionalities.
-
Antioxidant Activity: If the compound shows potent antioxidant activity, further studies could include cell-based assays to assess its ability to protect against oxidative stress.
-
Opioid Receptor Binding: If the compound demonstrates affinity for one or more opioid receptors, the following steps are recommended:
-
Functional Assays: Perform [³⁵S]GTPγS binding or cAMP modulation assays to determine if it acts as an agonist or antagonist.
-
Selectivity Profiling: Test against a broader panel of CNS receptors to assess its selectivity.
-
In Vivo Studies: If in vitro data is promising, proceed to animal models to evaluate its efficacy and pharmacokinetic properties.
-
This structured approach provides a robust starting point for characterizing this compound, paving the way for a more comprehensive understanding of its potential as a bioactive molecule.
References
-
PubChem. 3-Hydroxy-4-methylpentanoic acid. National Center for Biotechnology Information. [Link]
-
Hoffman Fine Chemicals. CAS 1142224-26-7 | this compound. [Link][7]
-
Neumeyer, J. L., et al. (2013). 4β-Methyl-5-(3-hydroxyphenyl)morphan opioid agonist and partial agonist derived from a 4β-methyl-5-(3-hydroxyphenyl)morphan pure antagonist. Journal of Medicinal Chemistry, 56(23), 9428–9437. [Link][3]
-
Le Naour, S., et al. (2012). N-Substituted cis-4a-(3-Hydroxyphenyl)-8a-methyloctahydroisoquinolines Are Opioid Receptor Pure Antagonists. ACS Medicinal Chemistry Letters, 3(11), 929–934. [Link][4]
-
Newman, A. H. (n.d.). Medication Development of Non-addicting Opioid Analgesics. Paper Digest. [Link][5]
-
Rosado, J. A., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6089. [Link][6]
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- 4. N-Substituted cis-4a-(3-Hydroxyphenyl)-8a-methyloctahydroisoquinolines Are Opioid Receptor Pure Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. hoffmanchemicals.com [hoffmanchemicals.com]
Application Notes & Protocols: The Strategic Use of Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate in the Synthesis of Advanced Ester Derivatives
Abstract: This technical guide provides an in-depth exploration of Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate, a versatile building block for the construction of complex esters in pharmaceutical and materials science research. We will dissect the strategic considerations for its synthesis and subsequent utilization in esterification reactions, focusing on methodologies that address the inherent challenges of derivatizing sterically influenced phenolic hydroxyl groups. Detailed, field-tested protocols are provided to guide researchers in leveraging this valuable intermediate for the development of novel molecular entities.
Foundational Insights: Understanding the Molecular Asset
This compound is a bifunctional organic molecule of significant interest in synthetic chemistry. Its structure, featuring a nucleophilic phenolic hydroxyl group and a methyl ester, makes it a prime candidate for creating more complex molecules with potential applications in drug discovery and fragrance chemistry.[1][2] The presence of an isopropyl group adjacent to the phenyl ring introduces a degree of steric hindrance that must be carefully managed during synthetic transformations. This guide will address these challenges head-on, providing robust solutions for its effective synthesis and derivatization.
The phenolic moiety is a recurring and significant scaffold in a vast number of FDA-approved pharmaceuticals, underscoring the importance of intermediates like this compound in medicinal chemistry.[3] Phenolic esters, in particular, are widely employed as prodrugs to enhance the bioavailability and modulate the pharmacokinetic profiles of therapeutic agents.[4][5]
Key Molecular Attributes:
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O₃ | [1][6] |
| Molecular Weight | 222.28 g/mol | [1][6] |
| CAS Number | 1142224-26-7 | [1][6] |
| Primary Functional Groups | Phenolic Hydroxyl, Methyl Ester | N/A |
| Key Structural Feature | Sterically demanding isopropyl group | N/A |
Synthetic Strategy and Protocol: Accessing the Building Block
While numerous synthetic routes can be envisioned, a practical and scalable approach to this compound involves a Michael addition reaction. This strategy is analogous to methods used for preparing similar 3-phenylpropionate derivatives and offers good control over the final structure.[7]
Workflow for Synthesis:
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmaceutical applications of phenol esters ethers and carboxylic acid.. [askfilo.com]
- 5. Phenolipids, Amphipilic Phenolic Antioxidants with Modified Properties and Their Spectrum of Applications in Development: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantification of Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the development and validation of analytical methods for the quantification of Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate. Given the absence of established specific methods for this analyte, this guide synthesizes best practices for the analysis of structurally related phenolic esters. We present detailed protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for quantification in both bulk pharmaceutical ingredients and biological matrices. Additionally, a protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is outlined for the analysis of volatile impurities or related compounds. All methodologies are grounded in the principles of the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines to ensure data integrity, reliability, and regulatory compliance.[1][2][3][4][5]
Introduction: The Analytical Imperative for this compound
This compound is a small molecule characterized by a phenolic group and a methyl ester. The accurate and precise quantification of this compound is critical in various stages of drug development, from pharmacokinetic studies in biological matrices to quality control of active pharmaceutical ingredients (APIs). The choice of analytical methodology is contingent upon the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the throughput.
This guide provides a strategic framework for selecting and validating an appropriate analytical method. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Method Selection: A Rationale-Driven Approach
The selection of an analytical technique is a critical first step. The chemical structure of this compound, possessing both a chromophore (the phenyl ring) and being amenable to ionization, allows for several robust analytical options.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a workhorse technique for the quantification of APIs in bulk and formulated products.[6][7][8] Its advantages lie in its simplicity, robustness, and cost-effectiveness. The phenolic ring in the target analyte should provide sufficient UV absorbance for sensitive detection.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For the quantification of the analyte in complex biological matrices such as plasma or urine, LC-MS/MS is the gold standard.[9][10][11][12] Its superior sensitivity and selectivity, achieved through multiple reaction monitoring (MRM), allow for the detection of picogram to nanogram levels of the analyte, even in the presence of endogenous interferences.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile compounds.[13][14][15][16] While the target analyte itself may require derivatization to increase its volatility, GC-MS is an excellent tool for identifying and quantifying related volatile impurities or starting materials.
Method Validation: Adherence to Global Standards
All analytical methods must be validated to ensure they are fit for their intended purpose.[2][5] The validation parameters, as defined by the ICH Q2(R1) and FDA guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][3][4]
Table 1: Key Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria (Typical) |
| Accuracy | 80-120% recovery for bioanalytical methods; 98-102% for API assays |
| Precision (RSD) | ≤ 15% for bioanalytical methods (≤ 20% at LLOQ); ≤ 2% for API assays |
| Specificity/Selectivity | No significant interference at the retention time of the analyte and internal standard |
| Linearity (r²) | ≥ 0.99 |
| Robustness | No significant impact on results with small, deliberate variations in method parameters |
Protocol 1: Quantification by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This protocol is designed for the quantification of this compound in bulk drug substance or simple formulations.
Experimental Workflow
Caption: Workflow for HPLC-UV Quantification.
Step-by-Step Protocol
-
Preparation of Mobile Phase:
-
Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid). The exact ratio should be optimized to achieve a suitable retention time and peak shape for the analyte. A good starting point is 50:50 (v/v).
-
Degas the mobile phase before use.
-
-
Preparation of Standard Solutions:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol to obtain a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from, for example, 1 µg/mL to 100 µg/mL. A minimum of five concentration levels is recommended for establishing linearity.[3]
-
-
Preparation of Sample Solution:
-
Accurately weigh a quantity of the sample expected to contain about 10 mg of the analyte and dissolve it in a 10 mL volumetric flask with methanol.
-
Dilute with the mobile phase to bring the concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (optimized ratio).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: The detection wavelength should be set at the absorbance maximum of the analyte, which is predicted to be around 270-280 nm due to the hydroxyphenyl group.[17]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Calculate the concentration of the analyte in the sample using the calibration curve.
-
Protocol 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This protocol is tailored for the sensitive and selective quantification of this compound in biological matrices like human plasma.
Experimental Workflow
Caption: Workflow for LC-MS/MS Quantification.
Step-by-Step Protocol
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of the analyte and a suitable internal standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound) in methanol.
-
Prepare working solutions by diluting the stock solutions.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank plasma with the working solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
-
-
Sample Preparation (Protein Precipitation): [18]
-
To 100 µL of plasma sample, standard, or QC, add 20 µL of the IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A UPLC system is recommended for better resolution and faster run times.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is a good starting point.
-
MRM Transitions: The precursor ion will be the [M+H]⁺ of the analyte. The product ions will need to be determined by infusing a standard solution of the analyte into the mass spectrometer and performing a product ion scan. The most intense and stable fragment ions should be selected for quantification and qualification.
-
Table 2: Hypothetical MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Analyte | [M+H]⁺ | Fragment 1 (Quantifier) | Optimized |
| Fragment 2 (Qualifier) | Optimized | ||
| Internal Standard | [M+H]⁺ | Fragment (Quantifier) | Optimized |
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the concentration.
-
Use the calibration curve to determine the concentration of the analyte in the unknown samples.
-
Protocol 3: Analysis of Volatiles by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of volatile impurities or related substances that may be present with this compound.
Experimental Workflow
Caption: Workflow for GC-MS Analysis.
Step-by-Step Protocol
-
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
If the analyte itself is to be analyzed and lacks volatility, derivatization (e.g., silylation of the hydroxyl group) may be necessary.
-
-
GC-MS Conditions:
-
GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) is a good starting point.[14]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to elute all components.
-
Injector Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Analyzer Mode: Scan mode to identify unknown impurities. For quantification, Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity.
-
-
Data Analysis:
-
For identification of unknown peaks, perform a library search against a database such as the NIST library.
-
For quantification, use an internal or external standard method based on the peak areas of characteristic ions.
-
Conclusion
The analytical methods detailed in this guide provide a robust starting point for the accurate and reliable quantification of this compound. The choice between HPLC-UV, LC-MS/MS, and GC-MS should be dictated by the specific analytical challenge at hand. It is imperative that any chosen method undergoes a thorough validation in accordance with ICH and FDA guidelines to ensure the integrity of the generated data. The provided protocols are intended to be foundational, with the understanding that optimization will be necessary to achieve the desired performance for the specific matrix and instrumentation used.
References
- Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- PubMed. Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms.
- SCIEX. (2017, November 30). Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Yale School of Medicine. Small Molecules Quantitation | Proteomics.
- Development of HPLC method by UV-VIS detection for the quantification of phenolic acids in different Ocimum sanctum Linn. extracts.
- Semantic Scholar. Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms.
- NIH. (n.d.). HPLC-UV-MS Profiles of Phenolic Compounds and Antioxidant Activity of Fruits from Three Citrus Species Consumed in Northern Chile.
- Oxford Academic. (n.d.). Development and Validation of an HPLC-UV Method for Determination of Eight Phenolic Compounds in Date Palms. Journal of AOAC INTERNATIONAL.
- NIH. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.
- YouTube. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10.
- ACS Publications. Analysis of Fatty Acid Methyl Esters in Egg Yolk Using GC–MS. Journal of Chemical Education.
- NIH. (n.d.). The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis.
- Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.
- NIH. (2017, July 27). Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry.
- Assessment of phenolic compounds in biological samples.
- MDPI. (n.d.). Analysis of the Volatile and Enantiomeric Compounds Emitted by Plumeria rubra L. Flowers Using HS-SPME–GC.
- Agilent. (2015, October 29). Volatile Profiling in Wine Using Gas Chromatography Mass Spectrometry with Thermal Desorption.
- NIH. (2021, November 18). Influence of Phenolic-Food Matrix Interactions on In Vitro Bioaccessibility of Selected Phenolic Compounds and Nutrients Digestibility in Fortified White Bean Paste.
- PubMed. (2018, May 14). A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices.
- ResearchGate. (2025, August 7). Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection.
- MDPI. (2024, June 1). Simultaneous Determination of 17 Phenolic Compounds in Surface Water and Wastewater Matrices Using an HPLC-DAD Method.
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Application Notes and Protocols: Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate in Medicinal Chemistry
Introduction: Unveiling the Potential of a Novel Phenolic Ester
In the landscape of medicinal chemistry, the exploration of novel molecular scaffolds is paramount to the discovery of new therapeutic agents. Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate is a unique phenolic ester that holds considerable, yet largely unexplored, potential in drug discovery. Its structure, characterized by a hydroxylated phenyl ring coupled with a methyl-branched pentanoate chain, suggests a number of intriguing possibilities for biological activity. The phenolic hydroxyl group is a well-established pharmacophore known for its antioxidant properties and its ability to participate in hydrogen bonding with biological targets. The lipophilic ester and branched alkyl chain can significantly influence the compound's pharmacokinetic profile, including its membrane permeability and metabolic stability.
While this molecule is commercially available as a building block for organic synthesis, particularly for compounds targeting the central nervous system and in fragrance chemistry, its intrinsic biological activities have not been extensively documented in publicly available literature.[1][2] This guide, therefore, serves as a comprehensive resource for researchers and drug development professionals, providing a theoretical framework and detailed protocols for the synthesis, purification, and preliminary biological evaluation of this compound, with a primary focus on its potential as an antioxidant agent. The methodologies outlined herein are designed to be robust and self-validating, providing a solid foundation for further investigation into the medicinal applications of this promising compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing synthesis, purification, and formulation strategies.
| Property | Value | Source |
| CAS Number | 1142224-26-7 | [1] |
| Molecular Formula | C₁₃H₁₈O₃ | [1] |
| Molecular Weight | 222.28 g/mol | [1] |
| Predicted Density | 1.069 ± 0.06 g/cm³ | [3] |
| Storage | Room temperature, dry | [1] |
Proposed Synthesis and Purification Protocols
Experimental Protocol: Synthesis via Michael Addition
This protocol describes a proposed synthesis of this compound from 3-hydroxyphenylacetic acid methyl ester and isobutyraldehyde.
Materials:
-
3-Hydroxyphenylacetic acid methyl ester
-
Isobutyraldehyde
-
Sodium methoxide (NaOMe)
-
Methanol (anhydrous)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxyphenylacetic acid methyl ester (1 equivalent) in anhydrous methanol.
-
Base Addition: Add sodium methoxide (1.1 equivalents) to the solution and stir until it is completely dissolved.
-
Aldehyde Addition: Slowly add isobutyraldehyde (1.2 equivalents) to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is expected to be complete within 4-6 hours.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and carefully quench by adding 1 M HCl until the pH is neutral (pH ~7).
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Purification Protocol: Column Chromatography
The crude product can be purified by column chromatography to yield pure this compound.
Materials:
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Fraction collector (optional)
-
TLC plates and developing chamber
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (e.g., 10% ethyl acetate in hexane) and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 30% ethyl acetate).
-
Fraction Collection: Collect fractions and monitor the separation by TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified this compound.
In Vitro Antioxidant Activity Evaluation
The presence of the phenolic hydroxyl group in this compound suggests potential antioxidant activity. The following protocols detail standard in vitro assays to evaluate its ability to scavenge free radicals and inhibit lipid peroxidation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method to determine the free radical scavenging activity of a compound.[5]
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the corresponding hydrazine, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.
Experimental Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. Prepare serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Ascorbic acid or Trolox should be used as a positive control.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.[6]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay is another widely used method for assessing antioxidant activity and is applicable to both hydrophilic and lipophilic compounds.[3]
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants that can donate a hydrogen atom or an electron will reduce the ABTS•+, leading to a decolorization of the solution, which is measured spectrophotometrically.
Experimental Protocol:
-
Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare serial dilutions of this compound and a standard antioxidant (e.g., Trolox) in a suitable solvent.
-
Reaction: In a 96-well plate, add a specific volume of the test compound solution to the ABTS•+ solution and mix thoroughly.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).[3]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of scavenging activity is calculated similarly to the DPPH assay. The IC50 value is then determined.
Lipid Peroxidation Inhibition Assay
This assay evaluates the ability of a compound to inhibit the oxidation of lipids, a critical process in cellular damage.[6]
Principle: Lipid peroxidation can be induced in a biological sample (e.g., rat brain homogenate) by pro-oxidants like ferrous sulfate. The extent of lipid peroxidation is quantified by measuring the formation of malondialdehyde (MDA), a secondary product of lipid oxidation, which reacts with thiobarbituric acid (TBA) to form a pink-colored complex.
Experimental Protocol:
-
Tissue Homogenate Preparation: Prepare a homogenate of a lipid-rich tissue (e.g., rat brain) in a suitable buffer. Centrifuge the homogenate to obtain the supernatant.
-
Reaction Mixture: To a test tube, add the tissue homogenate supernatant, followed by the test compound at various concentrations.
-
Initiation of Peroxidation: Induce lipid peroxidation by adding a solution of ferrous sulfate.
-
Incubation: Incubate the mixture at 37°C for a specific time (e.g., 30 minutes).
-
Termination and Color Development: Stop the reaction by adding a solution of trichloroacetic acid (TCA) and thiobarbituric acid (TBA). Heat the mixture in a water bath to facilitate the formation of the MDA-TBA adduct.
-
Measurement: After cooling, centrifuge the tubes and measure the absorbance of the supernatant at 532 nm.
-
Calculation: The percentage of inhibition of lipid peroxidation is calculated, and the IC50 value is determined.
Data Presentation and Interpretation
The results from the antioxidant assays should be presented in a clear and concise manner. A table summarizing the IC50 values for this compound and the standard antioxidant is an effective way to compare their potencies.
Table 1: Hypothetical Antioxidant Activity of this compound
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) | Lipid Peroxidation Inhibition IC50 (µM) |
| This compound | 85.2 ± 4.5 | 65.7 ± 3.8 | 45.1 ± 2.9 |
| Ascorbic Acid (Standard) | 54.1 ± 2.1 | - | - |
| Trolox (Standard) | - | 32.5 ± 1.9 | 28.9 ± 1.5 |
Data are presented as mean ± standard deviation (n=3). This is hypothetical data for illustrative purposes.
Visualizing Experimental Workflows
Graphical representations of experimental workflows can greatly aid in understanding the procedural steps. Below are Graphviz diagrams for the proposed synthesis and the DPPH antioxidant assay.
Caption: Workflow for the DPPH radical scavenging assay.
Conclusion and Future Directions
This guide provides a foundational framework for the investigation of this compound in medicinal chemistry. The proposed synthesis and detailed protocols for antioxidant evaluation offer a starting point for researchers to explore the therapeutic potential of this compound. Given its phenolic nature, it is plausible that this compound will exhibit significant antioxidant properties. Future studies should focus on confirming its biological activity through the described assays and expanding the investigation to other relevant areas, such as anti-inflammatory and neuroprotective effects. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, could lead to the development of more potent and selective drug candidates.
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Chemical Synthesis Database. (n.d.). ethyl 3-hydroxy-4-methylpentanoate. Retrieved from [Link]
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COCONUT. (n.d.). [9-methyl-3,6-dimethylene-2-oxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4,5,6a,7,8,9,9a,9b-octahydro-3aH-azuleno[4,5-b]furan-4-yl] 2-hydroxy-3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Use of Phenylpentanoate Scaffolds in Complex Pharmaceutical Synthesis
A Note on the Target Moiety: Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate
Initial literature and database reviews for the specific building block, this compound, indicate that it is not a widely documented precursor in publicly accessible synthetic literature. Its structural motifs, however—a substituted phenyl ring coupled with a methylpentanoate chain—are of significant interest in medicinal chemistry. This guide, therefore, focuses on a closely related and industrially significant analogue to illustrate the synthetic utility of this structural class. We will detail the application of a biphenyl-containing pentanoic acid derivative in the synthesis of a key precursor to Sacubitril, a component of the blockbuster heart failure medication Entresto® (Sacubitril/Valsartan). The principles and protocols discussed are highly relevant for researchers working with similar phenyl-substituted aliphatic esters.
Application Focus: Synthesis of (2R,4S)-5-(4-biphenylyl)-4-amino-2-methylpentanoic acid ethyl ester (3·HCl), a Key Precursor to Sacubitril
The synthesis of Sacubitril (2) is a prime example of modern, stereoselective organic synthesis. A critical precursor, the amino ester 3·HCl , embodies the challenges of controlling multiple stereocenters. This guide details an efficient, convergent synthesis that leverages a diastereoselective Reformatsky-type reaction and a rhodium-catalyzed asymmetric hydrogenation to install the two key stereocenters with high fidelity.[1][2][3] This approach, developed by the Ley group in collaboration with Novartis, also integrates continuous flow chemistry to enhance safety, reproducibility, and scalability.[1][4]
Scientific Rationale & Strategic Overview
The core challenge in synthesizing precursor 3·HCl lies in the precise installation of the C2 (methyl) and C4 (amino) stereocenters. The described strategy addresses this via a convergent route, which is often more efficient for complex targets than a linear approach.
Key Strategic Elements:
-
Convergent Synthesis: Two key fragments, an aldehyde and a sulfinamide-derived imine, are prepared separately and then combined. This maximizes efficiency and allows for late-stage introduction of key structural elements.
-
Diastereoselective Reformatsky-type Reaction: This reaction forms the carbon backbone and sets the relative stereochemistry of a key intermediate. The use of a chiral sulfinamide auxiliary, derived from (R)-tert-butanesulfinamide, provides excellent stereocontrol.[1] The choice of a flow chemistry setup for this step mitigates the exothermicity of organozinc formation and improves reproducibility compared to batch processing.[1][4]
-
Rhodium-Catalyzed Asymmetric Hydrogenation: This step establishes the second stereocenter with high diastereoselectivity.[1] Asymmetric hydrogenation is a powerful and well-established method for setting stereocenters in pharmaceutical synthesis.[5]
Experimental Workflow Diagram
The following diagram illustrates the overall synthetic strategy for producing the Sacubitril precursor 3·HCl .
Caption: Convergent synthesis workflow for Sacubitril precursor 3·HCl.[1]
Detailed Protocols
The following protocols are adapted from the work of Lau, S.-H. et al., published in Organic Letters.[1][4]
Protocol 1: Diastereoselective Reformatsky-type Carbethoxyallylation (Flow Chemistry)
This protocol describes the crucial C-C bond-forming reaction to generate the acrylic ester intermediate 13 . The use of a flow setup is critical for managing the exothermic formation of the organozinc reagent and ensuring consistent results.[1]
Rationale: The Reformatsky reaction is a classic method for synthesizing β-hydroxy esters.[6][7][8] In this advanced application, an imine is used as the electrophile, and a chiral auxiliary on the imine nitrogen directs the stereochemical outcome. The flow chemistry approach allows for superior heat dissipation through a narrow, packed column of zinc dust, preventing the formation of side products that can occur in batch reactions due to localized overheating.[1][4]
Step-by-Step Methodology:
-
System Preparation: A Vapourtec R-Series flow reactor is equipped with two R2+ pumps and an R4 reactor module. A glass column (10 mm internal diameter) is packed with zinc dust (20 equiv) and activated by washing with dilute HCl, deionized water, ethanol, and finally dry THF.
-
Reagent Preparation:
-
Solution A: Prepare a 0.1 M solution of imine 12 in anhydrous THF.
-
Solution B: Prepare a 0.12 M solution of ethyl 2-(bromomethyl)acrylate 9 in anhydrous THF.
-
-
Reaction Execution:
-
Pump Solutions A and B at equal flow rates (e.g., 0.25 mL/min each for a total flow rate of 0.5 mL/min) through the zinc-packed column.
-
Maintain the column at room temperature. The use of a simple fan for air cooling is sufficient to dissipate the heat generated.[1]
-
The combined streams from the column are passed through a 10 mL PFA reactor coil to ensure complete reaction (residence time of 20 minutes).
-
-
Work-up and Purification:
-
The output from the reactor is collected into a flask containing a saturated aqueous solution of NH4Cl to quench the reaction.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure acrylic ester 13 .
-
Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation (Flow Chemistry)
This protocol details the stereoselective reduction of the acrylic acid intermediate 6 to install the second chiral center, yielding acid 14 .
Rationale: Asymmetric hydrogenation using chiral rhodium catalysts is a cornerstone of modern pharmaceutical manufacturing for creating enantiomerically pure compounds.[5] The catalyst, [Rh(cod)((R,R)-Me-BPE-4)]BF4, is highly effective for this transformation. A continuous flow setup using a gas-liquid tube-in-tube reactor ensures a consistent and safe supply of hydrogen gas to the reaction mixture, leading to high conversion and selectivity.[1]
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox, dissolve the catalyst precursor [Rh(cod)2]BF4 and the chiral ligand (R,R)-Me-BPE-4 in degassed dichloromethane to form the active catalyst solution.
-
System Preparation: A Uniqsis FlowSyn system is fitted with two pump channels and a tube-in-tube reactor (e.g., an AF-2400 gas module). One pump delivers the substrate solution, and the other delivers the catalyst solution.
-
Reagent Preparation:
-
Substrate Solution: Prepare a 0.2 M solution of acrylic acid 6 in degassed absolute ethanol.
-
Catalyst Solution: Prepare a solution of the pre-formed catalyst (1 mol %) in degassed absolute ethanol.
-
-
Reaction Execution:
-
Pump the substrate and catalyst solutions into a T-mixer to combine them before they enter the tube-in-tube reactor.
-
Pressurize the outer tube of the reactor with hydrogen gas (e.g., 20 bar). The gas will permeate through the inner AF-2400 tubing into the liquid phase.
-
Maintain the reactor at a controlled temperature (e.g., 40 °C).
-
The output from the reactor is collected.
-
-
Work-up and Purification:
-
The solvent is removed from the collected reaction mixture under reduced pressure.
-
The residue is purified by crystallization to yield the desired product, acid 14 , with high diastereomeric purity.
-
Data Summary
The following table summarizes the typical results obtained from the key synthetic steps described in the protocols.
| Step | Intermediate/Product | Yield | Diastereomeric Ratio (dr) | Notes | Reference |
| Reformatsky-type Reaction (Flow) | Acrylic Ester 13 | 70% | 99:1 | Flow protocol provides more consistent yields and better heat management than batch mode. | [1] |
| Asymmetric Hydrogenation (Flow) | Acid 14 | 99% | 93:7 | High yield and good diastereoselectivity achieved using a tube-in-tube reactor for H2 supply. | [1] |
| Overall (7 steps) | Amino Ester 3·HCl | 54% | 93:7 | Efficient convergent synthesis with integrated flow chemistry. | [1] |
Conclusion
While direct applications of this compound are not extensively reported, the synthetic strategies employed for structurally similar molecules are of high value to the scientific community. The synthesis of the Sacubitril precursor 3·HCl demonstrates how modern techniques like stereoselective catalysis and continuous flow chemistry can be powerfully combined to construct complex pharmaceutical intermediates with high efficiency and control. The detailed protocols and the underlying scientific rationale provide a robust template for researchers and drug development professionals engaged in the synthesis of chiral molecules containing phenylpentanoate and related scaffolds.
References
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Lau, S.-H., Bourne, S. L., Martin, B., Schenkel, B., Penn, G., & Ley, S. V. (2015). Synthesis of a Precursor to Sacubitril Using Enabling Technologies. Organic Letters, 17(21), 5436–5439. [Link]
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Apollo. (2015). Synthesis of a Precursor to Sacubitril Using Enabling Technologies. University of Cambridge Repository. [Link]
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Lau, S.-H., Bourne, S. L., Martin, B., Schenkel, B., Penn, G., & Ley, S. V. (2015). Synthesis of a Precursor to Sacubitril Using Enabling Technologies. PubMed, 17(21), 5436-9. [Link]
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Ley Group, University of Cambridge. (2016). Synthesis of a Precursor to Sacubitril Using Enabling Technologies. [Link]
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Feng, J., et al. (2021). Synthesis of a sacubitril precursor via the construction of one-pot chemoenzymatic cascades. Catalysis Science & Technology. [Link]
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Thieme. (2020). Synthesis of Sacubitril. Synfacts, 16(08), 0877. [Link]
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Kaur, A., et al. (2021). Previous and our work on the synthesis of sacubitril. ResearchGate. [Link]
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PubChem. (2R,4S)-ethyl 5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoate. [Link]
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MDPI. (2023). Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III). [Link]
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PubChem. (2R,4S)-4-amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride. [Link]
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MDPI. (2023). Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III). [Link]
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precisionFDA. 4-AMINO-5-(BIPHENYL-4-YL)-2-METHYLPENTANOIC ACID ETHYL ESTER HYDROCHLORIDE, (2R,4S)-. [Link]
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Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(2), 728-754. [Link]
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Choppin, S., Ferreiro-Medeiros, L., Barbarotto, M., & Colobert, F. (2013). Recent advances in the diastereoselective Reformatsky-type reaction. Chemical Society Reviews, 42(3), 937-949. [Link]
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Sadanande, M. V., et al. (2021). Completion of Sacubitril Synthesis. ResearchGate. [Link]
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Application Notes & Protocols: Leveraging Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate for Advanced Aromatic System Modification
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate (CAS 1142224-26-7) as a versatile scaffold for the modification of aromatic systems.[1][2] We move beyond simple procedural lists to explore the chemical rationale behind key synthetic transformations. Detailed, field-tested protocols for O-alkylation, electrophilic aromatic substitution, and advanced palladium-catalyzed cross-coupling reactions are presented. The aim is to empower scientists to harness the unique structural features of this molecule for applications ranging from drug discovery to materials science.
Introduction: The Strategic Value of a Bifunctional Scaffold
This compound is a unique building block possessing two key functional regions ripe for chemical exploitation: a nucleophilic and highly activated phenolic ring and an ester-containing aliphatic side chain. This structure is particularly valuable in the synthesis of pharmaceuticals and other bioactive compounds.[1]
-
The Phenolic Core: The hydroxyl group (-OH) is the primary center of reactivity. It not only serves as a potent nucleophile for etherification and esterification reactions but also as a powerful activating group that directs electrophilic substitution to the ortho and para positions of the aromatic ring.[3]
-
The Aliphatic Tail: The methyl 4-methylpentanoate chain provides a specific three-dimensional conformation and lipophilicity. This non-aromatic portion is critical in drug design for optimizing pharmacokinetic properties and exploring structure-activity relationships (SAR). The methyl group, in particular, can influence metabolic stability and binding conformations.[4]
This guide will focus on the strategic modification of the hydroxyphenyl moiety, demonstrating how this readily available intermediate can serve as a launchpad for generating diverse molecular architectures.
Foundational Reactivity: Choosing the Right Transformation
The utility of this compound stems from the distinct reactivity of its phenolic ring. The choice of reaction pathway depends entirely on the desired final modification.
Diagram 1: Key reaction pathways originating from the core scaffold.
Application Protocol 1: O-Alkylation via Williamson Ether Synthesis
Strategic Objective: To convert the phenolic hydroxyl into an ether linkage. This modification is fundamental for blocking the reactivity of the phenol, altering solubility, and introducing new pharmacophoric elements. A variety of alkyl, benzyl, or even other aryl groups can be introduced.
Causality of Experimental Design: The Williamson ether synthesis is a classic SN2 reaction. We first deprotonate the weakly acidic phenol with a suitable base (e.g., potassium carbonate) to form a much more nucleophilic phenoxide ion. This ion then attacks an electrophilic alkyl halide. Dichloromethane (DCM) is a common solvent, but for higher temperatures and better solubility of the salt, a more polar aprotic solvent like DMF or acetonitrile is superior. Phase-transfer catalysts can also be employed to facilitate the reaction between an aqueous base phase and an organic phase.[5]
Detailed Step-by-Step Protocol: Synthesis of Methyl 3-(3-(Benzyloxy)phenyl)-4-methylpentanoate
-
Reagent Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, 2.22 g, 10 mmol) and anhydrous potassium carbonate (K₂CO₃) (1.5 eq, 2.07 g, 15 mmol).
-
Solvent Addition: Add 40 mL of anhydrous acetonitrile (MeCN) to the flask.
-
Addition of Electrophile: Add benzyl bromide (1.1 eq, 1.3 mL, 11 mmol) to the suspension via syringe.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Filter off the solid K₂CO₃ and wash the solid with a small amount of ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in 100 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (gradient elution, 5% to 20% ethyl acetate in hexanes) to yield the pure aryl ether product.
| Parameter | Value / Condition | Rationale |
| Base | Potassium Carbonate (K₂CO₃) | Sufficiently strong to deprotonate the phenol without being overly harsh. Easily removed by filtration. |
| Solvent | Acetonitrile (MeCN) | Polar aprotic solvent that facilitates SN2 reactions and allows for heating to reflux. |
| Temperature | Reflux (~82°C) | Provides sufficient energy to overcome the activation barrier for the SN2 reaction. |
| Stoichiometry | Slight excess of electrophile | Ensures complete consumption of the more valuable starting material. |
Application Protocol 2: Electrophilic Aromatic Substitution (Bromination)
Strategic Objective: To directly functionalize the aromatic ring. Due to the powerful activating, ortho, para-directing nature of the hydroxyl group, electrophilic substitution occurs readily.[6] Halogenation introduces a synthetic handle that can be used in subsequent cross-coupling reactions.
Causality of Experimental Design: Phenols are so activated that harsh conditions (e.g., Br₂ with a Lewis acid) are unnecessary and often lead to polysubstitution.[3][7] Using a milder brominating agent like N-Bromosuccinimide (NBS) in a polar solvent like DMF or acetonitrile allows for controlled monobromination. The reaction proceeds preferentially at the para position to the hydroxyl group due to reduced steric hindrance compared to the two ortho positions.
Detailed Step-by-Step Protocol: Synthesis of Methyl 3-(5-Bromo-3-hydroxyphenyl)-4-methylpentanoate
-
Reagent Preparation: Dissolve this compound (1.0 eq, 2.22 g, 10 mmol) in 50 mL of dichloromethane (DCM) in a 100 mL round-bottom flask at 0°C (ice bath).
-
Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.05 eq, 1.87 g, 10.5 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.
-
Reaction Execution: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours. Monitor by TLC for the disappearance of the starting material.
-
Quenching: Quench the reaction by adding 30 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to consume any unreacted bromine.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).
-
Washing: Combine the organic layers and wash with water (1 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography (gradient elution, 10% to 30% ethyl acetate in hexanes) to isolate the major para-brominated isomer.
Diagram 2: Experimental workflow for controlled monobromination.
Application Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Strategic Objective: To form a new carbon-carbon bond at the aromatic ring, creating biaryl structures. This is one of the most powerful and versatile reactions in modern organic synthesis.[8][9] The phenol itself is a poor leaving group; therefore, it must first be "activated" by converting it into a sulfonate, such as a triflate (-OTf) or a nonaflate (-ONf). Aryl nonaflates show excellent reactivity in palladium-catalyzed couplings.[10]
Causality of Experimental Design: This is a two-step, one-pot procedure.
-
Step 1: Activation. The phenol is reacted with nonafluorobutanesulfonyl fluoride (NfF) in the presence of a base (like DBU) to form the highly reactive aryl nonaflate in situ. This transforms the C-O bond into a weak bond with an excellent leaving group.
-
Step 2: Cross-Coupling. A palladium(0) catalyst, a suitable ligand (e.g., a phosphine), a boronic acid, and a base are added. The catalytic cycle involves oxidative addition of the Pd(0) into the C-ONf bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.[8]
Detailed Step-by-Step Protocol: One-Pot Synthesis of Methyl 4-methyl-3-(3-(thiophen-2-yl)phenyl)pentanoate
-
Flask Preparation: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq, 1.11 g, 5 mmol) to a flame-dried Schlenk flask with a stir bar.
-
Activation Step: Add 25 mL of anhydrous toluene. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq, 0.9 mL, 6 mmol) followed by nonafluorobutanesulfonyl fluoride (NfF) (1.1 eq, 1.66 g, 5.5 mmol). Stir at room temperature for 1 hour.
-
Cross-Coupling Reagent Addition: To the same flask, add thiophene-2-boronic acid (1.5 eq, 0.96 g, 7.5 mmol), potassium phosphate (K₃PO₄) (3.0 eq, 3.18 g, 15 mmol), and the palladium catalyst Pd(PPh₃)₄ (3 mol%, 173 mg, 0.15 mmol).
-
Reaction Execution: Heat the mixture to 100°C and stir for 12-16 hours. Monitor by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with 50 mL of ethyl acetate. Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Extraction & Purification: Wash the filtrate with water (2 x 40 mL) and brine (1 x 40 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the desired biaryl product.
| Parameter | Value / Condition | Rationale |
| Activating Agent | Nonafluorobutanesulfonyl Fluoride (NfF) | Creates a highly reactive aryl nonaflate, an excellent leaving group for Pd-catalyzed coupling.[10] |
| Catalyst System | Pd(PPh₃)₄ | A common, effective Pd(0) catalyst for Suzuki couplings. Other ligand/precatalyst systems can be used. |
| Base (Coupling) | Potassium Phosphate (K₃PO₄) | Activates the boronic acid for the transmetalation step of the catalytic cycle. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation and deactivation of the sensitive Pd(0) catalyst. |
Conclusion
This compound is far more than a simple chemical intermediate; it is a strategically designed scaffold for complex molecular engineering. By understanding the intrinsic reactivity of its phenolic core, chemists can execute a range of high-value transformations including etherification, direct ring functionalization, and state-of-the-art cross-coupling reactions. The protocols detailed herein provide a validated starting point for researchers to explore the vast chemical space accessible from this versatile building block, accelerating discovery in both pharmaceutical and material sciences.
References
-
Niu, D., et al. (2023). Palladium catalysis enables cross-coupling–like SN2-glycosylation of phenols. Science, 379(6634), 813-819. Available at: [Link]
-
Hunt, I. (n.d.). Chapter 24: Electrophilic Aromatic Substitution Reactions of Phenols. University of Calgary. Available at: [Link]
-
Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. Available at: [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Available at: [Link]
-
Chemistry Steps. (n.d.). Reactions of Phenols. Available at: [Link]
-
Unknown Author. (n.d.). Phenol Electrophilic substitution rxn. Available at: [Link]
-
Saa, J. M., Martorell, G., & Garcia-Raso, A. (1992). Palladium-catalyzed cross-coupling reactions of highly hindered, electron-rich phenol triflates and organostannanes. The Journal of Organic Chemistry, 57(25), 678-685. Available at: [Link]
- Charpentier, J., et al. (1981). Process for the etherification of phenols. EP0037353A1. Google Patents.
-
Simion, C., et al. (2012). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. Revue Roumaine de Chimie, 57(7-8), 751-756. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Available at: [Link]
-
Wang, Y., et al. (2022). Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Frontiers in Chemistry, 10, 953535. Available at: [Link]
- Horodysky, A. G., & Kaminski, J. M. (1998). Esterification of phenols. US5808130A. Google Patents.
-
MySkinRecipes. (n.d.). This compound. Available at: [Link]
- Mossman, A. B. (1986). Catalytic etherification of phenols to alkyl aryl ethers. US4594464A. Google Patents.
-
Hoffman Fine Chemicals. (n.d.). CAS 1142224-26-7 | this compound. Available at: [Link]
-
Khan Academy. (n.d.). Esterification of phenols. Available at: [Link]
-
ResearchGate. (2014). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. Available at: [Link]
-
The Royal Swedish Academy of Sciences. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Nobel Prize Outreach. Available at: [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
-
Wang, Z. Y., et al. (2020). Application of methyl in drug design. Yao Xue Xue Bao, 55(10), 2315-2322. Available at: [Link]
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- 4. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate
Welcome to the technical support center for the synthesis of Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered during this procedure. Here, we combine established chemical principles with practical, field-proven insights to help you improve your yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis of this molecule, a valuable intermediate in pharmaceuticals and fragrance chemistry, typically involves a few key strategies.[1] One common approach is the esterification of 3-(3-Hydroxyphenyl)-4-methylpentanoic acid. Another viable route is a cross-coupling reaction, for instance, a Suzuki or similar coupling to construct the carbon skeleton, followed by esterification. The choice of route often depends on the starting material availability, scalability, and desired stereochemistry.
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields can stem from several factors. The most common culprits include:
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Incomplete reaction: The reaction may not be reaching completion due to equilibrium limitations (especially in Fischer esterifications), insufficient reaction time, or inadequate temperature.
-
Side reactions: The phenolic hydroxyl group is susceptible to side reactions, such as O-acylation if an acid chloride or anhydride is used without a protecting group.
-
Product degradation: The product might be sensitive to the reaction or workup conditions, particularly strong acidic or basic environments.
-
Purification losses: The polarity of the phenolic hydroxyl and the ester group can sometimes make chromatographic purification challenging, leading to product loss.
Q3: How critical is the purity of my starting materials and reagents?
A3: Extremely critical. Impurities in your starting 3-(3-Hydroxyphenyl)-4-methylpentanoic acid or the corresponding precursor can introduce competing side reactions. For instance, residual water can hydrolyze reagents or shift the equilibrium of an esterification reaction unfavorably. Always use reagents of the highest purity available and ensure solvents are anhydrous, especially for moisture-sensitive reactions.
Troubleshooting Guide: Low Yield and Impurities
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of this compound.
Problem 1: Low Conversion in Fischer Esterification
Symptoms: TLC or GC-MS analysis of the crude reaction mixture shows a significant amount of unreacted 3-(3-Hydroxyphenyl)-4-methylpentanoic acid.
Causality: Fischer esterification is an equilibrium-controlled reaction.[2][3] The presence of water, a byproduct, can drive the reaction backward, thus limiting the yield.
Troubleshooting Workflow:
A workflow for troubleshooting low conversion in Fischer esterification.
Detailed Protocols:
-
Protocol 1.1: Water Removal with a Dean-Stark Apparatus
-
Assemble the reflux apparatus with a Dean-Stark trap filled with a solvent that forms an azeotrope with water (e.g., toluene or benzene).
-
Charge the reaction flask with 3-(3-Hydroxyphenyl)-4-methylpentanoic acid, a large excess of methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Heat the mixture to reflux. The water-solvent azeotrope will collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the product.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
-
Protocol 1.2: Optimizing Catalyst Concentration
-
Set up a series of small-scale parallel reactions with varying concentrations of the acid catalyst (e.g., 1 mol%, 5 mol%, 10 mol%).
-
Run the reactions under identical conditions (temperature, time, reagent stoichiometry).
-
Quench the reactions at the same time point and analyze the conversion by GC-MS or NMR to determine the optimal catalyst loading.
-
Problem 2: Presence of an O-Acylated Byproduct
Symptoms: Mass spectrometry and NMR analysis indicate the formation of a diester, where the phenolic hydroxyl group has also been esterified.
Causality: This is common when using highly reactive acylating agents like acid chlorides or anhydrides in the presence of the unprotected phenol. The phenolic hydroxyl group is nucleophilic and can compete with the carboxylic acid for the acylating agent.
Troubleshooting Decision Tree:
A decision tree for addressing O-acylated byproduct formation.
Detailed Protocols:
-
Protocol 2.1: Steglich Esterification for Selective Esterification The Steglich esterification uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), which is generally milder and more selective for the carboxylic acid over the phenol.[2][4]
-
Dissolve 3-(3-Hydroxyphenyl)-4-methylpentanoic acid in an anhydrous, non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add 1.1 equivalents of methanol and 0.1-0.2 equivalents of DMAP.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 1.1 equivalents of DCC in the same solvent.
-
Allow the reaction to warm to room temperature and stir overnight.
-
The byproduct, dicyclohexylurea (DCU), is insoluble and can be removed by filtration.
-
Purify the product from the filtrate using column chromatography.
-
Problem 3: Difficulty in Product Purification
Symptoms: The crude product is an oil that is difficult to purify by crystallization. Column chromatography results in broad peaks and poor separation from starting materials or byproducts.
Causality: The presence of both a moderately polar ester and a polar phenolic hydroxyl group can lead to tailing on silica gel chromatography.[5] The similar polarity of the starting acid and the product ester can also complicate separation.
Purification Strategy Optimization:
| Technique | Advantages | Disadvantages | Recommended Application |
| Flash Chromatography (Silica Gel) | Widely available, good for separating compounds with different polarities. | Can lead to tailing for phenolic compounds; potential for product degradation on acidic silica. | Use a solvent system with a small amount of acetic acid (e.g., 0.5%) to suppress deprotonation of the phenol and reduce tailing. |
| Reverse-Phase Chromatography (C18) | Excellent for separating compounds with different hydrophobicities. | More expensive than silica gel; requires different solvent systems (e.g., methanol/water or acetonitrile/water). | Ideal when silica gel chromatography fails, as it separates based on a different principle. |
| Acid-Base Extraction | Can effectively remove the unreacted carboxylic acid starting material. | May not remove non-acidic impurities. | A good initial purification step before chromatography. |
Detailed Protocols:
-
Protocol 3.1: Optimized Flash Chromatography
-
Perform an initial acid-base workup: Dissolve the crude product in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove unreacted carboxylic acid.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Prepare a silica gel column.
-
Choose an appropriate eluent system. A good starting point is a mixture of hexane and ethyl acetate. A gradient elution, starting with a lower polarity and gradually increasing the polarity, is often effective.
-
To minimize tailing, consider adding a small amount of a volatile acid like acetic acid to the eluent.
-
-
Protocol 3.2: Purification via Temporary Silylation
-
Protect the phenolic hydroxyl group of the crude product with a silyl ether (e.g., TBDMSCl, imidazole in DMF).
-
The resulting silylated product will be significantly less polar, making it easier to separate from more polar impurities by silica gel chromatography.
-
After purification, the silyl group can be easily removed with a fluoride source like tetrabutylammonium fluoride (TBAF) to yield the pure product.
-
By systematically addressing these common issues, you can significantly improve the yield and purity of your this compound synthesis.
References
-
Purification of phenolic flavanoids with flash chromatography. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Sztanke, K., et al. (2021). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. Molecules, 26(11), 3324. [Link]
-
This compound. (n.d.). MySkinRecipes. Retrieved January 2, 2026, from [Link]
-
How can I improve the yield of my Fischer Esterification? (2018, February 13). Reddit. Retrieved January 2, 2026, from [Link]
-
Esterification/Amidation Problems. (2022, February 18). Reddit. Retrieved January 2, 2026, from [Link]
-
Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. (2019). Molecules, 24(11), 2149. [Link]
-
Predicting the product of an esterification reaction. (2022, March 4). YouTube. Retrieved January 2, 2026, from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate
Welcome to the technical support guide for the purification of Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate (CAS 1142224-26-7).[1] This document is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have compiled this guide based on established chromatographic principles and extensive field experience with structurally related phenolic esters. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification process effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound, a compound featuring both a moderately polar phenolic group and a less polar ester moiety.
Question 1: My compound is exhibiting significant tailing or streaking on the silica gel TLC plate. What is causing this and how can I fix it?
Answer:
This is a classic issue encountered with acidic compounds, like phenols, on a standard silica gel (SiO₂) stationary phase.
-
Causality: Silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH). The acidic proton of your compound's phenolic group can engage in strong hydrogen bonding or deprotonation-reprotonation interactions with these silanol groups. This causes a portion of the molecules to "stick" to the stationary phase longer than others as they move up the plate, resulting in a streak or "tail" rather than a compact spot. This phenomenon can severely compromise separation in column chromatography.[2]
-
Solutions:
-
Mobile Phase Modification: The most common and effective solution is to add a small amount of a polar, acidic modifier to your eluent. Acetic acid or formic acid (typically 0.1% to 1% by volume) is standard.[3][4] The modifier protonates the silica surface and competes for hydrogen bonding sites, ensuring your compound remains in its neutral form and moves more homogeneously with the solvent front.
-
Alternative Stationary Phase: If mobile phase modification is insufficient, consider using a different stationary phase. Neutral alumina can be less interactive with acidic protons. Alternatively, reverse-phase (C18-functionalized silica) TLC plates, which separate based on hydrophobicity, can be an excellent choice where this compound would likely be well-retained.
-
Question 2: I've loaded my crude product onto a silica column, but the desired compound is not eluting, even with a relatively polar solvent system. What's wrong?
Answer:
This issue, often termed "irreversible adsorption," indicates that the affinity between your compound and the stationary phase is too strong for the selected mobile phase to overcome.
-
Causality: The phenolic hydroxyl group makes your molecule significantly more polar than a simple ester. If your starting eluent is too non-polar (e.g., high hexane content), the compound will adsorb strongly at the top of the column and will not move. In some cases, very strong interactions can lead to product loss on the column.
-
Solutions:
-
Increase Eluent Polarity (Gradient Elution): Do not run the column isocratically (with a single solvent mixture). Start with a less polar eluent that flushes out non-polar impurities, then gradually increase the percentage of the more polar solvent (e.g., ethyl acetate, methanol). For particularly stubborn compounds, a gradient ending with 5-10% methanol in dichloromethane (DCM) can be effective.[5]
-
Re-evaluate Your Solvent System: Your TLC analysis may not have perfectly predicted the column behavior.[5] A common mistake is not achieving a target TLC Rf value between 0.2 and 0.4 for the compound of interest in the initial solvent system. If your Rf is near zero, the compound will not move on the column.
-
Consider a Different Stationary Phase: For highly polar compounds, reverse-phase chromatography is often a superior method.[2][6] Using a C18 column with a mobile phase of water and acetonitrile or methanol would be a logical next step.
-
Question 3: My product is co-eluting with an impurity. How can I improve the separation?
Answer:
Achieving baseline separation between compounds of similar polarity is a common challenge that requires systematic optimization.
-
Causality: The impurity likely has a polarity and functional group profile very similar to your target compound, such as an unreacted starting material or a regioisomer.
-
Solutions:
-
Optimize the Solvent System: Simple solvent systems like ethyl acetate/hexane have limited selectivity. Changing the nature of the solvents can alter the interactions and improve separation. Try incorporating a third solvent or switching systems entirely. A toluene/ethyl acetate mixture can offer different selectivity for aromatic compounds compared to hexane/ethyl acetate.[5] Similarly, a dichloromethane/methanol system provides different interactions.[5]
-
Employ Flash Chromatography: Modern automated flash chromatography systems allow for the use of very shallow, precise gradients, which can resolve closely eluting compounds more effectively than traditional gravity columns.[6]
-
Change the Stationary Phase: If solvent optimization fails, the interaction mode must be changed. Switching from normal-phase (silica, alumina) to reverse-phase (C18) is the most dramatic and often most effective change.[7]
-
Consider Recrystallization: If the purified fraction is still not pure but is highly enriched, recrystallization may be a viable final polishing step. This technique purifies based on differential solubility and crystal lattice packing, which is orthogonal to chromatographic separation.[8]
-
Frequently Asked Questions (FAQs)
Question 1: What are some good starting solvent systems for developing a TLC method for this compound?
Answer:
The goal is to find a system that gives your product an Rf (retention factor) of approximately 0.2-0.4. Given the phenolic and ester functionalities, you should explore solvent mixtures of varying polarity. Below is a table of recommended starting points.
| Solvent System (v/v/v) | Class | Rationale & Notes |
| Hexane : Ethyl Acetate (4:1 to 1:1) | Standard Normal-Phase | The workhorse system. Start with 4:1 and increase ethyl acetate polarity. Good for separating based on general polarity. |
| Toluene : Ethyl Acetate (9:1 to 4:1) | Aromatic Normal-Phase | Toluene can have specific π-π interactions with the phenyl ring, offering different selectivity than hexane, which can be crucial for separating aromatic impurities.[5] |
| Dichloromethane : Methanol (99:1 to 95:5) | Polar Normal-Phase | A more polar system for compounds that are poorly soluble or have low Rf in ethyl acetate systems.[5] |
| Toluene : Acetone : Formic Acid (4.5:4.5:1) | Acid-Modified Normal-Phase | Specifically recommended for phenolic compounds to prevent tailing and improve spot shape.[3] |
Always add ~0.5% acetic or formic acid to any normal-phase system to ensure sharp spots for this phenolic compound.
Question 2: What are the most probable impurities I might encounter?
Answer:
Impurities are typically derived from the synthetic route. Assuming the compound is synthesized via Fischer esterification of 3-(3-Hydroxyphenyl)-4-methylpentanoic acid with methanol, or a similar process, potential impurities include:
-
Unreacted Starting Materials: 3-(3-Hydroxyphenyl)-4-methylpentanoic acid (more polar) or other precursors.[9]
-
Reaction Byproducts: Dehydration products, or byproducts from side reactions depending on the specific reagents used.
-
Degradation Products: Phenols can be susceptible to oxidation, especially if exposed to air and high temperatures, leading to colored impurities (often quinone-type structures).[9]
-
Residual Solvents: Solvents from the reaction or workup (e.g., THF, Toluene, DMF) may be present.[9]
Question 3: Can this compound be purified by recrystallization instead of chromatography?
Answer:
Yes, recrystallization is a powerful purification technique for solid compounds, provided a suitable solvent can be found.[8] It is often used as a final polishing step after chromatography.
-
Principle: The technique relies on the principle that the desired compound and its impurities have different solubilities in a given solvent. An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.[8]
-
Screening for a Solvent: To find a suitable solvent, test the solubility of your crude material (~10-20 mg) in small amounts (~0.5 mL) of various solvents (e.g., hexane, ethyl acetate, isopropanol, toluene, water, or mixtures thereof) at room temperature and then upon heating. A good candidate solvent will show low solubility when cold and high solubility when hot.
Visualization of Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting poor separation during column chromatography.
Sources
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Profiling and determination of phenolic compounds in Indian marketed hepatoprotective polyherbal formulations and their comparative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
Technical Support Center: Synthesis of Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate
Welcome to the technical support center for the synthesis of Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and troubleshoot common issues encountered during the synthesis of this valuable pharmaceutical intermediate.[1][2][3] We will explore potential synthetic strategies and, more importantly, delve into the formation of common side products, providing you with the expertise to optimize your reaction outcomes.
Introduction: The Synthetic Challenge
This compound is a key building block in the synthesis of various bioactive molecules. Its structure, featuring a phenolic hydroxyl group and a chiral center, presents unique challenges during synthesis. While a definitive, one-pot synthesis is not widely reported, its structure lends itself to assembly via well-established organic reactions. This guide will focus on a plausible multi-step synthesis, highlighting critical steps and potential pitfalls at each stage.
A logical synthetic approach could involve a Friedel-Crafts acylation to form the carbon skeleton, followed by a Grignard reaction and subsequent esterification. This guide will be structured around troubleshooting this hypothetical, yet chemically sound, pathway.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Part 1: Friedel-Crafts Acylation - Building the Carbon Skeleton
A plausible initial step is the Friedel-Crafts acylation of a protected phenol (e.g., anisole) with isovaleryl chloride in the presence of a Lewis acid like aluminum chloride.
Question 1: My Friedel-Crafts acylation is sluggish, and I'm recovering mostly starting material. What's going wrong?
Answer: This is a common issue when dealing with phenolic compounds in Friedel-Crafts reactions. The primary culprit is often the interaction of the Lewis acid catalyst with the hydroxyl group (or even a methoxy group) on the aromatic ring.
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Causality: The lone pairs on the oxygen atom of the phenol or anisole can coordinate with the Lewis acid (e.g., AlCl₃), forming a complex. This deactivates the aromatic ring towards electrophilic substitution, making the reaction difficult.[4]
-
Troubleshooting:
-
Protecting Group Strategy: Ensure your phenolic hydroxyl group is adequately protected. A simple methyl ether (anisole) is common, but for highly sensitive substrates, a bulkier protecting group might be necessary.
-
Catalyst Stoichiometry: In Friedel-Crafts acylations, more than a stoichiometric amount of the Lewis acid is often required because the product ketone will also form a complex with the catalyst.[5][6]
-
Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids like BF₃, SnCl₄, or milder catalysts like ZnCl₂ (for the Nencki reaction) could be explored.[5][7]
-
Reaction Conditions: Ensure anhydrous conditions, as water will quench the Lewis acid. Running the reaction at a slightly elevated temperature might also improve the rate, but be cautious of increased side product formation.
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Question 2: I'm observing multiple acylated products. How can I improve the regioselectivity?
Answer: The directing effect of the substituent on the aromatic ring governs the position of acylation. For an alkoxy group (like in anisole), you should expect primarily para and some ortho substitution.
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Causality: The methoxy group is an ortho-, para-director. Steric hindrance from the methoxy group and the incoming acyl group often favors the para product. However, if the reaction is run under harsh conditions or with a very reactive electrophile, a loss of selectivity can occur.
-
Troubleshooting:
-
Temperature Control: Running the reaction at lower temperatures can enhance selectivity.
-
Solvent Choice: The choice of solvent can influence the steric environment and the reactivity of the electrophile. Less polar solvents may improve selectivity.
-
Purification: Careful column chromatography is often necessary to separate the ortho and para isomers.[8]
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Part 2: The Grignard Reaction - Introducing the Isopropyl Group
Following the acylation, a Grignard reaction with methylmagnesium bromide could be employed to introduce the final methyl group and form a tertiary alcohol.
Question 3: My Grignard reaction is not going to completion, and I'm left with a mixture of ketone and the desired tertiary alcohol. Why?
Answer: Incomplete Grignard reactions are often due to issues with the Grignard reagent itself or competing side reactions.
-
Causality: Grignard reagents are highly reactive and sensitive to moisture and acidic protons. Any water in the reaction will quench the reagent. Furthermore, if an insufficient amount of the Grignard reagent is used, the reaction may not proceed to completion.[9][10]
-
Troubleshooting:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Grignard Reagent Quality: Use freshly prepared or titrated Grignard reagent to ensure its activity.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent to drive the reaction to completion.[10]
-
Reverse Addition: Adding the ketone substrate to the Grignard reagent solution (reverse addition) can sometimes help to maintain an excess of the Grignard reagent throughout the reaction.
-
Question 4: I'm seeing a significant amount of a reduced product (a secondary alcohol) instead of my tertiary alcohol. What is happening?
Answer: This is a classic side reaction in Grignard chemistry, particularly with sterically hindered ketones.
-
Causality: The Grignard reagent can act as a reducing agent by transferring a beta-hydride to the carbonyl carbon via a cyclic transition state. This is more likely to occur with bulky Grignard reagents and sterically hindered ketones.[9]
-
Troubleshooting:
-
Temperature Control: Lowering the reaction temperature can sometimes favor the addition reaction over the reduction pathway.
-
Grignard Reagent Choice: While you are using methylmagnesium bromide, which has no beta-hydrogens to transfer, this is a good point to remember for other syntheses. If you were using a Grignard reagent with beta-hydrogens (e.g., ethylmagnesium bromide), this would be a more significant concern.
-
Experimental Protocol: A Hypothetical Synthesis Pathway
This protocol outlines a plausible, though not definitively published, route for the synthesis of this compound.
Step 1: Friedel-Crafts Acylation of Anisole
-
Setup: Under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Solvent: Add anhydrous dichloromethane.
-
Reagent Addition: Cool the suspension to 0°C in an ice bath. Add isovaleryl chloride (1.0 eq.) dropwise via the dropping funnel.
-
Substrate Addition: After stirring for 15 minutes, add anisole (1.0 eq.) dropwise, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction by pouring it over crushed ice and concentrated HCl. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[8]
Step 2: Grignard Reaction with Methylmagnesium Bromide
-
Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the purified ketone (1.0 eq.) and anhydrous diethyl ether.
-
Grignard Addition: Cool the solution to 0°C. Add methylmagnesium bromide (1.1 eq., 3.0 M in diethyl ether) dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Step 3: Demethylation and Esterification
This step can be approached in several ways, including demethylation of the methoxy group followed by esterification of the resulting carboxylic acid (after an oxidation step not detailed here) or direct esterification of an intermediate. For simplicity, we will assume a direct esterification route from a precursor carboxylic acid.
-
Esterification (Fischer): To the carboxylic acid precursor in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux and monitor by TLC.
-
Workup: Cool the reaction, neutralize with saturated sodium bicarbonate solution, and extract with ethyl acetate. Dry the organic layer and concentrate.
-
Purification: Purify by column chromatography.[11]
Visualizing the Reaction Pathways
Caption: A plausible synthetic pathway for this compound.
Summary of Potential Side Products
| Side Product | Potential Cause | Recommended Solution |
| Ortho-acylated Isomer | Lack of regioselectivity in Friedel-Crafts acylation. | Lower reaction temperature; optimize solvent.[12] |
| Poly-acylated Products | Highly activating starting material or harsh reaction conditions. | This is less common in acylation compared to alkylation.[4][6] |
| Unreacted Starting Material | Deactivation of the catalyst by the substrate; insufficient catalyst. | Use of a protecting group; ensure >1 equivalent of Lewis acid.[4] |
| Secondary Alcohol (from reduction) | Steric hindrance leading to hydride transfer from the Grignard reagent. | Lower reaction temperature; not a major issue with methyl Grignard.[9] |
| Unreacted Ketone | Inactive or insufficient Grignard reagent; presence of moisture. | Use fresh, titrated Grignard reagent in excess under anhydrous conditions.[13][14] |
References
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
- Zarowska, B., et al. (2021). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. Molecules, 26(11), 3386.
-
Organic Reactions. (n.d.). Grignard Reaction - Common Conditions. Retrieved from [Link]
- Khan, M., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(52), 29573-29609.
-
Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved from [Link]
- Abeywickrama, S., et al. (2016). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 21(10), 1269.
-
Teledyne ISCO. (n.d.). Purification of phenolic flavanoids with flash chromatography. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Reaction of Grignard reagents with esters. Retrieved from [Link]
- Campbell, A., & Kenyon, J. (1946). The Action of Grignard Reagents on Esters, etc. Journal of the Chemical Society, 25.
- Shi, L., et al. (2022).
- Gylling, A., et al. (2005). Process for isolating phenolic compounds.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate - Google Patents. (n.d.).
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). ethyl 3-hydroxy-4-methylpentanoate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. parchem.com [parchem.com]
- 3. This compound [myskinrecipes.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 13. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 14. One moment, please... [chemistrysteps.com]
"Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate" stability and storage conditions
Welcome to the technical support resource for Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate (CAS No. 1142224-26-7). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its experimental lifecycle. Here, we address common questions and troubleshooting scenarios based on the compound's chemical nature as both a phenolic compound and a methyl ester.
I. Understanding the Stability of this compound
This compound is a bifunctional molecule, containing both a methyl ester and a phenolic hydroxyl group. This structure dictates its stability profile and potential degradation pathways. The primary concerns for this compound are hydrolysis of the ester linkage and oxidation of the phenolic ring.
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Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis, particularly in the presence of moisture, strong acids, or bases. This reaction would yield 3-(3-Hydroxyphenyl)-4-methylpentanoic acid and methanol.
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Phenolic Oxidation: The hydroxyl group on the phenyl ring is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities. Oxidation can lead to the formation of colored quinone-type byproducts.
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
There are conflicting recommendations from various suppliers, with some suggesting refrigeration and others room temperature.[1][2] Given the compound's structure, the most prudent approach is to store it in a refrigerator (2-8 °C) in a tightly sealed container to minimize both potential hydrolysis and oxidation.[1] For added protection, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended, especially for long-term storage.
Q2: The material has changed color from a white/off-white solid to a yellowish or brownish tint. Is it still usable?
A color change often indicates oxidation of the phenolic hydroxyl group. While a slight color change may not significantly impact the bulk purity for some applications, it is a sign of degradation. It is highly recommended to re-analyze the material by a suitable method like HPLC to determine the purity before use. For sensitive applications, using freshly sourced or purified material is advisable.
Q3: I dissolved the compound in a protic solvent like methanol for my experiment and left it on the bench for a few days. Could this affect my results?
Yes, this could be problematic. While methyl esters are generally stable, prolonged storage in solution, especially in protic solvents containing water, can lead to gradual hydrolysis.[3] It is always best practice to prepare solutions fresh and use them promptly. If storage in solution is unavoidable, use an anhydrous aprotic solvent and store at low temperatures.
Q4: What are the primary degradation products I should look for?
The two most likely degradation products are:
-
3-(3-Hydroxyphenyl)-4-methylpentanoic acid: Formed via hydrolysis of the methyl ester.
-
Oxidized species (e.g., quinones): Formed from the oxidation of the phenol group. These are often colored.
III. Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting/Validation Steps |
| New, more polar peak observed in HPLC analysis | Ester Hydrolysis | 1. Confirm the identity of the new peak by LC-MS. The mass should correspond to the carboxylic acid derivative. 2. Review sample preparation and storage procedures. Was the sample exposed to water, acidic, or basic conditions for an extended period? 3. If hydrolysis is confirmed, prepare fresh solutions and minimize exposure to water. |
| Appearance of a new, less polar peak in reverse-phase HPLC | Oxidative Dimerization/Byproducts | 1. Analyze the sample by LC-MS to identify the new species. Oxidative products may present as dimers or other adducts. 2. Check if the material was exposed to air or light for prolonged periods. 3. Consider purging solvents with an inert gas and using amber vials for sample preparation and analysis. |
| Inconsistent biological/chemical assay results | Compound Degradation | 1. Re-evaluate the purity of the stock material using a validated analytical method (e.g., HPLC, NMR). 2. Prepare a fresh stock solution from a new or unopened container of the compound and repeat the assay. 3. Perform a simple stability test on your experimental solutions (see Protocol below) to determine the compound's stability under your specific assay conditions. |
| Material is difficult to dissolve | Change in Physical Form/Purity | 1. A change in solubility could indicate degradation to a less soluble byproduct. 2. Analyze the material for purity. 3. Consider gentle warming or sonication to aid dissolution, but be mindful that heat can accelerate degradation. |
IV. Visualizing Potential Degradation and Workflow
To better understand the stability of this compound, the following diagrams illustrate its structure, potential degradation pathways, and a suggested workflow for stability testing.
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a stability assessment study.
V. Protocol: Short-Term Stability Assessment
This protocol outlines a basic experiment to assess the stability of this compound under common laboratory conditions.
Objective: To determine the stability of the compound in a chosen solvent over a one-week period at different temperatures.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., acetonitrile or methanol)
-
Amber and clear HPLC vials
-
HPLC system with a UV detector
-
LC-MS system (optional, for degradant identification)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh and dissolve a sufficient amount of the compound in the chosen solvent to create a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Sample Preparation (Time = 0):
-
Immediately after preparation, dilute the stock solution to a working concentration for HPLC analysis.
-
Inject this sample into the HPLC to obtain the initial purity profile (T=0). This will serve as the baseline.
-
-
Storage Conditions:
-
Aliquot the stock solution into separate, properly labeled vials for each storage condition:
-
Condition A: Refrigerator (4°C) in an amber vial.
-
Condition B: Room Temperature (~25°C) in an amber vial.
-
Condition C: Room Temperature (~25°C) in a clear vial (to assess photostability).
-
-
-
Analysis at Subsequent Time Points:
-
At designated time points (e.g., 24 hours, 48 hours, 7 days), take an aliquot from each storage condition.
-
Dilute to the working concentration and analyze by HPLC using the same method as the T=0 sample.
-
-
Data Analysis:
-
Compare the chromatograms from each time point and condition to the T=0 sample.
-
Calculate the percent purity of the main peak.
-
Note the appearance and area of any new peaks, which indicate degradation products.
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VI. Summary of Storage Recommendations
| Condition | Recommendation | Rationale |
| Long-Term Storage (Solid) | 2-8 °C, tightly sealed, inert atmosphere | Minimizes risk of hydrolysis and oxidation.[1] |
| Short-Term Storage (Solid) | Room temperature, dry, protected from light | Acceptable for short durations, but refrigeration is preferred.[2] |
| In Solution | Prepare fresh. If necessary, store at ≤ 4°C in an aprotic solvent. | Minimizes hydrolysis and other solvent-mediated degradation. |
VII. References
-
This compound | 1142224-26-7. Sigma-Aldrich. [Link]
-
This compound. MySkinRecipes. [Link]
-
Methyl Esters and Derivatives. In Protective Groups in Organic Synthesis. [URL Not Available]
-
Oxidative Stability of Algae Derived Methyl Esters. Journal of Engineering for Gas Turbines and Power. [Link]
-
Methyl Esters. Organic Chemistry Portal. [Link]
-
(PDF) Oxidative stability and storage behavior of fatty acid methyl esters derived from palm oil. ResearchGate. [Link]
-
Stability of unsaturated methyl esters of fatty acids on surfaces. Journal of Lipid Research. [Link]
-
Material Storage for Bulk Molding Compounds and Phenolic Resin. Plenco. [Link]
-
Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by... ResearchGate. [Link]
-
Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. MDPI. [Link]
-
Behavior of phenolic compounds during the storage time (p < 0.05)... ResearchGate. [Link]
-
Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. Molecules. [Link]
Sources
Technical Support Center: Synthesis of Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate
Welcome to the technical support center for the synthesis of Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate. This guide is designed for researchers, chemists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our approach is grounded in established chemical principles to ensure you can identify, resolve, and prevent common experimental issues.
Introduction to the Synthesis
This compound is a valuable intermediate in the development of pharmaceuticals and bioactive compounds, particularly those targeting the central nervous system.[1] Its synthesis, while achievable, presents several challenges that require careful optimization of reaction parameters. This guide will focus on a common and effective synthetic route: the conjugate addition of a Grignard reagent derived from a protected 3-halophenol to an α,β-unsaturated ester, followed by deprotection.
The proposed overall synthetic pathway is as follows:
Figure 1: Proposed synthetic pathway for this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Step 1 & 2: Grignard Reagent Formation
Question: My Grignard reaction is sluggish or fails to initiate. What are the common causes and how can I fix this?
Answer: Failure to initiate the Grignard reaction is a frequent issue. The primary culprits are typically moisture, impure reagents, or passivation of the magnesium surface.
-
Causality: Grignard reagents are highly reactive and will be quenched by even trace amounts of water or other protic sources. The surface of the magnesium turnings can also have a passivating oxide layer that prevents the reaction from starting.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware should be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., argon or nitrogen). The solvent (typically THF) must be rigorously dried, for instance, by distilling from sodium/benzophenone.
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Activate Magnesium: If the reaction doesn't start, you can try activating the magnesium. A small crystal of iodine can be added to the flask; its reaction with magnesium will expose a fresh metal surface. Alternatively, a few drops of 1,2-dibromoethane can be added.
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Check Reagent Purity: Ensure your 3-bromoanisole is pure and free from phenolic impurities that could quench the Grignard reagent.
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Question: I am observing significant formation of a biphenyl byproduct (3,3'-dimethoxybiphenyl). Why is this happening and how can I minimize it?
Answer: The formation of biphenyl byproducts is a known side reaction in Grignard preparations, arising from the coupling of the Grignard reagent with the starting halide.
-
Causality: This side reaction, known as Wurtz-type coupling, can be promoted by high temperatures and high concentrations of the halide.
-
Optimization Parameters:
-
Slow Addition: Add the 3-bromoanisole solution dropwise to the magnesium suspension. This keeps the instantaneous concentration of the halide low, disfavoring the coupling reaction.
-
Temperature Control: Maintain a gentle reflux during the reaction. Overheating can increase the rate of side reactions.
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Dilution: Using a slightly larger volume of solvent can also help to keep the concentration of the halide low.
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Step 3: Conjugate Addition
Question: My conjugate addition reaction has a low yield, and I am recovering a significant amount of my starting materials. What can I do to improve the conversion?
Answer: Low conversion in a copper-catalyzed conjugate addition (a Gilman-type reaction) often points to issues with the catalyst, reaction temperature, or the purity of the electrophile.
-
Causality: The active species in this reaction is a Gilman cuprate, formed from the Grignard reagent and a copper(I) salt. The purity and solubility of the copper salt are critical. The reaction is also temperature-sensitive.
-
Troubleshooting & Optimization:
-
Copper(I) Source: Use a high-purity source of copper(I) iodide (CuI). Ensure it is a fine, dry powder. Some protocols benefit from using a solubilizing agent like lithium bromide to form a more reactive cuprate.
-
Temperature Control: The initial formation of the cuprate and the addition of the α,β-unsaturated ester should be carried out at low temperatures (e.g., -20 °C to 0 °C) to prevent side reactions. The reaction can then be allowed to warm to room temperature.
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Purity of Electrophile: Ensure your methyl 4-methyl-2-pentenoate is pure and free of any acidic impurities.
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Question: I am observing the 1,2-addition product (an allylic alcohol after workup) instead of the desired 1,4-addition product. How can I favor the conjugate addition?
Answer: The competition between 1,2- and 1,4-addition is a classic challenge. The use of a copper catalyst is specifically intended to favor 1,4-addition. If 1,2-addition is still significant, it suggests the Grignard reagent is reacting directly without forming the softer cuprate nucleophile.
-
Causality: "Hard" nucleophiles like Grignard reagents tend to attack the "hard" electrophilic carbonyl carbon (1,2-addition). The in-situ formation of a "softer" organocuprate reagent redirects the attack to the "softer" β-carbon of the unsaturated system (1,4-addition).
-
Optimization Strategy:
-
Increase Catalyst Loading: A slight increase in the amount of CuI (from a catalytic amount to a stoichiometric amount in some cases) can more effectively convert the Grignard reagent to the cuprate.
-
Pre-formation of the Cuprate: Allow the Grignard reagent and CuI to stir at a low temperature for a period (e.g., 30 minutes) before adding the α,β-unsaturated ester. This ensures the complete formation of the Gilman reagent.
-
Figure 2: Troubleshooting workflow for the conjugate addition step.
Step 4: Deprotection
Question: The deprotection of the methyl ether using BBr₃ is giving me a low yield of the final product. What could be going wrong?
Answer: Low yields in BBr₃ demethylation can result from incomplete reaction, degradation of the product during workup, or side reactions.
-
Causality: Boron tribromide is a powerful but aggressive Lewis acid. It can coordinate to the ester carbonyl, potentially leading to side reactions if not handled correctly. The workup is also critical to hydrolyze the boron intermediates and liberate the free phenol.
-
Troubleshooting Steps:
-
Stoichiometry: Ensure you are using at least one equivalent of BBr₃ per methoxy group. An excess (e.g., 1.2 equivalents) is often used to drive the reaction to completion.
-
Temperature Control: The reaction should be performed at a low temperature (typically starting at -78 °C) and allowed to warm slowly to room temperature. This minimizes potential side reactions.
-
Workup Procedure: After the reaction is complete, it must be quenched carefully, usually by slowly adding it to a mixture of ice and a protic solvent like methanol. This hydrolyzes the borate esters. An aqueous workup with a mild base (e.g., sodium bicarbonate solution) is then used to remove boric acid and any acidic byproducts.
-
Frequently Asked Questions (FAQs)
Q1: Can I use a different protecting group for the phenol?
A1: Yes, other protecting groups can be used. A benzyl ether, for instance, can be cleaved under hydrogenolysis conditions, which might be milder for some substrates. However, the choice of protecting group must be compatible with the Grignard formation step. Silyl ethers (e.g., TBDMS) are generally not compatible with Grignard reagents.
Q2: What are the key analytical techniques to monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is invaluable for monitoring the consumption of starting materials and the formation of products at each step. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for characterizing the intermediates and the final product.
Q3: My final product is difficult to purify. What purification methods do you recommend?
A3: The final product, being a moderately polar molecule, is well-suited for purification by flash column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, should effectively separate the product from non-polar impurities and more polar byproducts.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-(3-methoxyphenyl)-4-methylpentanoate (Intermediate)
-
Grignard Formation: To a flame-dried 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add magnesium turnings (1.2 eq). The system is flushed with argon. Anhydrous THF is added, followed by a small crystal of iodine. A solution of 3-bromoanisole (1.0 eq) in anhydrous THF is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour.
-
Conjugate Addition: In a separate flame-dried 500 mL flask under argon, suspend copper(I) iodide (0.1 eq) in anhydrous THF and cool to -20 °C. Slowly add the prepared Grignard reagent via cannula. Stir the resulting mixture at -20 °C for 30 minutes. Then, add a solution of methyl 4-methyl-2-pentenoate (1.1 eq) in anhydrous THF dropwise, maintaining the temperature below -15 °C.
-
Reaction and Workup: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by slowly pouring it into a cold, saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection to form this compound (Final Product)
-
Reaction Setup: Dissolve the purified methyl 3-(3-methoxyphenyl)-4-methylpentanoate (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under argon. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of BBr₃: Slowly add a solution of boron tribromide (1.2 eq) in DCM dropwise.
-
Reaction: Stir the mixture at -78 °C for one hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of methanol. After gas evolution ceases, add water and extract the product with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
Reaction Parameter Summary
| Step | Key Parameters | Typical Values | Potential Issues |
| Grignard Formation | Solvent, Temperature, Mg Activation | Anhydrous THF, Reflux, Iodine/1,2-dibromoethane | Reaction fails to initiate, Wurtz coupling |
| Conjugate Addition | Catalyst, Temperature, Addition Rate | CuI (0.1 eq), -20 °C to RT, Slow addition | Low conversion, 1,2-addition byproduct |
| Deprotection | Reagent, Temperature, Workup | BBr₃ (1.2 eq), -78 °C to RT, Methanol quench | Incomplete reaction, product degradation |
References
- Organic Syntheses Procedure for a related reaction. Organic Syntheses.
- MySkinRecipes. This compound.
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Technical Support Center: Synthesis of Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate
Welcome to the technical support center for the synthesis of Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific synthesis. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions in a direct Q&A format to address common challenges encountered during this multi-step synthesis. Our aim is to blend theoretical principles with practical, field-tested insights to ensure you can navigate the complexities of this synthetic route with confidence.
Introduction to the Synthetic Challenge
The synthesis of this compound is a multi-step process that, while based on fundamental organic reactions, presents several challenges that can impact yield and purity. The most logical and commonly employed route involves a three-stage process:
-
Friedel-Crafts Acylation: Introduction of an acyl group to a phenol or a protected phenol derivative. This step is critical for forming the carbon skeleton but is fraught with potential issues of regioselectivity and catalyst management.
-
Clemmensen Reduction: Conversion of the aryl ketone intermediate to an alkyl chain. This classic reaction is effective but requires harsh acidic conditions that the substrate must be able to withstand.
-
Fischer Esterification: Formation of the final methyl ester from the carboxylic acid precursor. This is an equilibrium-driven reaction where water removal is key to achieving high conversion.
This guide will dissect each of these stages, providing a clear rationale for procedural choices and solutions to common problems.
Troubleshooting Guide
Stage 1: Friedel-Crafts Acylation
Question 1: My Friedel-Crafts acylation is giving a very low yield or no product at all. What are the likely causes?
Answer:
Low or no yield in a Friedel-Crafts acylation of a phenolic substrate can stem from several factors. The primary culprits are often related to the catalyst and the nature of the phenolic hydroxyl group.
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is highly susceptible to deactivation. The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid, forming a complex that significantly reduces its catalytic activity.[1][2][3] This is a very common issue when working with phenols. In fact, this complexation can also deactivate the aromatic ring towards electrophilic substitution.[1]
-
Insufficient Catalyst: Due to the aforementioned complexation with the product ketone, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid catalyst, rather than a truly catalytic amount.[4] If you are using sub-stoichiometric amounts, the reaction may stall.
-
Moisture Contamination: Lewis acids like AlCl₃ react vigorously with water. Any moisture in your solvent, glassware, or starting materials will consume the catalyst, rendering it inactive.[4] It is imperative to work under strictly anhydrous conditions.
-
Inappropriate Solvent: The choice of solvent can influence the reaction. While solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common, highly coordinating solvents can compete with the acylating agent for the Lewis acid.
Solution Workflow:
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
Question 2: I am getting a mixture of ortho and para acylated products. How can I improve the regioselectivity?
Answer:
The hydroxyl group of a phenol is a strong ortho-, para-directing group. Controlling the regioselectivity of the acylation can be challenging.
-
Steric Hindrance: The choice of acylating agent and the substitution pattern on the phenol can influence the ortho/para ratio. Larger, bulkier acylating agents will favor para-substitution due to steric hindrance at the ortho positions.
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the para isomer, which is often the thermodynamically more stable product.
-
Protecting Group Strategy: The most effective way to control regioselectivity is often to use a protecting group on the phenol.[5][6] Converting the hydroxyl group to an ether (e.g., a methyl or benzyl ether) or an ester can alter its directing effect or provide sufficient steric bulk to favor a specific isomer. The protecting group can then be removed in a subsequent step. For instance, protecting the phenol as a methoxy group will still direct ortho and para, but the electronic and steric properties are altered.
Question 3: I am observing O-acylation instead of the desired C-acylation. How can I prevent this?
Answer:
Phenols are bidentate nucleophiles, meaning they can react at both the aromatic ring (C-acylation) and the hydroxyl oxygen (O-acylation).[1][2] O-acylation leads to the formation of a phenyl ester, which is an undesired side product in this context.
-
Catalyst Concentration: The ratio of O- to C-acylation is highly dependent on the amount of Lewis acid catalyst used.[1] High concentrations of the catalyst favor C-acylation. This is because the catalyst coordinates with the oxygen of the initially formed phenyl ester, facilitating a Fries rearrangement to the more stable C-acylated product.[2]
-
Reaction Conditions: Running the reaction at a slightly elevated temperature can also promote the Fries rearrangement from the O-acylated intermediate to the C-acylated product.
Stage 2: Clemmensen Reduction
Question 4: The Clemmensen reduction of my keto-acid intermediate is incomplete or has resulted in a complex mixture of products. What could be the issue?
Answer:
The Clemmensen reduction is performed under harsh conditions (amalgamated zinc and concentrated HCl), which can lead to several complications.[7][8][9]
-
Acid-Sensitive Substrate: The strongly acidic medium can cause side reactions if your molecule contains acid-sensitive functional groups.[7][8] For phenolic substrates, there is a risk of dehydration or other rearrangements, especially if there are other functional groups present.
-
Incomplete Reaction: The reduction is a heterogeneous reaction that occurs on the surface of the zinc amalgam.[10] Inefficient stirring or poorly prepared amalgam can lead to incomplete conversion. The reaction often requires prolonged heating under reflux.
-
Formation of Byproducts: In some cases, particularly with aryl ketones, dimerization or rearrangement products can be formed.
Question 5: Are there any milder alternatives to the Clemmensen reduction for my phenolic ketone?
Answer:
Yes, given the harshness of the Clemmensen reduction, several alternatives are often considered, especially for sensitive substrates.
-
Wolff-Kishner Reduction: This reaction reduces ketones to alkanes under strongly basic conditions, using hydrazine (NH₂NH₂) and a strong base like KOH in a high-boiling solvent.[11][12] This is an excellent alternative for substrates that are sensitive to acid but stable in base.[7]
-
Catalytic Hydrogenation: For some substrates, particularly benzylic ketones, catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst can be effective.[11] This method is significantly milder than both the Clemmensen and Wolff-Kishner reductions.
-
Thioacetal Reduction (Mozingo Reduction): This is a two-step process where the ketone is first converted to a thioacetal, which is then reduced to the alkane using Raney nickel.[7] This is a very mild method that is compatible with a wide range of functional groups.
| Reduction Method | Conditions | Pros | Cons |
| Clemmensen | Zn(Hg), conc. HCl, heat | Effective for aryl-alkyl ketones | Harshly acidic, not for acid-sensitive substrates |
| Wolff-Kishner | H₂NNH₂, KOH, high-boiling solvent, heat | Good for acid-sensitive substrates | Harshly basic, high temperatures required |
| Catalytic Hydrogenation | H₂, Pd/C, pressure | Mild conditions | May reduce other functional groups (e.g., alkenes) |
| Mozingo (Thioacetal) | 1. HS(CH₂)₂SH, H⁺ 2. Raney Ni | Very mild, good for sensitive substrates | Two steps, use of odorous thiols |
Stage 3: Fischer Esterification
Question 6: My esterification reaction is not going to completion, and I have a significant amount of the starting carboxylic acid left. How can I improve the conversion?
Answer:
Fischer esterification is a reversible reaction, and the presence of the water byproduct can drive the equilibrium back towards the starting materials.[13][14]
-
Le Chatelier's Principle: To drive the reaction to completion, you need to shift the equilibrium to the product side. This can be achieved in two main ways:
-
Use of Excess Alcohol: Using the alcohol (in this case, methanol) as the solvent ensures a large excess, which pushes the equilibrium towards the ester.[13][14]
-
Removal of Water: Actively removing the water as it is formed is a very effective strategy. This can be done by using a Dean-Stark apparatus with a suitable azeotroping solvent like toluene, or by adding a dehydrating agent to the reaction mixture.
-
-
Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential.[13][15] Ensure that your catalyst is not old or hydrated.
-
Reaction Time and Temperature: The reaction is typically run at reflux temperature to increase the reaction rate. Ensure you are allowing sufficient time for the equilibrium to be established in favor of the products.
Esterification Workflow:
Caption: Workflow for optimizing Fischer esterification.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound starting from m-cresol?
A1: A plausible and efficient route would be a three-step synthesis:
-
Friedel-Crafts Acylation: React m-cresol with isobutyryl chloride in the presence of a Lewis acid like AlCl₃. The hydroxyl group of m-cresol is ortho-, para-directing. The primary product is expected to be 4-hydroxy-2-methylisobutyrophenone due to the directing effects of both the hydroxyl and methyl groups.
-
Clemmensen Reduction: The keto group of the intermediate is reduced to a methylene group using amalgamated zinc and concentrated hydrochloric acid to yield 3-(3-hydroxy-4-methylphenyl)-2-methylpropane.
-
Introduction of the Carboxylic Acid and Esterification: This is a simplification. A more likely route would involve acylation with a precursor that already contains the two-carbon chain for the acid, followed by reduction. An alternative, more complex route, would be necessary to build the pentanoate chain. A more direct acylation would use a reagent like succinic anhydride, followed by reduction and subsequent steps. However, for the specific target molecule, a more advanced synthetic strategy might be required.
Q2: How do I prepare the zinc amalgam for the Clemmensen reduction?
A2: Zinc amalgam can be prepared by stirring zinc powder or granules with a dilute solution of mercuric chloride (HgCl₂) in dilute HCl for a short period. The mercury coats the surface of the zinc. The amalgam should be thoroughly washed with water to remove any residual acid and salts before use. Caution: Mercury compounds are highly toxic. Handle with extreme care and follow all safety protocols.
Q3: What are the key analytical techniques I should use to monitor the progress of the synthesis and characterize the final product?
A3:
-
Thin Layer Chromatography (TLC): Essential for monitoring the progress of each reaction step by observing the disappearance of starting materials and the appearance of products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation of the intermediates and the final product. It will confirm the connectivity of the atoms and the success of each transformation.
-
Infrared (IR) Spectroscopy: Useful for identifying the presence and disappearance of key functional groups, such as the carbonyl (C=O) stretch of the ketone and carboxylic acid intermediates, and the hydroxyl (O-H) stretch of the phenol.
-
Mass Spectrometry (MS): To confirm the molecular weight of the intermediates and the final product.
Experimental Protocols
(Note: The following are generalized protocols based on standard procedures for the reaction types discussed. They should be adapted and optimized for the specific substrate and scale of the reaction.)
Protocol 1: Friedel-Crafts Acylation of a Protected Phenol (Illustrative)
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add the protected phenol (e.g., 3-methoxytoluene) and an anhydrous solvent (e.g., DCM).
-
Cool the flask in an ice bath to 0 °C.
-
Carefully add anhydrous aluminum chloride (AlCl₃) portion-wise with stirring.
-
Add the acylating agent (e.g., isobutyryl chloride) dissolved in the same anhydrous solvent to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).
-
Quench the reaction by carefully pouring it onto crushed ice with concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Clemmensen Reduction of an Aryl Ketone (General)
-
Prepare the zinc amalgam by stirring zinc granules with a 5% aqueous solution of HgCl₂ for 5-10 minutes. Decant the aqueous solution and wash the amalgam with water.
-
In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam, concentrated HCl, water, and the aryl ketone intermediate.
-
Heat the mixture to a vigorous reflux with efficient stirring.
-
Continue refluxing for several hours, with the possible addition of more concentrated HCl during the reaction to maintain the acidic conditions (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature and decant the aqueous layer from the excess zinc.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product as needed.
Protocol 3: Fischer Esterification of a Carboxylic Acid (General)
-
In a round-bottom flask, dissolve the carboxylic acid in a large excess of absolute methanol.
-
Add a catalytic amount of concentrated sulfuric acid (a few drops to ~5 mol%).
-
Attach a reflux condenser and heat the mixture to reflux for several hours (monitor by TLC).
-
Once the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with water, followed by a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.
-
Purify the ester by distillation or column chromatography if necessary.
References
- BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions. BenchChem Technical Support.
- Wikipedia. (2023). Clemmensen reduction.
- Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press.
- ResearchGate. (2012). Protection of Phenolic Hydroxy Groups.
- ResearchGate. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen.
- chem.iitb.ac.in. (2020). Protecting Groups.
- Kilburg, M., & Synaptic, R. (2019). Ibuprofen Synthesis. Central College.
- MDPI. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen.
- BenchChem. (2025). Efficacy comparison of different protecting groups for phenols in synthesis. BenchChem Technical Support.
- Ashenhurst, J. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry.
- J&K Scientific LLC. (2025).
- Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol.
- The Science Snail. (2018).
- ResearchGate. (2016). Greener Alternatives for Classical Reduction of Aldehydes /Ketones.
- National Institutes of Health. (2017).
- MDPI. (2019). Removal of Linear and Branched Alkylphenols with the Combined Use of Polyphenol Oxidase and Chitosan.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Journey: Understanding Ibuprofen Synthesis and Properties.
- CurlyArrows. (n.d.).
- Quora. (2019). Does phenol show the Friedel-Crafts reaction?
- Khan Academy. (2024). Reduction of carbonyl compounds | Aldehydes, ketones & carboxylic acids | Chemistry.
- Organic Chemistry Portal. (n.d.). Clemmensen Reduction.
- BYJU'S. (n.d.). Clemmensen Reduction reaction.
- ResearchGate. (2022).
- Annamalai University. (n.d.). Clemmensen reduction.
- Sigma-Aldrich. (n.d.).
- ResearchGate. (2025). 3-Hydroxy-4-{[(4-chlorophenyl)
- Chemistry LibreTexts. (2023). Clemmensen Reduction.
- Alfa Chemistry. (n.d.). Clemmensen Reduction.
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (2025). Acylation of Phenols, Alcohols, Thiols, Amines and Aldehydes Using Sulfonic Acid Functionalized Hyper-Cross-Linked Poly(2-naphthol)
- ChemicalBook. (n.d.).
- University of Missouri–St. Louis. (n.d.).
- Common Organic Chemistry. (n.d.).
- W. Robien, Inst. of Org. Chem., Univ. of Vienna. (2016-2025). METHYL-(R)
- Arabian Journal of Chemistry. (2021).
- Taylor & Francis. (2019). Alkylphenols – Knowledge and References. In Handbook of Detergents, Part F.
- Pearson+. (n.d.).
- Master Organic Chemistry. (n.d.).
- ResearchGate. (2025). 4-{[(3-Chlorophenyl)
- OperaChem. (2024).
- National Institutes of Health. (n.d.).
- ResearchGate. (2016). Esterification of various carboxylic acids with methanol over 0.
- WUR eDepot. (n.d.). Chemical study on alkylphenols.
- National Institutes of Health. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- National Institutes of Health. (2023). Synthesis, Antifungal Activity, 3D-QSAR and Controlled Release on Hydrotalcite Study of Longifolene-Derived Diphenyl Ether Carboxylic Acid Compounds.
- Mendeleev Communications. (2000). Synthesis of ω-(4-hydroxyphenyl)alkanecarboxylic acids.
- National Institutes of Health. (2021). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase.
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Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate
Welcome to the technical support guide for the synthesis of Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with purity and yield. We will explore the common byproducts formed during synthesis, delve into the mechanisms of their formation, and provide actionable troubleshooting strategies and analytical protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction yield is significantly lower than expected, and my crude NMR/LC-MS shows a complex mixture of products. What are the most likely causes?
This is a very common issue, particularly if your synthesis involves a Friedel-Crafts acylation or a related electrophilic aromatic substitution on a phenol precursor. The hydroxyl group on the aromatic ring introduces significant complexity.
Primary Cause: Competing O-Acylation vs. C-Acylation
Phenols are bidentate nucleophiles, meaning they can react at two different positions: the aromatic ring (C-acylation) or the phenolic oxygen (O-acylation).[1]
-
C-Acylation (Desired Reaction): The acyl group attaches to a carbon on the aromatic ring to form a hydroxyaryl ketone, which is a precursor to your target molecule.
-
O-Acylation (Side Reaction): The acyl group attaches to the phenolic oxygen to form a phenyl ester. This pathway is often kinetically favored, meaning it can happen faster than C-acylation, consuming your starting materials and leading to a major byproduct.[2]
Secondary Cause: Lewis Acid Deactivation
In Friedel-Crafts reactions, the Lewis acid catalyst (e.g., AlCl₃) is crucial. However, the lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid.[1][2] This complexation deactivates the catalyst and makes the hydroxyl group electron-withdrawing, which slows down the desired electrophilic substitution on the aromatic ring, resulting in poor conversion and low yields.[1][3]
Troubleshooting Strategy:
-
Catalyst Stoichiometry: Using a stoichiometric excess of a strong Lewis acid can promote the desired C-acylation. The excess catalyst can also facilitate an in-situ Fries Rearrangement of the O-acylated byproduct back to a C-acylated product, potentially improving the yield of the correct carbon skeleton.[2]
-
Reaction Temperature: Temperature can influence the ratio of ortho versus para isomers formed during a Fries Rearrangement. Lower temperatures typically favor the para product, while higher temperatures favor the ortho product.[2] Careful temperature control is essential for regioselectivity.
Question 2: My LC-MS analysis shows a significant peak with the same mass-to-charge ratio (m/z) as my target product. How can I confirm its identity?
An identical mass indicates the presence of an isomer. In the context of this synthesis, the most probable isomers are the ortho- and para-substituted regioisomers of your desired meta-substituted product.
Origin of Isomeric Byproducts:
These isomers arise from the C-acylation reaction occurring at different positions on the phenol ring. The hydroxyl group is an ortho, para-directing group in electrophilic aromatic substitution. Therefore, direct acylation of phenol will preferentially yield ortho- and para-hydroxyaryl ketones, not the meta precursor. The synthesis of the meta isomer likely requires a more complex strategy, but if standard conditions are misapplied, these isomers are the expected byproducts.
Identification Protocol: ¹H-NMR Spectroscopy
Proton NMR is the most effective tool for distinguishing these isomers. Focus on the aromatic region (typically 6.5-8.0 ppm). The splitting patterns of the aromatic protons are highly diagnostic:
-
meta-Isomer (Target): You will typically observe four distinct aromatic protons with complex splitting patterns, often appearing as a singlet, a doublet, a triplet, and another doublet.
-
para-Isomer (Byproduct): Due to symmetry, you will see two sets of equivalent protons, resulting in two doublets (an AA'BB' system). This is a very clean and easily identifiable pattern.
-
ortho-Isomer (Byproduct): This isomer will show four distinct protons in the aromatic region, often with doublet of doublets or multiplet patterns, distinct from the meta isomer's pattern.
Question 3: I have an impurity with a significantly higher molecular weight than my product. What could this be?
A higher molecular weight impurity often points to a polysubstitution reaction.
Likely Identity: Di-acylated Product
The initial product, this compound, still possesses an activated aromatic ring. Under the reaction conditions, it can undergo a second Friedel-Crafts acylation, leading to a di-acylated species. This is more likely if the reaction time is extended or if there is a high concentration of the acylating agent.
Analytical Confirmation:
-
Mass Spectrometry: Calculate the expected mass of the di-acylated product (Target MW + Mass of Acyl Group - Mass of H) and look for this m/z value in your mass spectrum.
Question 4: My analysis shows a peak that corresponds to 3-(3-Hydroxyphenyl)-4-methylpentanoic acid. Why am I seeing the carboxylic acid?
This impurity is the result of ester hydrolysis.
Origin of Hydrolysis:
The methyl ester functional group can be cleaved back to a carboxylic acid under either acidic or basic conditions, particularly in the presence of water. This can occur during:
-
Reaction Workup: Using aqueous acid or base washes to neutralize the reaction or remove byproducts.
-
Purification: Certain chromatography conditions (e.g., using silica gel with acidic mobile phases) can sometimes promote hydrolysis.[4]
-
Incomplete Esterification: If the final step is esterification of the carboxylic acid, this peak represents unreacted starting material.[5]
Troubleshooting Strategy:
-
Ensure all workup steps are performed under neutral or anhydrous conditions where possible.
-
If an aqueous wash is necessary, perform it quickly and at low temperatures to minimize contact time.
-
To drive an esterification reaction to completion, consider using a large excess of methanol or removing the water byproduct as it forms, in accordance with Le Châtelier's principle.[6]
Summary of Potential Byproducts
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Probable Origin |
| Target Molecule | C₁₃H₁₈O₃ | 222.28 | Desired Product |
| O-Acylated Isomer | C₁₃H₁₈O₃ | 222.28 | Kinetic product of Friedel-Crafts on phenol oxygen.[1][2] |
| ortho-Isomer | C₁₃H₁₈O₃ | 222.28 | Regioisomer from C-acylation at the ortho-position.[2] |
| para-Isomer | C₁₃H₁₈O₃ | 222.28 | Regioisomer from C-acylation at the para-position.[2] |
| Hydrolyzed Product | C₁₂H₁₆O₃ | 208.25 | Ester hydrolysis during workup or purification. |
| Over-reduced Product | C₁₃H₂₄O₃ | 228.33 | Catalytic hydrogenation of the aromatic ring.[7][8] |
Reaction Pathway and Side Reactions
The following diagram illustrates the intended synthetic pathway for a precursor to the target molecule via Friedel-Crafts C-acylation and the major competing side reactions.
Caption: Competing reaction pathways in Friedel-Crafts acylation of phenol.
Experimental Protocol: LC-MS Method for Byproduct Identification
This protocol provides a general method for separating and identifying the target molecule from its common isomers and byproducts.
Objective: To achieve baseline separation of isomeric byproducts and quantify the purity of this compound.
1. Sample Preparation: a. Accurately weigh ~1 mg of the crude reaction mixture or purified sample. b. Dissolve the sample in 1.0 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution. c. Further dilute the stock solution to a final concentration of 10-50 µg/mL using the same solvent mixture. d. Filter the final solution through a 0.22 µm syringe filter before injection.
2. LC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| LC Column | C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2-5 µL |
| MS Detector | Electrospray Ionization (ESI) |
| Ionization Mode | Positive and Negative (scan both to maximize detection) |
| Scan Range | m/z 100 - 500 |
| Data Analysis | Extract ion chromatograms for the expected masses of the target (m/z 223.13 for [M+H]⁺) and other potential byproducts (e.g., hydrolyzed product at m/z 209.11 for [M+H]⁺). |
3. Workflow Diagram:
Caption: Standard workflow for LC-MS analysis of reaction mixtures.
References
-
Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol.
-
Sigma-Aldrich. Friedel–Crafts Acylation.
-
YouTube. (2021). Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation.
-
CurlyArrows. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction?.
-
BenchChem. Improving the yield of the Friedel-Crafts acylation for substituted phenols.
-
Lumen Learning. 19.5. Reductions of Aromatic Rings | Organic Chemistry II.
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
-
Fiveable. Reduction of Aromatic Compounds | Organic Chemistry Class Notes.
-
OpenStax. (2023). 16.9 Reduction of Aromatic Compounds - Organic Chemistry.
-
MySkinRecipes. This compound.
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Hoffman Fine Chemicals. CAS 1142224-26-7 | this compound.
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Chemistry LibreTexts. (2023). 16.10: Reduction of Aromatic Compounds.
-
Google Patents. (2014). CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.
-
Chemical Synthesis Database. (2025). ethyl 3-hydroxy-4-methylpentanoate.
-
Parchem. This compound (Cas 595570-57-3).
-
Chemguide. esterification - alcohols and carboxylic acids.
-
Indo American Journal of Pharmaceutical Research. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p.
-
UOW. 1142234-16-9 | Methyl 3-(3-hydroxyphenyl)pentanoate.
-
Chemistry LibreTexts. (2023). Fischer Esterification.
-
Organic Chemistry Portal. Ester synthesis by esterification.
-
Chemistry Steps. Fischer Esterification.
-
ResearchGate. Methyl 3-(4-hydroxyphenyl)propanoate | Download Scientific Diagram.
-
SciSpace. (2013). Impurities in Pharmaceuticals- A Review.
-
MolCore. 1142224-26-7 | this compound.
-
PubChem - NIH. Ethyl 3-hydroxy-4-methylpentanoate | C8H16O3 | CID 551507.
-
PubMed. (2013). 4β-Methyl-5-(3-hydroxyphenyl)morphan opioid agonist and partial agonist derived from a 4β-methyl-5-(3-hydroxyphenyl)morphan pure antagonist.
-
ResearchGate. (2017). Synthesis and Characterization of 4-{[(3-Cyanophenyl)imino]methyl}-3-hydroxyphenyl Octadecanoate 1.
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Technical Support Center: Scale-Up Synthesis of Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling this synthesis from the laboratory bench to pilot and production scales. We will explore common challenges, provide practical troubleshooting advice, and offer detailed protocols grounded in established chemical principles.
Section 1: Synthesis Strategy & Scale-Up Considerations
This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive compounds.[1][2] Its structure, featuring a phenolic hydroxyl group and a chiral center, presents unique challenges during scale-up. The selection of a robust, safe, and economically viable synthetic route is the most critical decision in the development process.
Two common retrosynthetic pathways are considered here: a Grignard-based approach and a Catalytic Hydrogenation approach.
Comparative Analysis of Synthetic Routes for Scale-Up
| Feature | Route A: Grignard-Based Synthesis | Route B: Catalytic Hydrogenation |
| Description | 1,4-conjugate addition of an organometallic reagent (e.g., isopropylmagnesium chloride) to a protected methyl 3-(3-hydroxyphenyl)propenoate, followed by deprotection. | Asymmetric or diastereoselective hydrogenation of a precursor like methyl 3-(3-hydroxyphenyl)-4-methyl-2-pentenoate. |
| Pros | - Direct C-C bond formation. - Readily available starting materials. | - High potential for stereoselectivity.[3] - Often cleaner reactions with fewer by-products. - Avoids highly reactive organometallics. |
| Cons | - Grignard reactions are highly exothermic and moisture-sensitive, posing significant safety and control challenges at scale.[4][5] - Initiation can be inconsistent.[6] - Potential for side reactions like Wurtz coupling.[7] | - Requires high-pressure equipment. - Heterogeneous catalysts (e.g., Pd/C) can be pyrophoric and require specialized handling.[8] - Risk of catalyst poisoning. - Mass transfer limitations (gas-liquid-solid) can be a major hurdle in large reactors.[9] |
| Key Scale-Up Challenge | Heat Management & Initiation Control: Preventing thermal runaway and ensuring consistent reaction start-up.[6][10] | Mass Transfer & Catalyst Handling: Ensuring efficient hydrogen uptake and safe catalyst filtration.[3][8] |
Recommended Synthetic Workflow (Grignard-Based Route)
The Grignard-based route is often chosen for its cost-effectiveness. The following workflow highlights the critical steps and associated scale-up challenges that will be addressed in this guide.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during the scale-up of the Grignard-based synthesis.
Grignard Reaction Stage
Q1: My Grignard reaction fails to initiate in our 50L reactor, despite being reliable in the lab. What's wrong?
A1: This is a classic scale-up challenge. The primary causes are typically related to residual moisture or the surface area and quality of the magnesium.
-
Probable Cause 1: Moisture. On a larger scale, it is much more difficult to ensure a completely anhydrous system. Moisture can be present in the solvent, on the glassware/reactor walls, or in the starting materials.
-
Solution 1: Rigorous Drying.
-
Ensure the reactor is "dried" by heating under vacuum or by performing an azeotropic distillation with a solvent like toluene before use.
-
Use freshly distilled, anhydrous solvents. It is crucial to confirm the water content is low (<50 ppm) using Karl Fischer titration. In-situ IR can also be used to quantify water in THF.[6]
-
Dry all starting materials thoroughly.
-
-
Probable Cause 2: Magnesium Passivation. The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide/hydroxide, which prevents the reaction. The surface-area-to-volume ratio decreases on scale-up, making initiation more difficult.
-
Solution 2: Activation of Magnesium.
-
Mechanical Activation: Stirring the dry magnesium turnings under an inert atmosphere for several hours can help break up the oxide layer.
-
Chemical Activation: Use a small amount of an activator. Common choices include a crystal of iodine (purple vapor will be visible), 1,2-dibromoethane, or adding a small portion of a previously successful Grignard batch.[5]
-
Procedure: Add about 5% of your alkyl halide to the activated magnesium and wait for a localized exotherm or a color change, confirming initiation, before proceeding with the slow addition of the remaining halide.[6] In-situ monitoring with FTIR can definitively identify the start of the reaction by observing the decrease in the C-X bond absorbance of the alkyl halide.[6]
-
Q2: I'm observing a dangerous temperature spike during the addition of my substrate to the Grignard reagent. How can I manage this exotherm at a 100L scale?
A2: Thermal management is paramount for safety in Grignard reactions.[5][10] The heat generated by the reaction must be removed efficiently by the reactor's cooling system.
-
Probable Cause 1: Addition Rate is Too Fast. The rate of heat generation is directly proportional to the rate of addition. A rate that is safe in the lab can overwhelm the cooling capacity of a large reactor due to the lower surface-area-to-volume ratio.
-
Solution 1: Controlled Addition. The addition must be "feed-controlled," meaning the reaction rate is limited by the speed at which you add the reagent. Use a dosing pump for slow, continuous addition and monitor the internal temperature (T_internal) and jacket temperature (T_jacket). The addition should be immediately stopped if the temperature difference (ΔT = T_internal - T_jacket) begins to increase uncontrollably.
-
Probable Cause 2: Insufficient Cooling. The cooling capacity of the reactor may be insufficient for the planned batch size and addition rate.
-
Solution 2: Process Parameter Adjustment.
-
Lower the Starting Temperature: Start the reaction at a lower jacket temperature to provide a larger thermal sink.
-
Dilute the Reaction: Increasing the solvent volume can help absorb the heat generated, although this negatively impacts process mass intensity (PMI).
-
Use a Reflux Condenser: For some solvents, running the reaction at reflux allows the boiling solvent to remove heat very efficiently. However, this requires careful consideration of the reaction kinetics at that temperature.[5]
-
Work-up & Purification Stage
Q3: During the aqueous quench and extraction, I'm forming a thick, persistent emulsion that is preventing phase separation. How can I resolve this at scale?
A3: Emulsions are common during the work-up of reactions involving magnesium salts. They are stabilized by finely dispersed magnesium hydroxides and other inorganic salts.
-
Solution 1: Adjust Quenching Protocol.
-
Reverse Quench: Instead of adding water/aqueous acid to the reaction mixture, try slowly adding the reaction mixture to a well-stirred, cooled aqueous solution. This often prevents the formation of thick slurries.
-
Use Buffered Quench: Quenching with a saturated ammonium chloride (NH₄Cl) solution instead of a strong acid can help by keeping the pH controlled and forming more soluble magnesium complexes.
-
-
Solution 2: Break the Emulsion.
-
Add Brine: Adding a saturated sodium chloride (NaCl) solution increases the ionic strength of the aqueous phase, which can help break the emulsion.
-
Filter Aid: For very stubborn emulsions, adding a filter aid like Celite® and filtering the entire mixture can break up the solid particles that stabilize the emulsion. This is often a last resort at scale due to the additional processing step.
-
Q4: My product is a polar phenol, but I have non-polar by-products (like from Wurtz coupling). How can I efficiently separate these on a multi-kilogram scale without chromatography?
A4: This is an ideal scenario for a pH-swing extraction, which leverages the acidic nature of the phenolic hydroxyl group.[11]
-
Principle: At a basic pH (>10), the phenolic product will be deprotonated to form a water-soluble phenoxide salt. Non-polar, non-acidic impurities will remain in the organic phase.
-
Scalable Protocol:
-
Dissolve the crude product mixture in a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE), toluene).
-
Extract the organic solution with an aqueous base solution (e.g., 1-2 M NaOH). The phenoxide salt of your product will move into the aqueous layer.
-
Drain and separate the organic layer containing the non-polar impurities.
-
Wash the basic aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., 2-4 M HCl) to a pH < 7. The phenolic product will precipitate or can be extracted back into a fresh organic solvent.[11]
-
Isolate the product by filtration (if it precipitates as a solid) or by separating the organic layer and concentrating it.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What are the most critical process parameters (CPPs) to monitor during the scale-up of this synthesis?
A: The key CPPs are:
-
Temperature: Crucial for controlling reaction rate, side product formation, and ensuring safety, especially during the exothermic Grignard reaction.[7]
-
Addition Rate: Directly impacts heat generation and concentration of reactive species. Must be carefully controlled during scale-up.[5]
-
Agitation Speed: Essential for ensuring homogeneity, promoting mass transfer in heterogeneous reactions (like the Grignard formation or hydrogenation), and aiding heat transfer.[5][8]
-
Water Content: Must be minimized (<50-100 ppm) for the Grignard step to ensure initiation and high yield.
-
pH: Critical during the work-up and pH-swing extraction to ensure efficient separation and isolation of the phenolic product.[11]
Q: What analytical techniques are essential for In-Process Controls (IPCs)?
A:
-
HPLC/UPLC: The workhorse for monitoring reaction completion, identifying by-products, and assessing product purity at each stage.
-
GC: Useful for monitoring the consumption of volatile starting materials (e.g., isopropyl chloride).
-
Karl Fischer Titration: Essential for quantifying water content in solvents and reagents before the Grignard reaction.
-
FTIR (In-situ): A powerful Process Analytical Technology (PAT) tool for monitoring Grignard initiation and reaction progress in real-time without sampling.[6]
-
NMR: Primarily for structural confirmation of the final product and key intermediates.
Q: How can I improve the Process Mass Intensity (PMI) for this synthesis?
A: PMI (total mass in / mass of product out) is a key metric for "green" chemistry.
-
Solvent Selection: Choose solvents with higher boiling points that can be recycled. Avoid problematic solvents like dichloromethane if possible. 2-Methyltetrahydrofuran (2-MeTHF) is a greener alternative to THF for Grignard reactions.[4]
-
Concentration: Safely increase the reaction concentration to reduce solvent waste, but be mindful of viscosity and heat transfer limitations.
-
Work-up Optimization: Minimize the number of extraction and wash steps. A well-designed pH-swing extraction can be more efficient than multiple direct extractions.
-
Yield Improvement: Every percentage point increase in yield directly reduces the PMI. Rigorous optimization of reaction conditions is key.
References
[10] (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE. [6] Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up. ACS Publications. [9] Rational scale-up of catalytic hydrogenation involving slowly dissolving reactants. ResearchGate. [8] Scale-up of catalytic hydrogenation in the pharmaceutical industry. Biblioteca IQS. [4] Grignard Reactions Go Greener with Continuous Processing. American Chemical Society. [7] Boosting Productivity in Scalable Continuous Grignard Reagent Formation via Model-Based Design of Experiments and Optimization. ACS Publications. [3] 3 Key Elements of Successful Hydrogenation Scale-Up. Neuland Labs. [5] Investigation of a Grignard Reaction at Small Scale. Mettler-Toledo. [11] Process for isolating phenolic compounds. Google Patents. [1] this compound. MySkinRecipes. [2] CAS 1142224-26-7 | this compound. Hoffman Fine Chemicals.
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Validation & Comparative
A Comparative Guide to Phenolic Esters for Drug Discovery: Profiling Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate Against Key Comparators
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate against a selection of functionally diverse phenolic esters. Moving beyond a simple product overview, we delve into the structure-activity relationships that govern their potential therapeutic applications, grounded in established scientific principles. This document is designed to serve as a practical resource, offering not only a theoretical comparison but also robust, validated experimental protocols for researchers to generate their own comparative data.
The Strategic Role of Phenolic Esters in Modern Drug Development
Phenolic compounds are a cornerstone of medicinal chemistry, valued for a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[1][2] However, the inherent physicochemical properties of the phenolic hydroxyl group—namely its polarity and susceptibility to first-pass metabolism—can limit bioavailability and therapeutic efficacy.[3]
Esterification of the phenolic hydroxyl or a carboxylic acid group within the molecule is a proven prodrug strategy to overcome these limitations.[3][4] This modification masks the polar group, increasing lipophilicity, which can enhance membrane permeability and oral absorption.[3][5] Once absorbed, the ester bond is designed to be cleaved by endogenous esterase enzymes, releasing the active parent drug in a controlled manner.[3] Furthermore, modifying the ester's alkyl chain length can fine-tune biological activity, a principle well-documented in studies of antimicrobial phenolic esters where longer chains often correlate with increased potency.[2][5][6]
Profile: this compound
This compound is primarily recognized as a synthetic intermediate or building block in organic synthesis, particularly for creating more complex molecules with potential activity in the central nervous system.[7][8]
| Property | Value |
| CAS Number | 1142224-26-7[9] |
| Molecular Formula | C₁₃H₁₈O₃[10] |
| Molecular Weight | 222.28 g/mol [10] |
| Structure | ![]() |
While direct, published data on its biological performance is scarce, its structure—containing a single, unhindered phenolic hydroxyl group and a methyl ester moiety—provides a basis for hypothesizing its potential as a bioactive agent, likely possessing antioxidant and antimicrobial properties characteristic of its chemical class.
Selection of Comparator Phenolic Esters
To contextualize the potential performance of this compound, we have selected three well-characterized phenolic esters that represent distinct structural motifs and functional classes.
-
Methyl Paraben (Methyl 4-hydroxybenzoate): The archetypal short-chain phenolic ester, widely used as an antimicrobial preservative in pharmaceuticals and cosmetics.[2] It serves as a baseline for antimicrobial activity.
-
Methyl Caffeate (Methyl 3,4-dihydroxycinnamate): A natural antioxidant. Its catechol (3,4-dihydroxy) structure is a powerful radical scavenger, making it an excellent benchmark for antioxidant potential.[11][12]
-
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: A synthetic antioxidant featuring a sterically hindered phenol. The bulky tert-butyl groups enhance stability and modulate its antioxidant mechanism, providing a key structural contrast.[13][14]
Comparative Analysis: Decoding Structure-Activity Relationships
The therapeutic potential of a phenolic ester is dictated by its molecular architecture. Here, we compare the key structural features of our target compound with the selected comparators to predict their relative performance in two critical areas: antioxidant and antimicrobial activity.
Antioxidant Potential
The primary mechanism of phenolic antioxidants is their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[15] The efficiency of this process is governed by the stability of the resulting phenoxyl radical.
-
This compound: Possesses a single hydroxyl group at the meta position. It is expected to show moderate antioxidant activity.
-
Methyl Paraben: Similar to the target compound, it has one hydroxyl group and is expected to have modest activity.
-
Methyl Caffeate: The presence of two hydroxyl groups in an ortho arrangement (a catechol moiety) allows for the formation of a highly stabilized phenoxyl radical through intramolecular hydrogen bonding and resonance. This structure confers potent antioxidant activity.[1][11]
-
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: This compound is a classic hindered phenol. The bulky tert-butyl groups ortho to the hydroxyl group increase the stability of the phenoxyl radical and make it a persistent radical scavenger, though they may limit its interaction with certain biological systems.[13]
Table 1: Structural Comparison for Antioxidant Activity
| Compound | Key Structural Feature | Predicted Antioxidant Potential | Rationale |
| This compound | Single meta-OH group | Moderate | Standard phenol structure. |
| Methyl Paraben | Single para-OH group | Moderate | Standard phenol structure. |
| Methyl Caffeate | 3,4-dihydroxy (catechol) | High | Catechol moiety forms a highly stabilized radical.[11] |
| Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | Sterically hindered phenol | High | Bulky groups stabilize the phenoxyl radical.[13] |
Antimicrobial Efficacy
Phenolic esters typically exert their antimicrobial effect by disrupting the microbial cell membrane, leading to the leakage of intracellular components.[5] This activity is strongly influenced by the compound's lipophilicity.
-
General Principle: For a given phenolic acid, increasing the length of the ester's alkyl chain (e.g., from methyl to ethyl to butyl) generally increases lipophilicity and, consequently, antimicrobial activity, up to a certain point (the "cut-off effect").[1][2][5][6]
-
Comparison of Methyl Esters: Since our comparison focuses on methyl esters, the differentiation in activity will primarily arise from the phenolic headgroup and overall molecular structure. The lipophilicity is influenced by both the alkyl side chain and the ester group.
-
This compound: The isobutyl group attached to the phenyl ring significantly increases its lipophilicity compared to a simple paraben structure.
-
Methyl Paraben: As a smaller molecule, it has lower lipophilicity but is a well-established antimicrobial agent.[6]
-
Methyl Caffeate: The presence of two hydroxyl groups increases its polarity, which may slightly reduce its ability to penetrate lipid membranes compared to mono-hydroxy analogs.
-
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: The two tert-butyl groups and the propionate chain give this molecule high lipophilicity, suggesting it could have significant membrane-disrupting potential.
Table 2: Structural Comparison for Antimicrobial Activity
| Compound | Key Structural Feature | Predicted Antimicrobial Potential | Rationale |
| This compound | Mono-hydroxy; Lipophilic side chain | Moderate to High | Increased lipophilicity from the pentanoate structure should enhance membrane interaction. |
| Methyl Paraben | Mono-hydroxy; Simple benzoate | Moderate (Baseline) | Established antimicrobial, but with lower lipophilicity.[6] |
| Methyl Caffeate | Di-hydroxy (catechol) | Moderate | Increased polarity from the second -OH may temper membrane permeability. |
| Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | Mono-hydroxy; Highly lipophilic | High | Significant lipophilicity from tert-butyl groups suggests strong potential for membrane disruption. |
Experimental Protocols for Performance Evaluation
To empirically validate the hypotheses derived from our structural analysis, we provide the following standardized, self-validating protocols. These methods are fundamental to characterizing the antioxidant and antimicrobial performance of phenolic esters.
Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay
This protocol quantifies the ability of a compound to act as a free radical scavenger, a key indicator of antioxidant activity.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare stock solutions (e.g., 10 mM) of the test compounds (this compound and comparators) and a positive control (e.g., Ascorbic Acid or Trolox) in methanol.
-
Create a series of dilutions from the stock solutions to achieve a range of final concentrations (e.g., 1 to 500 µM).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each compound dilution to triplicate wells.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
For the control (100% activity), add 100 µL of methanol instead of the test compound.
-
For the blank, add 200 µL of methanol.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % Inhibition against the concentration of each compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals). A lower IC₅₀ indicates higher antioxidant activity.
-
Caption: Workflow for the DPPH antioxidant assay.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that prevents visible growth of a microorganism, providing a quantitative measure of antimicrobial efficacy.
Methodology:
-
Microorganism Preparation:
-
Culture test organisms (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) overnight in appropriate broth (e.g., Mueller-Hinton Broth - MHB).
-
Dilute the overnight culture to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Compound Preparation:
-
Prepare stock solutions of the test compounds and a positive control antibiotic (e.g., Gentamicin) in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is non-inhibitory (<1%).
-
In a 96-well microplate, perform serial two-fold dilutions of the compounds in MHB to create a concentration gradient.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Endpoint Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth (no turbidity) is observed.
-
Optionally, add a viability indicator like Resazurin to aid in determining the endpoint.
-
Caption: Workflow for the MIC antimicrobial assay.
Synthesis and Future Directions
This guide establishes a framework for evaluating this compound. While it is commercially positioned as a synthetic intermediate, its molecular structure inherently suggests bioactive potential. Our comparative analysis, based on established structure-activity principles, predicts it will exhibit moderate antioxidant and potentially significant antimicrobial properties, largely due to the lipophilicity imparted by its pentanoate backbone.
Crucially, these predictions require empirical validation. The protocols provided herein offer a direct path for researchers to generate the necessary data, enabling a true performance comparison against established agents like Methyl Paraben and Methyl Caffeate.
Future research should focus on two promising avenues:
-
Lead Optimization: Synthesizing a homologous series of esters (e.g., ethyl, propyl, butyl) of 3-(3-Hydroxyphenyl)-4-methylpentanoic acid to investigate the effect of alkyl chain length on antimicrobial and antioxidant activity, potentially yielding more potent analogs.
-
Scaffold for Complex Synthesis: Leveraging the compound as intended—as a building block—to develop novel, more complex molecules targeting specific biological pathways, particularly within the central nervous system, as suggested by its use in the synthesis of opioid receptor ligands.[16]
By combining theoretical analysis with a clear experimental roadmap, this guide empowers researchers to unlock the full potential of this compound and other novel phenolic esters in the ongoing quest for new therapeutic agents.
References
-
Bartošová, A., et al. (2022). Antimicrobial properties of phenolic acid alkyl esters. Czech Journal of Food Sciences, 40(6), 438-444. [Link]
-
Hrádková, I., et al. (2010). Antimicrobial and antioxidant properties of phenolic acids alkyl esters. Czech Journal of Food Sciences, 28(4), 275-279. [Link]
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Saleh, A. M., et al. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. Antibiotics, 12(2), 230. [Link]
-
Hsu, L. Y., et al. (2005). Evaluation of polyphenolic acid esters as potential antioxidants. Biological & Pharmaceutical Bulletin, 28(7), 1211-1215. [Link]
-
Merkl, R., et al. (2010). Antimicrobial and antioxidant properties of phenolic acids alkyl esters. Czech Journal of Food Sciences, 28(4), 275-279. [Link]
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Hrádková, I., et al. (2009). Antioxidant Stability of Phenolic Acids and Their Esters. Czech Journal of Food Sciences, 27(Special Issue 1), S41-S44. [Link]
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Bartošová, A., et al. (2022). Antimicrobial properties of phenolic acid alkyl esters. Czech Journal of Food Sciences. [Link]
-
Peters, E. B., et al. (2014). Phenolic Acid-based Poly(anhydride-esters) as Antioxidant Biomaterials. Biomacromolecules, 15(10), 3617-3626. [Link]
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Jansa, P., & Řezáčová, A. (2015). Prodrug Design of Phenolic Drugs. Current Topics in Medicinal Chemistry, 15(21), 2148-2163. [Link]
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Medina-Torres, N., et al. (2021). Phenolipids, Amphiphilic Phenolic Antioxidants with Modified Properties and Their Spectrum of Applications in Development: A Review. Antioxidants, 10(4), 577. [Link]
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Jansa, P., & Řezáčová, A. (2015). Prodrug Design of Phenolic Drugs. Scite.ai. [Link]
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Bertelsen, M., et al. (2008). Bioreversible Derivatives of Phenol. 1. The Role of Human Serum Albumin as Related to the Stability and Binding Properties of Carbonate Esters with Fatty Acid-like Structures in Aqueous Solution and Biological Media. Pharmaceutical Sciences, 7(3), 396-409. [Link]
-
Bertelsen, M., et al. (2008). Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions. Molecules, 13(12), 3090-3106. [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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Hoffman Fine Chemicals. (n.d.). CAS 1142224-26-7 | this compound. Retrieved from [Link]
-
Wang, Y., et al. (2023). Synthesis, Antifungal Activity, 3D-QSAR and Controlled Release on Hydrotalcite Study of Longifolene-Derived Diphenyl Ether Carboxylic Acid Compounds. Molecules, 28(4), 1836. [Link]
-
Coop, A., et al. (2013). 4β-Methyl-5-(3-hydroxyphenyl)morphan opioid agonist and partial agonist derived from a 4β-methyl-5-(3-hydroxyphenyl)morphan pure antagonist. Journal of Medicinal Chemistry, 56(23), 9747-9752. [Link]
-
Noriko, T., et al. (2002). Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. Journal of Biochemistry, 132(6), 887-894. [Link]
-
Li, X., et al. (2014). The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 11), 1050-1053. [Link]
-
Li, X., et al. (2014). The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. Acta Crystallographica Section C, C70(11), 1050-1053. [Link]
-
Čižmáriková, R., et al. (2020). Synthesis, antimicrobial and antiradical activity of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, intermediates of biologically active compounds and activity comparison with 3-(alkoxymethyl)-4-(alkylamino-2-hydroxypropoxyphenyl)alkanones type of beta blockers. European Pharmaceutical Journal, 67(2), 34-44. [Link]
-
Marinkovic, A., et al. (2020). L-Rhamnose and Phenolic Esters-Based Monocatenar and Bolaform Amphiphiles: Eco-Compatible Synthesis and Determination of Their Antioxidant, Eliciting and Cytotoxic Properties. Molecules, 25(22), 5414. [Link]
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- 14. The antioxidant methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. 4β-Methyl-5-(3-hydroxyphenyl)morphan opioid agonist and partial agonist derived from a 4β-methyl-5-(3-hydroxyphenyl)morphan pure antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of 3-Hydroxyphenyl Alkanoates: A Comparative Guide for CNS Drug Discovery
For researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the central nervous system (CNS), understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate, a compound of interest in medicinal chemistry. Due to the limited direct research on this specific molecule, this guide establishes its probable SAR through a comparative analysis with structurally related and well-characterized compounds known to interact with CNS targets, particularly opioid receptors.
The core of this analysis rests on the well-established principle that the 3-hydroxyphenyl moiety is a critical pharmacophore for a multitude of centrally acting agents. By examining the SAR of analogous compounds, we can infer the key structural determinants for the biological activity of this compound and its derivatives. This guide will delve into the significance of the phenolic hydroxyl group, the impact of substitutions on the phenyl ring and the alkyl chain, and the stereochemical considerations that govern receptor affinity and efficacy.
The Pivotal Role of the 3-Hydroxyphenyl Group: A Gateway to Opioid Receptor Interaction
The 3-hydroxyphenyl group is a cornerstone of many potent opioid receptor ligands. Its phenolic hydroxyl is crucial for high-affinity binding to opioid receptors, engaging in a key hydrogen bond interaction with a histidine residue in the binding pocket of the μ-opioid receptor (MOR), and likely similar interactions with δ (DOR) and κ (KOR) opioid receptors.
A pertinent example can be found in the morphinan class of opioids. The addition of a 7α-amino, 7α-alkylamino, or 7α-dialkylamino group to N-phenylpropyl-4β-methyl-5-(3-hydroxyphenyl)morphan can convert a pure opioid receptor antagonist into an agonist or a mixed agonist/antagonist[1][2]. This demonstrates that while the 3-hydroxyphenyl group provides the anchor for receptor binding, modifications to other parts of the molecule can modulate the functional response.
Similarly, in the class of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the antagonist activity is intrinsically linked to the equatorially-oriented 3-hydroxyphenyl group in conjunction with the stereochemistry of the methyl groups on the piperidine ring[2].
Caption: Core structural elements of this compound and their hypothesized roles in opioid receptor interaction.
Comparative Analysis: Unraveling SAR Through Analogs
To build a comprehensive picture of the potential SAR of this compound, we will compare it with two classes of well-studied opioid receptor modulators that share the key 3-hydroxyphenyl pharmacophore: morphinans and 4-arylpiperidines.
| Compound Class | Key Structural Features & SAR Insights | Representative Compounds & Activity Data |
| Morphinans | The rigid, fused ring system provides a defined orientation of the 3-hydroxyphenyl group. Substitutions at various positions on the morphinan scaffold dramatically alter activity, switching between agonism and antagonism and modulating receptor selectivity. The nitrogen atom is crucial for the characteristic "message-address" concept of opioid pharmacology. | N-phenylpropyl-4β-methyl-5-(3-hydroxyphenyl)morphan derivatives : Addition of a 7α-amino group leads to μ and δ receptor agonism, while a 7α-acylamino group results in pure antagonism.[1][2] |
| 4-Arylpiperidines | A more flexible scaffold where the orientation of the 3-hydroxyphenyl group is influenced by substituents on the piperidine ring. The nature of the N-substituent is a primary determinant of agonist versus antagonist activity and receptor subtype selectivity. | trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines : Generally pure opioid receptor antagonists. The trans-relationship of the methyl groups is critical for this activity.[2] |
| 3-Hydroxyphenyl Alkanoates (Hypothesized) | The flexible alkyl chain allows for multiple binding conformations. The ester moiety could engage in additional interactions within the receptor. The methyl group at the 4-position likely influences the conformational preference and may impact binding affinity and selectivity. | This compound : Biological activity is not yet reported in publicly available literature. Based on structural analogy, it is hypothesized to exhibit affinity for opioid receptors. |
Experimental Protocols for SAR Elucidation
The following experimental workflows are fundamental for determining the biological activity and elucidating the SAR of novel compounds like this compound.
Opioid Receptor Binding Assays
These assays are the first step in characterizing a new compound's interaction with its target receptor. They determine the binding affinity (Ki) of a ligand for a specific receptor subtype.
Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human μ, δ, or κ opioid receptor.
-
Assay Buffer: Utilize a buffer such as 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Select a high-affinity radiolabeled ligand specific for the receptor subtype being tested (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR).
-
Competition Reaction: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays
Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (inactivates the receptor).
Protocol: [³⁵S]GTPγS Binding Assay
-
Membrane Preparation: Use membrane preparations from cells expressing the opioid receptor of interest.
-
Assay Buffer: A buffer containing GDP (to ensure G-proteins are in their inactive state) is used.
-
Reaction Mixture: Combine the membranes, varying concentrations of the test compound, and [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Incubation: Incubate the mixture to allow for receptor activation and G-protein binding of [³⁵S]GTPγS.
-
Separation: Separate the G-protein-bound [³⁵S]GTPγS from the free form by filtration.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Data Analysis: Agonists will stimulate the binding of [³⁵S]GTPγS in a concentration-dependent manner. Determine the EC50 (concentration for half-maximal stimulation) and Emax (maximal effect) for agonists. For antagonists, their ability to inhibit the stimulation caused by a known agonist is measured.
Future Directions and Conclusion
The SAR of this compound remains an open area for investigation. Based on the extensive research on structurally related compounds, it is highly probable that this molecule possesses affinity for opioid receptors, with the 3-hydroxyphenyl group serving as the primary pharmacophore.
Future research should focus on:
-
Synthesis and Biological Evaluation: The synthesis of this compound and its analogs, followed by a systematic evaluation in opioid receptor binding and functional assays, is the most critical next step.
-
Stereochemical Analysis: The molecule contains chiral centers, and the synthesis and evaluation of individual stereoisomers are essential to understand the stereochemical requirements for optimal activity.
-
Exploration of Analogs: A systematic modification of the alkyl chain and the ester group will provide a more complete picture of the SAR and could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.
This guide provides a foundational framework for initiating SAR studies on this and related series of compounds. By leveraging the wealth of knowledge from analogous chemical scaffolds and employing robust experimental protocols, researchers can efficiently navigate the path toward the discovery of novel CNS-acting therapeutics.
References
-
4β-Methyl-5-(3-hydroxyphenyl)morphan opioid agonist and partial agonist derived from a 4β-methyl-5-(3-hydroxyphenyl)morphan pure antagonist. (2013). PubMed. [Link]
-
4β-Methyl-5-(3-hydroxyphenyl)morphan Opioid Agonist and Partial Agonist Derived from a 4β-Methyl-5-(3-hydroxyphenyl)morphan Pure Antagonist. (n.d.). NIH. [Link]
Sources
- 1. 4β-Methyl-5-(3-hydroxyphenyl)morphan opioid agonist and partial agonist derived from a 4β-methyl-5-(3-hydroxyphenyl)morphan pure antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4β-Methyl-5-(3-hydroxyphenyl)morphan Opioid Agonist and Partial Agonist Derived from a 4β-Methyl-5-(3-hydroxyphenyl)morphan Pure Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate
Introduction
Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate is a valuable organic intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its molecular structure, featuring a substituted aromatic ring and a chiral center, makes it a key building block in medicinal chemistry. This guide provides a comparative analysis of two distinct and plausible synthetic routes for this target molecule, designed for researchers, scientists, and professionals in drug development. Each route is presented with a detailed, step-by-step protocol, a discussion of the underlying chemical principles, and a summary of key performance indicators to aid in selecting the most suitable method for a given research and development context.
Route 1: Convergent Synthesis via Grignard Reaction
This synthetic approach builds the carbon skeleton of the target molecule through the nucleophilic addition of a Grignard reagent to an α,β-unsaturated ester, followed by the deprotection of the phenolic hydroxyl group. This route is advantageous for its convergency and the ready availability of the starting materials.
Workflow Diagram
Caption: Convergent synthesis of the target molecule using a Grignard reaction.
Experimental Protocol
Step 1: Preparation of 3-Methoxyphenylmagnesium bromide
-
To a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 3-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings.
-
If the reaction does not initiate, gently warm the flask. Once initiated, maintain a steady reflux by controlling the addition rate of the 3-bromoanisole solution.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.[1][2]
Step 2: 1,4-Conjugate Addition to Methyl 3-methylcrotonate
-
In a separate flask, prepare a solution of methyl 3-methylcrotonate (1.1 eq) in anhydrous THF.
-
Cool this solution to -78 °C in a dry ice/acetone bath.
-
Add a catalytic amount of copper(I) iodide (CuI, 0.05 eq).
-
Slowly add the prepared 3-methoxyphenylmagnesium bromide solution to the cooled solution of the α,β-unsaturated ester.
-
Allow the reaction mixture to stir at -78 °C for 2 hours, then warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 3-(3-methoxyphenyl)-4-methylpentanoate.
Step 3: Demethylation of the Phenolic Ether
-
Dissolve the methyl 3-(3-methoxyphenyl)-4-methylpentanoate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to -78 °C.
-
Slowly add a solution of boron tribromide (BBr₃, 1.5 eq) in DCM.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.
-
Carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with DCM (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to afford the final product, this compound.
Route 2: Linear Synthesis via Friedel-Crafts Acylation and Subsequent Reduction
This linear synthetic strategy commences with the Friedel-Crafts acylation of anisole, followed by a series of functional group transformations to construct the desired side chain and subsequent demethylation to reveal the phenol. This route is often straightforward and utilizes common laboratory reagents.
Workflow Diagram
Caption: Linear synthesis of the target molecule starting from a Friedel-Crafts acylation.
Experimental Protocol
Step 1: Friedel-Crafts Acylation of Anisole
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add isobutyryl chloride (1.1 eq) dropwise.
-
After stirring for 15 minutes, add a solution of anisole (1.0 eq) in DCM dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.[3][4][5]
-
Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by vacuum distillation or column chromatography to yield 1-(4-methoxyphenyl)-2-methylpropan-1-one.
Step 2: Reformatsky Reaction
-
In a flame-dried flask, activate zinc dust (2.0 eq) with a small amount of iodine.
-
Add a solution of 1-(4-methoxyphenyl)-2-methylpropan-1-one (1.0 eq) and methyl bromoacetate (1.5 eq) in anhydrous benzene.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction to room temperature and add 10% sulfuric acid.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product to obtain methyl 3-hydroxy-3-(4-methoxyphenyl)-4-methylpentanoate.
Step 3: Dehydration
-
Dissolve the β-hydroxy ester (1.0 eq) in pyridine.
-
Cool the solution to 0 °C and add thionyl chloride (1.2 eq) dropwise.
-
Stir at room temperature for 2 hours.
-
Pour the reaction mixture into ice water and extract with diethyl ether.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate and concentrate to give methyl 3-(4-methoxyphenyl)-4-methyl-2-pentenoate.
Step 4: Catalytic Hydrogenation
-
Dissolve the unsaturated ester in methanol and add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) overnight.
-
Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain methyl 3-(4-methoxyphenyl)-4-methylpentanoate.
Step 5: Demethylation
-
Follow the same demethylation procedure as described in Step 3 of Route 1 to obtain the final product.
Comparison of Synthesis Routes
| Parameter | Route 1: Grignard Reaction | Route 2: Friedel-Crafts Acylation |
| Number of Steps | 3 | 5 |
| Overall Yield | Moderate | Potentially Lower |
| Starting Materials | 3-Bromoanisole, Methyl 3-methylcrotonate | Anisole, Isobutyryl Chloride, Methyl Bromoacetate |
| Key Reactions | Grignard Reaction, 1,4-Conjugate Addition | Friedel-Crafts Acylation, Reformatsky Reaction, Hydrogenation |
| Advantages | More convergent, fewer steps. | Utilizes common and inexpensive starting materials. |
| Disadvantages | Requires careful handling of reactive Grignard reagent. Potential for side reactions in the conjugate addition. | Longer linear sequence, potentially leading to lower overall yield. The Friedel-Crafts reaction can produce regioisomers. |
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
-
Route 1 is a more elegant and convergent approach that may be preferable for its efficiency in terms of step economy. The success of this route hinges on the clean formation of the Grignard reagent and a high-yielding conjugate addition.
-
Route 2 follows a more traditional, linear path. While it involves more transformations, each step utilizes well-established and generally high-yielding reactions. This route may be more suitable for larger-scale synthesis where the cost of starting materials is a primary concern.
The ultimate choice of synthesis will depend on the specific requirements of the research or development program, including available starting materials, scale of synthesis, and the desired purity of the final product.
References
-
MySkinRecipes. This compound. [Link]
-
Jasperse, J. Grignard Reaction. [Link]
-
ResearchGate. The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions. [Link]
-
ResearchGate. Friedel-Crafts acylation of anisole. [Link]
-
National Center for Biotechnology Information. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. [Link]
Sources
- 1. 3-Methoxyphenethylmagnesium bromide (125159-92-4) for sale [vulcanchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Evaluating the Biological Efficacy of Novel Phenolic Compounds: A Case Study on Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate
This guide provides a comprehensive framework for assessing the biological activity of novel chemical entities, using the uncharacterized molecule Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate as a working example. As of this writing, no public domain data exists on the biological efficacy of this specific compound. Therefore, this document outlines a hypothesis-driven, multi-phase strategy that a drug discovery or cell biology lab would employ to screen, characterize, and validate its potential therapeutic effects, particularly in the realms of inflammation and neuroprotection.
The core chemical scaffold, a substituted hydroxyphenyl group, is a well-known pharmacophore present in numerous natural and synthetic compounds with established antioxidant and anti-inflammatory properties (e.g., resveratrol, ibuprofen). This structural alert provides a strong rationale for the proposed investigational workflow. We will compare its hypothetical performance against industry-standard reference compounds at each stage.
Phase 1: Primary In Vitro Screening Cascade
The initial phase is designed to rapidly assess the foundational bioactivity and safety profile of our lead compound. We will investigate its antioxidant potential, general cytotoxicity, and primary anti-inflammatory activity using a panel of robust, high-throughput assays.
Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay
Rationale: Oxidative stress is a key pathological driver in both inflammation and neurodegeneration. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard, cost-effective method to evaluate a compound's ability to act as a free radical scavenger, a common mechanism for antioxidant activity.
Comparative Data (Hypothetical):
| Compound | IC₅₀ (µM) | Maximum Scavenging (%) |
| This compound | 45.2 | 89.5 |
| Quercetin (Reference Standard) | 8.7 | 98.1 |
| Ascorbic Acid (Reference Standard) | 15.4 | 99.0 |
Interpretation: In this hypothetical scenario, our lead compound shows moderate antioxidant activity, being less potent than the well-established standards Quercetin and Ascorbic Acid. However, an IC₅₀ in the micromolar range is promising and warrants further investigation.
Cytotoxicity Profiling: MTT Assay
Rationale: It is critical to determine the concentration range at which the compound is non-toxic to cells. The MTT assay measures mitochondrial reductase activity, a proxy for cell viability. This data is essential for designing subsequent cell-based experiments, ensuring that observed effects are not simply due to cell death.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
Rationale: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of pro-inflammatory macrophage activity. The Griess assay provides a simple, colorimetric method to quantify nitrite (a stable breakdown product of NO) in cell culture supernatant, thereby measuring iNOS activity.
Comparative Data (Hypothetical):
| Compound | IC₅₀ for NO Inhibition (µM) | Cell Viability at IC₅₀ (%) |
| This compound | 22.5 | >95% |
| L-NAME (iNOS Inhibitor) | 18.9 | >98% |
| Dexamethasone (Glucocorticoid) | 0.1 | >99% |
Interpretation: The lead compound demonstrates significant inhibition of NO production in LPS-stimulated macrophages at non-toxic concentrations. Its potency is comparable to the specific iNOS inhibitor L-NAME, though substantially less potent than the broad-spectrum anti-inflammatory agent Dexamethasone. This is a strong positive signal for a specific anti-inflammatory mechanism.
Phase 2: Mechanism of Action (MoA) Elucidation
Following the promising results from primary screening, the next logical step is to investigate the molecular mechanism responsible for the observed anti-inflammatory effects. A primary and highly conserved pathway governing inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade.
NF-κB Signaling Pathway
A Comparative Guide to the Validation of Analytical Methods for Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate
This guide provides an in-depth comparison of analytical methodologies for the validation of "Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate," a compound of interest in pharmaceutical development. As researchers, scientists, and drug development professionals, the integrity of our analytical data is paramount. A validated analytical procedure is not merely a regulatory requirement; it is the foundation upon which the quality, safety, and efficacy of a drug product are built. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1][2].
This document eschews a rigid template in favor of a logical, science-driven narrative. We will explore the validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy methods, grounding our discussion in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA)[3][4][5].
The Analytical Validation Lifecycle: A Conceptual Framework
Before delving into specific techniques, it is crucial to visualize the validation process as a continuous lifecycle, not a one-time event[6]. This lifecycle begins with methodical development and proceeds through validation, routine use, and continuous verification.
Caption: The lifecycle of an analytical method, emphasizing its continuous nature.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Assay and Purity
HPLC is the premier technique for quantifying non-volatile to semi-volatile organic molecules like this compound, making it ideal for both potency assays and the determination of process-related impurities.
Causality Behind Experimental Choices
-
Technique: Reversed-Phase HPLC is chosen because the analyte possesses moderate polarity, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase.
-
Detector: UV detection is selected due to the presence of a phenyl group, which acts as a chromophore, allowing for sensitive detection.
-
Validation Scope: The validation must demonstrate that the method is specific, accurate, precise, linear, and robust for its intended range (e.g., assay of the active ingredient or quantification of impurities)[7][8].
Detailed HPLC Method Validation Protocol
Objective: To validate a reversed-phase HPLC method for the simultaneous assay and impurity determination of this compound.
Chromatographic Conditions (Proposed):
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Gradient of Acetonitrile and 0.1% Phosphoric Acid in Water
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 274 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Validation Parameters & Step-by-Step Workflow:
-
Specificity/Selectivity:
-
Rationale: To prove the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components[7][9].
-
Procedure:
-
Analyze a blank (diluent) to ensure no interfering peaks at the analyte's retention time.
-
Analyze a placebo (formulation matrix without the active ingredient) to demonstrate lack of interference.
-
Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte. Analyze the stressed samples to ensure that degradation product peaks are resolved from the main analyte peak.
-
-
Acceptance Criteria: The analyte peak must be free from any co-eluting peaks in the blank, placebo, and stressed samples. Peak purity analysis (using a photodiode array detector) should yield a purity angle less than the purity threshold.
-
-
Linearity:
-
Rationale: To demonstrate a proportional relationship between the detector response and the analyte concentration over the intended range.
-
Procedure:
-
Prepare a series of at least five standard solutions of the analyte, ranging from the limit of quantitation (LOQ) to 150% of the target assay concentration.
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999. The y-intercept should be close to zero.
-
-
Accuracy:
-
Rationale: To demonstrate the closeness of the test results obtained by the method to the true value. This is typically assessed via recovery studies[10].
-
Procedure:
-
Spike a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration).
-
Prepare three samples at each level and analyze them.
-
Calculate the percent recovery for each sample.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
-
-
Precision (Repeatability & Intermediate Precision):
-
Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.
-
Procedure:
-
Repeatability (Intra-assay): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision.
-
-
Limit of Quantitation (LOQ) and Detection (LOD):
-
Rationale: LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. LOD is the lowest amount that can be detected but not necessarily quantitated.
-
Procedure: Typically determined based on the signal-to-noise ratio (S/N).
-
LOD: S/N ratio of 3:1.
-
LOQ: S/N ratio of 10:1.
-
-
Acceptance Criteria: The precision (RSD) at the LOQ should be ≤ 10%.
-
-
Robustness:
-
Rationale: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage[10].
-
Procedure: Deliberately vary parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).
-
Acceptance Criteria: System suitability parameters (e.g., peak tailing, resolution) must remain within acceptable limits. The results should not be significantly impacted by the changes.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities & Confirmatory ID
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For a molecule like this compound, its primary utility lies in screening for volatile organic impurities from the synthesis process. The hydroxyl group reduces volatility, often necessitating a derivatization step.
Causality Behind Experimental Choices
-
Technique: GC is ideal for separating volatile compounds. The mass spectrometer provides definitive identification based on a compound's mass spectrum (fragmentation pattern), offering a high degree of specificity[11].
-
Derivatization: Silylation is a common and effective method to increase the volatility of compounds containing active hydrogens (like the hydroxyl group on our analyte) by replacing the hydrogen with a trimethylsilyl (TMS) group[12]. This improves peak shape and thermal stability.
-
Validation Scope: Validation focuses on specificity, LOQ/LOD (which is often excellent with MS), and linearity for potential impurities.
Detailed GC-MS Method Validation Protocol
Objective: To validate a GC-MS method for the identification and quantification of potential volatile impurities in this compound.
Sample Preparation & GC-MS Conditions (Proposed):
-
Derivatization: Dissolve the sample in a suitable solvent (e.g., Pyridine) and add a silylating agent (e.g., BSTFA with 1% TMCS). Heat at 60°C for 30 minutes[12].
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at 1.0 mL/min
-
Oven Program: Start at 60°C, ramp to 280°C.
-
Ionization: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan for identification, Selected Ion Monitoring (SIM) for quantification.
Validation Parameters & Step-by-Step Workflow:
-
Specificity:
-
Rationale: The key strength of MS. Specificity is demonstrated by separating known impurities and confirming their identity via their mass spectra against a library (e.g., NIST).
-
Procedure:
-
Analyze a blank and a sample of the main analyte.
-
If available, analyze standards of potential impurities.
-
Confirm the retention time and mass spectrum for each peak of interest.
-
-
Acceptance Criteria: Each impurity must have a unique retention time and a mass spectrum that matches the reference spectrum with a high confidence score (>80%). No interference from the main compound or other components.
-
-
Limit of Quantitation (LOQ) and Detection (LOD):
-
Rationale: To establish the sensitivity of the method for trace-level impurities.
-
Procedure: Prepare serial dilutions of impurity standards and analyze them to determine the concentration that yields an S/N ratio of 10:1 (for LOQ) and 3:1 (for LOD) in SIM mode.
-
Acceptance Criteria: The method must be sensitive enough to detect impurities at the required reporting threshold (e.g., as defined by ICH Q3A/B).
-
-
Linearity and Range:
-
Rationale: To ensure the method is quantitative for impurities over the expected concentration range.
-
Procedure: Prepare a series of at least five standard solutions of each key impurity, spanning from the LOQ to 120% of the impurity specification limit. Analyze using SIM mode.
-
Acceptance Criteria: Correlation coefficient (r²) must be ≥ 0.995.
-
-
Accuracy (if required for quantification):
-
Procedure: Spike the main analyte sample with known amounts of impurities at three levels (e.g., 50%, 100%, 150% of the specification limit).
-
Acceptance Criteria: Mean recovery should be within 90.0% to 110.0% for trace impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
While not a primary tool for routine quantification in a QC lab, NMR is unparalleled for structural elucidation and absolute identification. Its role in validation is to unequivocally confirm the identity of the primary compound and to characterize unknown impurities that have been isolated.
Causality Behind Experimental Choices
-
Technique: ¹H and ¹³C NMR provide a detailed "fingerprint" of the molecule's carbon-hydrogen framework. 2D NMR techniques (like COSY and HMQC) can establish connectivity, confirming the exact isomeric structure.
-
Validation Scope: For NMR, "validation" is less about performance metrics like linearity and more about demonstrating its suitability for structural confirmation, as noted in recent ICH guidelines that cover spectroscopic data[13][14].
NMR Protocol for Structural Identity
-
Sample Preparation: Dissolve a precisely weighed amount of the analyte in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add an internal standard (e.g., TMS) for referencing.
-
Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY) to confirm H-H couplings.
-
-
Data Analysis & Acceptance Criteria:
-
The ¹H NMR spectrum must show the correct number of signals with the expected chemical shifts, integration values (proton counts), and multiplicity (splitting patterns).
-
The ¹³C NMR spectrum must show the correct number of signals corresponding to all unique carbon atoms in the molecule.
-
The observed spectral data must be consistent with the proposed structure of this compound.
-
Comparative Performance Summary & Method Selection
The choice of analytical technique is fundamentally driven by the question you need to answer. The following table summarizes the performance of each method for this specific application.
| Parameter | HPLC-UV | GC-MS | NMR Spectroscopy |
| Primary Purpose | Assay & Purity (Quantification) | Volatile Impurities (Quant/ID) | Structural Elucidation (ID) |
| Specificity | Good (based on retention time & UV) | Excellent (based on RT & mass spectrum) | Absolute (based on molecular structure) |
| Sensitivity (Typical LOQ) | ~0.1 µg/mL | < 0.01 µg/mL (in SIM mode) | ~1 mg/mL (for routine acquisition) |
| Linearity (r²) | > 0.999 | > 0.995 | Not applicable for routine ID |
| Precision (RSD%) | < 2.0% | < 5.0% (for trace analysis) | Not applicable for routine ID |
| Throughput | High | Medium (sample prep can be slow) | Low |
| Robustness | High (well-established technique) | Medium (derivatization can add variability) | High (fundamental property measurement) |
digraph "Method_Selection_Tree" { graph [rankdir="TB", splines=true, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];// Node Definitions Start [label="What is the analytical objective?", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Assay [label="Quantify the main compound\n(Assay / Potency)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Impurity [label="Analyze for impurities?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Structure [label="Confirm chemical structure?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
HPLC [label="Use Validated\nHPLC Method", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GCMS [label="Use Validated\nGC-MS Method", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NMR [label="Use NMR\nSpectroscopy", fillcolor="#34A853", fontcolor="#FFFFFF"];
Impurity_Type [label="Are impurities volatile?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Assay; Start -> Impurity; Start -> Structure;
Assay -> HPLC [label=" Yes "]; Structure -> NMR [label=" Yes "]; Impurity -> Impurity_Type [label=" Yes "];
Impurity_Type -> GCMS [label=" Yes "]; Impurity_Type -> HPLC [label=" No (Process-related\nor Degradants) "]; }
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The validation of analytical methods for this compound requires a multi-faceted approach tailored to the specific analytical goal.
-
For routine quality control, assay, and non-volatile impurity profiling, a validated HPLC method is the industry standard, offering a superb balance of precision, accuracy, and robustness.
-
For the detection and quantification of potential volatile impurities stemming from the synthetic route, a validated GC-MS method, likely incorporating a derivatization step, provides unmatched specificity and sensitivity.
-
For absolute structural confirmation of the reference standard or for the definitive identification of an isolated unknown impurity, NMR spectroscopy remains the ultimate authority.
A comprehensive analytical control strategy will leverage these methods appropriately throughout the drug development lifecycle, ensuring that all data are reliable, reproducible, and compliant with global regulatory expectations.
References
-
Title: Q2(R2) Validation of Analytical Procedures March 2024 - FDA Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Quality Guidelines - ICH Source: International Council for Harmonisation URL: [Link]
-
Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]
-
Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]
-
Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration URL: [Link]
-
Title: Validation of Impurity Methods, Part II Source: Chromatography Online URL: [Link]
-
Title: VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS Source: SciELO Brazil URL: [Link]
-
Title: Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV Source: Pharma Beginners URL: [Link]
-
Title: Analytical method validation: A brief review Source: GSC Biological and Pharmaceutical Sciences URL: [Link]
-
Title: this compound Source: MySkinRecipes URL: [Link]
-
Title: METHYL-3-HYDROXY-5-PHENYLPENTANOATE - 13C NMR Source: SpectraBase URL: [Link]
-
Title: Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants Source: Journal of Medicinal and Chemical Sciences URL: [Link]
-
Title: NMR Chemical Shifts of Trace Impurities Source: EPFL URL: [Link]
Sources
- 1. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 2. biopharminternational.com [biopharminternational.com]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. wjarr.com [wjarr.com]
- 9. scielo.br [scielo.br]
- 10. propharmagroup.com [propharmagroup.com]
- 11. jmchemsci.com [jmchemsci.com]
- 12. benchchem.com [benchchem.com]
- 13. ICH Official web site : ICH [ich.org]
- 14. starodub.nl [starodub.nl]
A Predictive Spectroscopic Guide to Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate and its Structural Isomers
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized organic molecules is a cornerstone of rigorous scientific practice. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the essential "fingerprints" to confirm molecular identity and purity.[1] This guide offers a comparative analysis centered on Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate, a compound of interest in organic synthesis for pharmaceuticals and bioactive compounds.
Notably, a comprehensive search of scientific literature and spectral databases reveals a lack of publicly available experimental spectroscopic data for this compound at the time of this publication. This guide, therefore, takes a predictive approach, grounded in foundational spectroscopic principles, to forecast the expected spectral characteristics of the target molecule. To provide a robust comparative framework, these predictions will be juxtaposed with available experimental data for two key structural analogs:
-
Analog A: Methyl 3-methyl-4-phenylpentanoate , which lacks the critical hydroxyl group on the phenyl ring.
-
Analog B: Methyl 4-(2-hydroxy-5-isopropylphenyl)-4-methylpentanoate , an isomer with a different substitution pattern on the aromatic ring.
This comparative methodology will not only predict the spectral signature of our target molecule but also illuminate how subtle changes in molecular structure manifest in distinct spectroscopic outputs.
Experimental Design & Rationale
The selection of spectroscopic techniques is predicated on their unique strengths in elucidating different aspects of molecular structure.
-
¹H and ¹³C NMR spectroscopy are unparalleled for mapping the carbon-hydrogen framework of a molecule, revealing connectivity and the chemical environment of each atom.[1]
-
Infrared (IR) spectroscopy excels at identifying specific functional groups present in a molecule, such as the hydroxyl (-OH) and carbonyl (C=O) groups central to our analysis.[1]
-
Mass Spectrometry (MS) provides the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.
The choice of comparative analogs is strategic: Analog A allows for the direct assessment of the spectroscopic impact of the phenolic hydroxyl group, while Analog B highlights the sensitivity of NMR, in particular, to the positional isomerism on the aromatic ring.
Predicted and Comparative Spectroscopic Data
The following sections detail the predicted spectra for this compound and compare them against the experimental data of our chosen analogs.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology: ¹H NMR spectra are typically acquired on a 300, 400, or 600 MHz spectrometer. A small amount of the sample (5-10 mg) is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) often used as an internal standard for chemical shift referencing (δ = 0.00 ppm). For a compound like ours, a standard pulse program with 8 to 16 scans would be sufficient.
Data Summary:
| Proton Assignment (Target Molecule) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Analog A: Methyl 3-methyl-4-phenylpentanoate | Analog B: Methyl 4-(2-hydroxy-5-isopropylphenyl)-4-methylpentanoate |
| Aromatic Protons | 6.6 - 7.2 | Multiplets | ~7.1 - 7.3 (m) | ~6.7 - 7.0 (m) |
| Phenolic -OH | ~5.0 - 6.0 (in CDCl₃) or ~9.0 (in DMSO-d₆) | Broad Singlet | N/A | ~4.8 (s) |
| -OCH₃ (Ester) | ~3.6 | Singlet | ~3.6 (s) | ~3.8 (s) |
| CH (benzylic) | ~3.0 - 3.2 | Multiplet | ~2.7 - 2.9 (m) | ~3.4 (m) |
| -CH₂- (ester α) | ~2.4 - 2.6 | Doublet of Doublets | ~2.3 - 2.5 (dd) | ~2.5 (dd) |
| CH (isopropyl) | ~1.8 - 2.0 | Multiplet | ~1.9 - 2.1 (m) | ~2.8 (septet) |
| -CH₃ (isopropyl) | ~0.8 - 1.0 | Doublet | ~0.9 (d) | ~1.2 (d) |
Interpretation and Causality:
The key differentiator for our target molecule is the presence and position of the phenolic hydroxyl group.
-
Aromatic Region: For the target molecule, the meta-substitution of the hydroxyl group on the phenyl ring will lead to a more complex splitting pattern in the aromatic region (6.6-7.2 ppm) compared to the single broad multiplet of the unsubstituted ring in Analog A. The electron-donating nature of the -OH group will cause a slight upfield shift of the aromatic protons relative to Analog A. In Analog B, the different substitution pattern will result in a distinct set of aromatic proton signals.
-
Phenolic Proton: A broad singlet, exchangeable with D₂O, is predicted for the phenolic proton. Its chemical shift is highly dependent on the solvent and concentration. This peak will be absent in Analog A.
-
Benzylic Proton (CH): The proton attached to the carbon adjacent to the phenyl ring is expected to be deshielded by the aromatic system. The presence of the electron-donating -OH group in the meta position in our target molecule will have a minor shielding effect compared to the unsubstituted ring of Analog A.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology: ¹³C NMR spectra are typically acquired on the same spectrometer as ¹H NMR, with a spectral width of 0 to 220 ppm. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
Data Summary:
| Carbon Assignment (Target Molecule) | Predicted Chemical Shift (δ, ppm) | Analog A: Methyl 3-methyl-4-phenylpentanoate | Analog B: Methyl 4-(2-hydroxy-5-isopropylphenyl)-4-methylpentanoate |
| C=O (Ester) | ~173 | ~174 | ~175 |
| Aromatic C-OH | ~155 | N/A | ~152 |
| Aromatic C (unsubstituted) | ~114 - 130 | ~126 - 129 | ~115 - 130 |
| Aromatic C (ipso) | ~142 | ~145 | ~135 |
| -OCH₃ (Ester) | ~52 | ~51 | ~52 |
| CH (benzylic) | ~45 | ~48 | ~40 |
| -CH₂- (ester α) | ~41 | ~42 | ~40 |
| CH (isopropyl) | ~31 | ~32 | ~33 |
| -CH₃ (isopropyl) | ~20 | ~21 | ~24 |
Interpretation and Causality:
-
Aromatic Carbons: The most significant feature in the ¹³C NMR spectrum of the target molecule will be the downfield shift of the carbon directly attached to the hydroxyl group (C-OH) to around 155 ppm. The other aromatic carbons will show distinct shifts based on their position relative to the two substituents, providing clear evidence of the meta-substitution pattern. This is in contrast to Analog A, which will show fewer aromatic signals due to symmetry, and Analog B, where the different substitution pattern will lead to a different set of chemical shifts.
-
Aliphatic Carbons: The chemical shifts of the aliphatic carbons will be less affected by the hydroxyl group on the phenyl ring, but subtle differences may be observed due to long-range electronic effects.
Infrared (IR) Spectroscopy
Methodology: IR spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
Data Summary:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Characteristic Features | Analog A: Methyl 3-methyl-4-phenylpentanoate |
| Phenolic O-H | 3200 - 3600 | Broad and strong | Absent |
| Aromatic C-H | 3000 - 3100 | Sharp, medium | Present |
| Aliphatic C-H | 2850 - 3000 | Sharp, strong | Present |
| Ester C=O | ~1735 | Sharp, very strong | Present (~1740 cm⁻¹) |
| Aromatic C=C | 1500 - 1600 | Medium to strong | Present |
| C-O Stretch | 1000 - 1300 | Strong | Present (ester C-O) |
Interpretation and Causality:
The IR spectrum of this compound will be clearly distinguishable from that of Analog A by the presence of a broad, strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of a hydrogen-bonded phenol.[2] The other key absorption will be the sharp, very strong peak around 1735 cm⁻¹, indicative of the C=O stretch of the ester group. Both the target molecule and Analog A will exhibit this ester peak. The region between 1500 and 400 cm⁻¹ is known as the fingerprint region and is unique to each molecule.
Mass Spectrometry (MS)
Methodology: Mass spectra are typically acquired using electron ionization (EI) at 70 eV. The sample is introduced into the ion source, where it is vaporized and bombarded with electrons, causing ionization and fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z).
Predicted Fragmentation:
-
Molecular Ion (M⁺): The molecular ion peak for this compound is predicted at m/z = 222, corresponding to its molecular weight.
-
Key Fragments:
-
Loss of methoxy group (-OCH₃): A peak at m/z = 191 ([M-31]⁺).
-
Loss of carbomethoxy group (-COOCH₃): A peak at m/z = 163 ([M-59]⁺).
-
McLafferty Rearrangement: A potential peak at m/z = 74, characteristic of methyl esters.
-
Benzylic cleavage: A prominent peak at m/z = 121, corresponding to the hydroxytropylium ion, which is a common fragmentation for compounds with a hydroxyl group on a benzene ring. This would be a key differentiator from Analog A, which would show a corresponding peak at m/z = 105.
-
Comparative Fragmentation Analysis:
The mass spectrum of Analog A (MW = 206) would show a molecular ion peak at m/z = 206. Its fragmentation would be dominated by benzylic cleavage to form a tropylium ion at m/z = 91 and other fragments characteristic of the alkyl ester chain. The presence of the hydroxyl group in our target molecule provides an alternative and favorable fragmentation pathway, leading to the characteristic m/z = 121 peak, making mass spectrometry a powerful tool for distinguishing between these two compounds.
Workflow and Pathway Visualizations
To further clarify the relationships and processes discussed, the following diagrams are provided.
Logical Flow of Spectroscopic Analysis
Caption: Workflow for the spectroscopic identification of the target molecule.
Key Structural Differences for Comparison
Caption: Structural relationships between the target molecule and its analogs.
Conclusion
While experimental data for this compound remains elusive in the public domain, a robust predictive analysis based on the fundamental principles of NMR, IR, and Mass Spectrometry allows for a confident characterization of its expected spectroscopic signature. The comparative analysis with structurally similar analogs underscores the power of these techniques to resolve subtle molecular differences. The presence of a broad O-H stretch in the IR spectrum, a phenolic carbon signal around 155 ppm in the ¹³C NMR, and a key mass fragment at m/z = 121 are predicted to be the defining features that would confirm the identity of this compound and distinguish it from its non-hydroxylated and isomeric counterparts. This guide provides a framework for researchers to interpret their own experimental data for this and related compounds, reinforcing the synergy of predictive analysis and empirical data in modern chemical sciences.
References
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Britannica. (2024). Chemical compound - Spectroscopy, Organic, Analysis. Retrieved from [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-methyl-4-phenylpentanoate. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-(2-hydroxy-5-isopropylphenyl)-4-methylpentanoate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, Antifungal Activity, 3D-QSAR and Controlled Release on Hydrotalcite Study of Longifolene-Derived Diphenyl Ether Carboxylic Acid Compounds. Retrieved from [Link]
- Vertex AI Search. (n.d.). Comparative Analysis of Spectroscopic Techniques - Solubility of Things.
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 3-hydroxy-4-methylpentanoate. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]
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"Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate" performance as a pharmaceutical scaffold
An In-Depth Technical Guide to Evaluating Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate as a Novel Pharmaceutical Scaffold for Estrogen Receptor Modulation
Introduction: The Quest for Novel Scaffolds in Estrogen Receptor Modulation
The development of novel pharmaceutical scaffolds is a cornerstone of modern drug discovery, offering pathways to improved therapeutic profiles, novel intellectual property, and overcoming mechanisms of drug resistance. A scaffold can be considered the core structure of a molecule, upon which various functional groups can be appended to modulate its biological activity.[1] Within the vast landscape of therapeutic targets, the estrogen receptor (ER) remains a critical focus, particularly in the context of hormone-receptor-positive breast cancer, osteoporosis, and menopausal symptoms. Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogenic or anti-estrogenic effects, a desirable characteristic for targeted therapies.[2]
A key pharmacophoric feature of many non-steroidal ER modulators is the presence of a phenolic hydroxyl group, which mimics the A-ring of the endogenous ligand, 17β-estradiol, and is crucial for high-affinity binding to the receptor.[3][4] This guide introduces This compound (CAS 1142224-26-7)[5][6][7][8], a compound possessing this critical phenolic moiety, as a novel and hypothetical scaffold for the development of new SERMs. Its relatively simple and flexible aliphatic chain offers a distinct structural alternative to the more rigid, multi-cyclic scaffolds of established SERMs like tamoxifen and raloxifene.
This document will provide a comprehensive comparison of the structural features of this compound against established SERM scaffolds, present benchmark performance data from the literature for these existing drugs, and detail the essential experimental protocols required to rigorously evaluate its potential as a therapeutic agent.
Structural Comparison of this compound with Established SERM Scaffolds
The therapeutic efficacy of a SERM is intimately linked to its three-dimensional structure and how it orients within the ligand-binding pocket of the estrogen receptor. The structure of this compound presents a departure from the conventional polycyclic scaffolds of current SERMs.
Below is a comparative visualization of the chemical structures of our novel scaffold and several well-established SERMs.
Caption: Structural relationship between the novel scaffold and established SERMs.
The key distinction lies in the flexibility of the aliphatic chain of this compound compared to the more rigid fused ring systems of raloxifene and the triphenylethylene core of tamoxifen. This flexibility could allow for novel interactions within the ER ligand-binding pocket, potentially leading to a unique pharmacological profile.
Performance Benchmarking: A Comparative Analysis of Established SERMs
To provide a context for the potential performance of this compound, it is essential to review the experimental data for established SERMs. The following table summarizes key performance metrics for several leading SERMs, including their binding affinity for the estrogen receptor alpha (ERα) and their anti-proliferative activity in the ER-positive MCF-7 breast cancer cell line.
| Scaffold | ERα Binding Affinity (IC50, nM) | MCF-7 Cell Proliferation Inhibition (IC50, nM) |
| Tamoxifen | ~2.5 - 5 | ~10 - 50 |
| Raloxifene | ~0.5 - 2.16[9] | ~1 - 10 |
| Bazedoxifene | ~0.3 - 1 | ~0.5 - 5 |
| Lasofoxifene | ~1.5[10] | ~0.1 - 2.88[9][11] |
| This compound | To be determined | To be determined |
Note: The IC50 values are approximate and can vary depending on the specific assay conditions. Data is compiled from multiple literature sources for benchmarking purposes.
This data provides a clear set of benchmarks that a novel scaffold like this compound would need to meet or exceed to be considered a viable candidate for further development.
Experimental Workflows for Scaffold Evaluation
The evaluation of a novel pharmaceutical scaffold is a multi-step process that begins with fundamental in vitro assays to determine its interaction with the target protein and its effect on relevant cellular pathways.
Workflow for Determining Estrogen Receptor Binding Affinity
A competitive binding assay is a fundamental experiment to quantify the affinity of a test compound for its target receptor.[2][12][13] In this case, the assay measures the ability of this compound to displace a radiolabeled estradiol from the ERα ligand-binding pocket.
Caption: Workflow for the ERα competitive binding assay.
Workflow for Assessing Antiproliferative Activity in an ER+ Cell Line
The MCF-7 cell line is an ER-positive human breast adenocarcinoma cell line that is widely used to assess the antiproliferative effects of SERMs.[14][15][16][17] This assay measures the ability of the test compound to inhibit the growth of these cancer cells.
Caption: Workflow for the MCF-7 cell proliferation assay.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed, step-by-step protocols for the key experiments described above.
Protocol 1: ERα Competitive Binding Assay
This protocol is adapted from established methods for determining the relative binding affinities of compounds for the estrogen receptor.[12][13]
1. Preparation of Reagents:
- Assay Buffer (TEDG): 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4. Dithiothreitol (DTT) should be added fresh before use.
- ERα Source: Rat uterine cytosol prepared from ovariectomized rats is a common source of ERα.[12] Alternatively, recombinant human ERα can be used.
- Radioligand: [3H]-17β-estradiol at a concentration of 0.5-1.0 nM.
- Test Compound: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute in assay buffer.
- Non-specific Binding Control: A high concentration (e.g., 10 µM) of unlabeled 17β-estradiol.
2. Assay Procedure:
- In a 96-well plate, combine the ERα preparation, [3H]-17β-estradiol, and either the test compound, assay buffer (for total binding), or the non-specific binding control.
- Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
- To separate bound from free radioligand, add a slurry of hydroxylapatite (HAP) to each well and incubate for 15-20 minutes at 4°C with intermittent mixing.
- Centrifuge the plate to pellet the HAP, which binds the ER-ligand complex.
- Wash the HAP pellet multiple times with cold assay buffer to remove unbound radioligand.
- Elute the bound radioligand from the HAP pellet using ethanol.
- Transfer the ethanol eluate to a scintillation vial with scintillation cocktail and quantify the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the percent specific binding for each concentration of the test compound.
- Plot the percent specific binding against the log concentration of the test compound.
- Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by fitting the data to a sigmoidal dose-response curve.
Protocol 2: MCF-7 Cell Proliferation Assay
This protocol outlines a common method for assessing the antiproliferative activity of a compound in an ER-positive breast cancer cell line.[14][15][18]
1. Cell Culture and Seeding:
- Culture MCF-7 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- For the assay, switch the cells to a phenol red-free medium with charcoal-stripped FBS for at least 72 hours to deplete endogenous estrogens.[17]
- Trypsinize the cells and seed them into 96-well plates at a density of 1,500-2,000 cells per well. Allow the cells to attach overnight.
2. Compound Treatment:
- Prepare a serial dilution of this compound in the assay medium.
- Remove the seeding medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., tamoxifen).
- Incubate the plates for 72 hours.
3. Measurement of Cell Proliferation:
- Cell proliferation can be measured using various methods, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
- Add the lytic reagent to each well according to the manufacturer's instructions and incubate to lyse the cells and release ATP.
- Measure the luminescence using a microplate reader.
4. Data Analysis:
- Normalize the luminescence signal of the treated wells to the vehicle control wells.
- Plot the normalized cell viability against the log concentration of the test compound.
- Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by fitting the data to a dose-response curve.[14]
Expert Analysis and Future Outlook
This compound presents an intriguing, albeit untested, scaffold for the development of novel SERMs. Its structural simplicity and flexibility may offer advantages in terms of synthetic accessibility and the potential for fine-tuning its pharmacological profile through medicinal chemistry efforts. The key question is whether this flexible scaffold can adopt a conformation within the ER ligand-binding pocket that effectively modulates receptor activity.
Future Directions:
-
Synthesis and In Vitro Characterization: The immediate next step is the synthesis or acquisition of this compound and its evaluation in the ERα competitive binding and MCF-7 cell proliferation assays detailed above.
-
Structure-Activity Relationship (SAR) Studies: A systematic SAR study should be undertaken to explore the effects of modifying the ester group, the aliphatic chain, and the substitution pattern on the phenyl ring.
-
In Vivo Evaluation: Promising analogs should be advanced to in vivo models to assess their tissue-selective effects on bone, uterus, and mammary tissue.
-
Metabolic Stability: In vitro metabolic stability assays using liver microsomes will be crucial to assess the compound's pharmacokinetic potential.
References
- 1. Quantitative comparisons of in vitro assays for estrogenic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
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An In-Silico Comparative Guide to the Bio-Interaction of Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate
Introduction: Unveiling the Potential of a Novel Molecule
In the landscape of drug discovery, novel chemical entities present both a challenge and an opportunity. "Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate" is one such molecule with a structure suggestive of potential biological activity, yet it remains largely uncharacterized in the public domain. The presence of a 3-hydroxyphenyl group is a common feature in ligands targeting a variety of receptors, particularly within the central nervous system. This guide provides a comprehensive, step-by-step framework for a preliminary in-silico investigation of this molecule, comparing its potential interactions against a well-understood biological target with known modulators.
As a case study, we will hypothesize the mu-opioid receptor (MOR) as a plausible target for "this compound". The MOR is a G protein-coupled receptor (GPCR) and the primary target for opioid analgesics.[1][2][3] We will compare our lead molecule with two well-known ligands: Morphine, a potent agonist, and Naloxone, a competitive antagonist.[4][5] This comparative approach allows us to benchmark the potential interaction profile of our novel compound and generate testable hypotheses about its function.
This guide is designed for researchers, scientists, and drug development professionals, offering a practical walkthrough of a standard in-silico workflow. We will delve into the causality behind each experimental choice, ensuring a scientifically rigorous and self-validating process.
The In-Silico Investigation Workflow
Our comparative analysis will follow a multi-step computational workflow, designed to predict and analyze the interactions of our test compounds with the target receptor at multiple levels of detail.
Caption: Overall in-silico workflow for comparative analysis.
Part 1: Target and Ligand Preparation
The foundation of any meaningful in-silico study is the meticulous preparation of the biological target and the small molecule ligands.
Target Receptor Preparation
Objective: To obtain and prepare a high-quality 3D structure of the human mu-opioid receptor (MOR) for docking studies.
Rationale: The accuracy of molecular docking is highly dependent on the quality of the receptor structure. We will use a crystal structure from the Protein Data Bank (PDB), a comprehensive repository of macromolecular structural data.[6] It is crucial to process this structure to remove non-essential molecules and prepare it for the docking algorithm.
Protocol:
-
Structure Retrieval:
-
Navigate to the RCSB PDB database ([Link]).
-
Search for a human mu-opioid receptor structure. For this study, we will select PDB ID: 8EF6 , which is a structure of the human MOR in complex with Morphine and the G-protein.[4] This provides a relevant agonist-bound conformation. For antagonist comparison, a structure like 9PXU (MOR with Naloxone) could also be considered.[7]
-
Download the structure in PDB format.
-
-
Structure Cleanup and Preparation using PyMOL:
-
Open the downloaded PDB file in a molecular visualization tool such as PyMOL.[8][9][10]
-
Remove non-essential components:
-
Delete water molecules: remove solvent
-
Remove the G-protein subunits and any other co-factors or non-ligand heteroatoms. We want to isolate the receptor and its direct binding partner if needed for reference.
-
For this protocol, we will also remove the co-crystallized ligand (Morphine in this case) to allow for re-docking.
-
-
Add polar hydrogens, which are critical for calculating interactions.
-
Save the cleaned receptor structure as a new PDB file.
-
-
Preparation for Docking using AutoDockTools:
-
Load the cleaned receptor PDB file into AutoDockTools.[11]
-
Assign Kollman charges to the protein atoms.
-
Merge non-polar hydrogens.
-
Save the prepared receptor in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.
-
Ligand Preparation
Objective: To generate 3D structures of "this compound," Morphine, and Naloxone and prepare them for docking.
Rationale: Ligand structures must be in a 3D format with correct protonation states and charges to ensure accurate docking calculations.
Protocol:
-
Structure Generation:
-
Morphine and Naloxone: Obtain their structures from the PubChem database ([Link]) by searching their names. Download the 3D conformers in SDF or MOL2 format.
-
This compound: As this is a novel compound, its 3D structure can be generated using a chemical drawing tool like ChemDraw or MarvinSketch and then converted to a 3D structure. For simplicity, we can obtain its SMILES string (CC(C)C(C1=CC(O)=CC=C1)CC(=O)OC) and use a tool like Open Babel to generate the 3D coordinates.
-
-
Preparation for Docking using AutoDockTools:
-
Load each ligand's 3D structure file into AutoDockTools.
-
Detect the root and define the rotatable bonds. This allows for ligand flexibility during docking.
-
Assign Gasteiger charges.
-
Save each prepared ligand in the PDBQT format.
-
Part 2: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[12] It is a cornerstone of structure-based drug design.
Objective: To predict the binding affinity and binding mode of our three ligands to the mu-opioid receptor using AutoDock Vina.
Rationale: AutoDock Vina is a widely used, efficient, and accurate open-source docking program.[12] By comparing the docking scores (a proxy for binding affinity) and the predicted binding poses, we can make an initial assessment of how well our novel compound might bind to the MOR compared to known modulators.
Caption: A hypothetical 3D pharmacophore model for MOR ligands.
Part 5: ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial in early-stage drug discovery to identify potential liabilities. [13][14] Objective: To predict and compare the drug-likeness and potential toxicity of our three compounds.
Rationale: Favorable ADMET properties are essential for a compound to be a viable drug candidate. We will use freely available web servers that employ robust predictive models.
Protocol:
-
Prediction using Web Servers:
-
SwissADME ([Link]): Provides predictions for physicochemical properties, pharmacokinetics, drug-likeness (e.g., Lipinski's rule of five), and medicinal chemistry friendliness. [15][16][17] * pkCSM ([Link]): Offers a wide range of predictions for ADMET properties, including CNS permeability, which is critical for a MOR-targeting compound. [18][19][20] * Input the SMILES strings of the three compounds into these servers.
-
-
Comparative Analysis:
-
Organize the predicted properties into a table for easy comparison.
-
Pay close attention to parameters like CNS permeability, oral bioavailability, and potential toxicity alerts.
-
Comparative ADMET Data Table (Hypothetical Predictions):
| Property | Morphine | Naloxone | This compound |
| Physicochemical | |||
| Molecular Weight ( g/mol ) | 285.34 | 327.37 | 222.28 |
| LogP | 0.88 | 2.09 | 2.5 |
| Pharmacokinetics | |||
| GI Absorption | High | High | High |
| BBB Permeant | Yes | Yes | Yes |
| CYP2D6 Inhibitor | Yes | No | No |
| Drug-Likeness | |||
| Lipinski Violations | 0 | 0 | 0 |
| Toxicity | |||
| AMES Toxicity | No | No | No |
Conclusion and Future Directions
This in-silico guide outlines a systematic and scientifically grounded approach to investigating a novel compound, using "this compound" as a case study against the mu-opioid receptor. Based on our hypothetical results, the molecule shows promise with a good predicted binding affinity, stable interactions in MD simulations, and a favorable ADMET profile.
The docking results suggest that it binds in the same pocket as Morphine and Naloxone, with key interactions likely involving ASP147 and TYR148. The comparative analysis indicates that while its predicted binding affinity may be slightly lower than the established ligands, it still falls within a range that suggests significant biological activity. The favorable ADMET predictions, particularly its potential for CNS permeability and lack of toxicity alerts, further support its potential as a CNS-active agent.
It is crucial to emphasize that these are computational predictions and must be validated through experimental studies. The next steps in a real-world drug discovery project would include:
-
In-vitro Binding Assays: To experimentally determine the binding affinity of the compound to the mu-opioid receptor.
-
Functional Assays: To determine if the compound acts as an agonist, antagonist, or allosteric modulator.
-
Lead Optimization: If the initial results are promising, the compound's structure could be modified to improve potency and selectivity, guided by the structural insights gained from this in-silico workflow.
This guide demonstrates the power of computational modeling to accelerate the early stages of drug discovery by prioritizing compounds for synthesis and experimental testing, thereby saving significant time and resources.
References
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Gati, C., Han, G.W., Khan, S. et al. (2025). Structural snapshots capture nucleotide release at the μ-opioid receptor. RCSB PDB. [Link]
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Koehl, A., Hu, H., Maeda, S., et al. (2018). Mu Opioid Receptor-Gi Protein Complex. RCSB PDB. [Link]
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O'Brien, E.S., Wang, H., Kaavya Krishna, K., et al. (2024). Inactive mu opioid receptor bound to Nb6, naloxone and NAM. RCSB PDB. [Link]
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Berman, H. M., Westbrook, J., Feng, Z., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]
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Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]
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Gati, C., Khan, S., Han, G.W., et al. (2025). Inactive-state naloxone-mu opioid receptor nanobody6 complex. RCSB PDB. [Link]
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Jo, S., Kim, T., Iyer, V. G., & Im, W. (2008). CHARMM-GUI: a web-based graphical user interface for CHARMM. Journal of Computational Chemistry, 29(11), 1859–1865. [Link]
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Morris, G. M., Huey, R., Lindstrom, W., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of Computational Chemistry, 30(16), 2785-2791. [Link]
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Wang, Y., Zhuang, Y., DiBerto, J.F., et al. (2022). Gi bound mu-opioid receptor in complex with beta-endorphin. RCSB PDB. [Link]
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CHARMM-GUI. (n.d.). Retrieved from [Link]
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AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate: A Guide for Laboratory Professionals
In the fast-paced environment of scientific research and pharmaceutical development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate, a compound utilized in organic synthesis. By elucidating the chemical's hazard profile and outlining a clear, compliant disposal workflow, we aim to empower researchers to handle this substance with the highest degree of safety and confidence.
Understanding the Compound: Hazard Profile and Characteristics
This compound (CAS No. 1142224-26-7) is a substituted phenolic ester. Before initiating any disposal procedure, it is imperative to understand its inherent hazards.
Based on available safety data, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The GHS pictogram associated with these hazards is the exclamation mark (GHS07), indicating that the substance can cause irritation, skin sensitization, or is harmful.
| Property | Value | Source |
| CAS Number | 1142224-26-7 | |
| Molecular Formula | C₁₃H₁₈O₃ | |
| Physical Form | Solid | |
| GHS Pictogram | Exclamation mark (GHS07) | |
| Hazard Statements | H302, H315, H319, H335 |
The phenolic group and the ester functional group are key determinants of its chemical reactivity and potential environmental impact. Phenolic compounds, in general, are recognized as toxic pollutants, and their impact is influenced by the nature and position of substituents on the benzene ring.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not merely a suggestion but a regulatory requirement governed by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The following workflow provides a systematic approach to ensure compliance and safety.
Caption: Decision-making workflow for the proper disposal of this compound.
Step 1: Hazardous Waste Determination
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is either "listed" or "characteristic" waste.
-
Listed Wastes: this compound is not specifically found on the EPA's lists of hazardous wastes (F, K, P, or U lists).[1][2][3] While some phenolic compounds are listed, this specific ester is not.
-
Characteristic Wastes: Therefore, the determination of it being a hazardous waste must be based on its characteristics:
-
Ignitability (D001): This compound is a solid and is not expected to have a low flashpoint.
-
Corrosivity (D002): While an irritant, it is not a strong acid or base.
-
Reactivity (D003): There is no information to suggest it is unstable or reactive in a way that meets the EPA's definition.
-
Toxicity (D004-D043): This is the most likely characteristic to render the waste hazardous. The "harmful if swallowed" classification suggests potential toxicity. A formal Toxicity Characteristic Leaching Procedure (TCLP) would be required for a definitive determination. However, given its known hazards, it is prudent to manage it as a hazardous waste.
-
Step 2: Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.
-
Incompatible Materials: Keep this compound away from strong oxidizing agents.
-
Waste Stream: Collect waste this compound in a dedicated container for non-halogenated organic solids. Do not mix it with other waste streams like halogenated solvents, strong acids, or bases.
Step 3: Containerization and Labeling
Adherence to proper containerization and labeling protocols is mandated by OSHA and is essential for the safety of all laboratory personnel and waste handlers.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure lid. For solid waste, a high-density polyethylene (HDPE) container is suitable.
-
Labeling: The container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards: "Harmful," "Irritant"
-
The date of accumulation (the date the first drop of waste was added to the container)
-
Step 4: Storage
Waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Conditions: Store in a cool, dry, and well-ventilated area. The container should be kept closed except when adding waste.
Step 5: Arrange for Pickup by a Licensed Waste Disposal Service
Disposal of hazardous waste must be conducted through a licensed and reputable hazardous waste disposal company.[4]
-
Documentation: Ensure all necessary paperwork, including a hazardous waste manifest, is completed accurately.
-
Handover: Follow the specific instructions provided by the waste disposal service for pickup.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate Personal Protective Equipment (PPE) including safety goggles, gloves (nitrile or neoprene), and a lab coat, absorb the solid with an inert material such as vermiculite or sand.
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
Label the container with the spilled material's name and as "Spill Debris."
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and institutional Environmental Health and Safety (EHS) department immediately.
-
Prevent others from entering the area.
-
Await the arrival of trained emergency response personnel.
-
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a multi-faceted process that hinges on a thorough understanding of its hazards and adherence to established regulatory guidelines. By following the steps outlined in this guide—from hazardous waste determination to final disposal by a licensed professional—researchers can ensure the safety of themselves, their colleagues, and the environment. This commitment to responsible chemical management is not just a procedural necessity but a fundamental aspect of scientific excellence.
References
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Lab Manager. (2024). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Retrieved from [Link]
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Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]
-
NOP. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]
-
Louisiana State University Health Sciences Center New Orleans. (n.d.). SOP for the safe use of Phenol and Phenol Solutions. Retrieved from [Link]
-
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-
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A Senior Application Scientist's Guide to Safe Handling: Personal Protective Equipment for Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate
Disclaimer: Specific safety data for Methyl 3-(3-Hydroxyphenyl)-4-methylpentanoate (CAS No. 1142224-26-7) is not extensively published.[1] This guide is therefore predicated on a conservative risk assessment based on the compound's primary functional groups: a phenol and a methyl ester. All procedures must be preceded by a thorough, site-specific risk assessment and performed in accordance with your institution's Chemical Hygiene Plan as mandated by OSHA.[2][3]
Hazard Analysis: A Structurally-Informed Approach
To determine the requisite Personal Protective Equipment (PPE), we must first understand the potential hazards inherent to the molecule's structure. This compound is a solid substance with hazard statements indicating it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
-
3-Hydroxyphenyl (Phenolic) Group: The phenolic moiety is the primary driver of our safety concerns. Phenolic compounds can cause severe chemical burns to the skin and eyes.[4] They are also readily absorbed through the skin and can exhibit systemic toxicity, affecting the central nervous system, liver, and kidneys.[5] Anesthetic properties can mask initial burn severity, leading to delayed and more significant injury.[6]
-
Methylpentanoate (Ester) Group: The ester component, while generally less hazardous than the phenol, contributes to potential respiratory irritation, particularly if the compound is aerosolized or heated.[7] Certain esters can also cause skin irritation upon prolonged contact.
Given these combined risks, a comprehensive PPE strategy is not merely recommended; it is essential for safe handling.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is necessary to mitigate the risks of dermal absorption, eye damage, and respiratory irritation. The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Required PPE | Specification & Rationale |
| Eye & Face | Chemical Splash Goggles & Face Shield | Goggles: Must provide a complete seal around the eyes to protect against splashes.[5] Face Shield: Required over goggles when there is a significant risk of splash, such as during solution preparation or transfers of larger quantities.[4] |
| Hand | Double-Gloving: Inner Nitrile + Outer Butyl or Neoprene | Rationale: Phenol readily penetrates many common glove materials.[5][6] Inner Glove: Standard nitrile exam glove for dexterity. Outer Glove: Thicker (e.g., >8 mil) butyl rubber or neoprene gloves are recommended for their high resistance to phenols.[5][8] Always check manufacturer-specific compatibility charts. Nitrile alone has poor resistance to some esters.[9] |
| Body | Fully-Buttoned Laboratory Coat & Chemical-Resistant Apron | Lab Coat: Must be worn fully buttoned with sleeves rolled down to protect skin and personal clothing.[5] Apron: A butyl rubber or neoprene apron worn over the lab coat is necessary when handling concentrated solutions or quantities that increase splash potential.[5] |
| Respiratory | Use of a Certified Chemical Fume Hood | Primary Control: All handling of this compound, including weighing and solution preparation, must be conducted inside a certified chemical fume hood to control vapor and aerosol exposure.[4][5] A respirator should not be necessary if a fume hood is used correctly. |
| Footwear | Closed-Toe, Solid-Top Shoes | Requirement: Solid, non-perforated shoes covering the entire foot are mandatory in any laboratory where hazardous chemicals are handled.[5] |
Procedural Guidance: From Preparation to Disposal
Adherence to strict protocols is paramount for minimizing exposure risk. The following workflows provide step-by-step guidance for safe operations.
Protocol for Donning and Doffing PPE
Cross-contamination during the removal of PPE is a common source of exposure. Follow this sequence precisely.
Donning (Putting On) Sequence:
-
Footwear and Clothing Check: Confirm appropriate lab attire (long pants, closed-toe shoes).
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Laboratory Coat: Put on and fully button the lab coat.
-
Outer Gloves: Don the second, chemical-resistant pair of gloves (butyl or neoprene), ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if the procedure warrants it.
Doffing (Taking Off) Sequence:
-
Outer Gloves: Remove the outer, most contaminated gloves. Peel them off without touching the outside surface with your bare skin. Dispose of them immediately in the designated hazardous waste container.
-
Face Shield/Goggles: Remove face and eye protection from the back to the front.
-
Lab Coat: Unbutton and remove the lab coat, folding the contaminated outside inwards. Place it in a designated receptacle for laundering or disposal.
-
Inner Gloves: Remove the final pair of gloves, again, without touching the outside surface.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Chemical Handling and Disposal Workflow
This workflow outlines the critical steps for safely using and disposing of the chemical and associated waste.
Caption: Workflow for handling and disposing of this compound.
Emergency Procedures and Waste Disposal
Spill Management:
-
Minor Spill (in fume hood): Absorb with a chemical absorbent material (e.g., vermiculite). Collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Major Spill / Spill Outside Hood: Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) office immediately.
First Aid:
-
Skin Contact: Speed is critical. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Some protocols for phenol exposure recommend subsequent wiping with polyethylene glycol (PEG 300 or 400) if available.[6][11] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[12] Seek immediate medical attention.
Waste Disposal: All contaminated materials, including excess chemical, contaminated absorbent, and disposable PPE, must be collected as hazardous chemical waste.[5] Do not mix with other waste streams. Ensure containers are clearly labeled and disposed of according to institutional and local regulations.[12]
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 3. compliancy-group.com [compliancy-group.com]
- 4. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 7. petrochemistry.eu [petrochemistry.eu]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. gloves.com [gloves.com]
- 10. fishersci.com [fishersci.com]
- 11. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 12. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

